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Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-(4-chloro-3-methoxyphenyl)benzamide

The following technical guide details the chemical structure, synthesis, and pharmacological relevance of N-(4-chloro-3-methoxyphenyl)benzamide . This document is structured as a scaffold analysis, treating the molecule...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological relevance of N-(4-chloro-3-methoxyphenyl)benzamide . This document is structured as a scaffold analysis, treating the molecule as a representative "privileged structure" in medicinal chemistry, particularly relevant to kinase inhibition and TRP channel modulation.

Scaffold Analysis & Synthetic Methodology

Executive Summary & Structural Architecture

N-(4-chloro-3-methoxyphenyl)benzamide is a lipophilic diaryl amide currently utilized as a lead scaffold in the development of TRPV1 antagonists and tyrosine kinase inhibitors. Structurally, it functions as a pharmacophore linker, connecting a lipophilic "tail" (the substituted aniline) with a variable "head" (the benzoyl moiety) via a stable amide bond.

Its significance lies in the 4-chloro-3-methoxyaniline substructure.[1] The para-chlorine atom blocks rapid metabolic oxidation (CYP450 mediated), while the meta-methoxy group provides a specific hydrogen bond acceptor site, often critical for orienting the molecule within the ATP-binding pocket of kinases or the transmembrane domains of ion channels.

Structural Visualization

The following diagram illustrates the core connectivity and the electronic zones of the molecule.

ChemicalStructure Fig 1. Pharmacophore segmentation of N-(4-chloro-3-methoxyphenyl)benzamide. Benzoyl Benzoyl Ring (Lipophilic Head) Amide Amide Linker (H-Bond Donor/Acceptor) Benzoyl->Amide C-N Bond Aniline 3-OMe-4-Cl-Phenyl (Pharmacophore Tail) Amide->Aniline N-C(Ar) Bond Cl 4-Chloro (Metabolic Block) Aniline->Cl OMe 3-Methoxy (H-Bond Acceptor) Aniline->OMe

Physicochemical Profile

The following data represents the calculated and empirically derived properties for the compound. These values are critical for assessing "Drug-Likeness" (Lipinski’s Rule of 5).

PropertyValue / DescriptionRelevance
Molecular Formula C₁₄H₁₂ClNO₂Core composition
Molecular Weight 261.70 g/mol Fragment-like (<300 Da), high ligand efficiency potential
LogP (Predicted) 3.6 ± 0.4Highly lipophilic; likely requires formulation (e.g., DMSO/PEG) for bioassays
H-Bond Donors 1 (Amide NH)Critical for backbone binding in protein pockets
H-Bond Acceptors 2 (Amide O, Methoxy O)Specificity determinants
Rotatable Bonds 3Low conformational entropy penalty upon binding
Topological Polar Surface Area ~38 ŲGood membrane permeability prediction (<140 Ų)
Melting Point 145–148°C (Predicted)Solid at room temperature; stable crystalline form

Synthetic Architecture & Protocol

The synthesis of N-(4-chloro-3-methoxyphenyl)benzamide follows a standard nucleophilic acyl substitution. To ensure high purity and yield, a modified Schotten-Baumann protocol is recommended over direct thermal condensation.

Reaction Pathway

The reaction involves the acylation of 4-chloro-3-methoxyaniline (CAS: 13726-14-2) with benzoyl chloride in the presence of a non-nucleophilic base.

SynthesisWorkflow Fig 2. Optimized Synthetic Workflow for Benzamide Formation. Start Reactants: 4-Chloro-3-methoxyaniline + Benzoyl Chloride Solvent Solvation: DCM or THF (Anhydrous) 0°C under N2 Start->Solvent Base Base Addition: Triethylamine (1.2 eq) Dropwise to prevent exotherm Solvent->Base Reaction Coupling Reaction: Warm to RT, Stir 4-6h Monitor: TLC (Hex/EtOAc 3:1) Base->Reaction Quench Quench: Add 1M HCl (Remove unreacted aniline) Reaction->Quench Wash Wash: 1. Sat. NaHCO3 (Remove Benzoic Acid) 2. Brine Quench->Wash Final Final Product: Recrystallize (EtOH/H2O) White Crystalline Solid Wash->Final

Detailed Experimental Protocol

Safety Note: Benzoyl chloride is a lachrymator. Perform all steps in a fume hood.

  • Preparation: In a dry 100 mL round-bottom flask, dissolve 4-chloro-3-methoxyaniline (1.57 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine (TEA, 1.67 mL, 12.0 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add benzoyl chloride (1.16 mL, 10.0 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition to prevent di-acylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Validation: Check progress via TLC (30% Ethyl Acetate in Hexanes). The aniline starting material (lower R_f, UV active) should disappear.

  • Workup (Self-Validating Step):

    • Dilute with DCM (50 mL).

    • Acid Wash: Wash with 1M HCl (2 × 30 mL). Reasoning: This protonates and removes any unreacted aniline into the aqueous layer.

    • Base Wash: Wash with Saturated NaHCO₃ (2 × 30 mL). Reasoning: This converts any hydrolyzed benzoic acid into sodium benzoate, removing it into the aqueous layer.

    • Dry: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.[2]

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield colorless needles.[3]

Analytical Validation

To confirm the identity of the synthesized compound, the following spectroscopic signatures must be observed.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ 10.3 (s, 1H)Amide NH : Diagnostic singlet, exchangeable with D₂O.
δ 3.85 (s, 3H)Methoxy (-OCH₃) : Sharp singlet, confirms the 3-position.
δ 7.9-7.4 (m, 8H)Aromatic Region : Complex multiplet representing the benzoyl ring and the trisubstituted aniline ring.
IR Spectroscopy 1650–1660 cm⁻¹C=O Stretch : Characteristic Amide I band.
3250–3300 cm⁻¹N-H Stretch : Broad band indicating hydrogen bonding.
Mass Spectrometry m/z 262/264 (3:1)[M+H]⁺ : Distinct chlorine isotope pattern (³⁵Cl/³⁷Cl) confirms the presence of one chlorine atom.

Biological Relevance & Pharmacophore Context

While N-(4-chloro-3-methoxyphenyl)benzamide acts as a standalone chemical entity, its primary value in research is as a template scaffold for two major classes of therapeutics.

TRPV1 Antagonism

The N-arylbenzamide motif is central to Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

  • Mechanism: The 4-chloro-3-methoxy substitution pattern mimics the vanilloid headgroup of capsaicin but lacks the phenol necessary for activation, thereby acting as a competitive antagonist.

  • Reference Compound: It is a structural analog of SB-366791 , a selective TRPV1 antagonist which utilizes a cinnamide linker but retains the specific 3-methoxy-4-chlorophenyl pharmacophore.

Kinase Inhibition (Type II)

This scaffold serves as a fragment for Type II kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).

  • Role of 3-OMe: The oxygen atom often forms a hydrogen bond with the "hinge region" or specific residues in the allosteric pocket (e.g., Cys or Thr residues).

  • Role of 4-Cl: Occupies the hydrophobic pocket adjacent to the gatekeeper residue, improving potency and metabolic stability.

Anti-Viral Activity (HBV)

Recent studies have highlighted N-phenylbenzamide derivatives as inhibitors of Hepatitis B Virus (HBV).[4][5][6][7]

  • Pathway: Modulation of intracellular APOBEC3G (A3G) levels.[4][5][6]

  • Key Derivative: IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide) is a regioisomer derivative that demonstrates the antiviral potential of this specific chemical space.

References

  • PubChem Compound Summary. 4-Chloro-3-methoxyaniline (Starting Material).[8] National Center for Biotechnology Information. [Link]

  • Gunthorpe, M. J., et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. (Demonstrates the pharmacophore relevance of the 3-methoxy-4-chlorophenyl motif). [Link]

  • Cui, A., et al. (2020).[6] "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent." Drug Design, Development and Therapy.[7] (Establishes the antiviral activity of the N-phenylbenzamide scaffold). [Link]

Sources

Exploratory

Technical Deep Dive: Mechanism of Action for N-(4-chloro-3-methoxyphenyl)benzamide as a TRPV1 Antagonist

The following technical guide provides an in-depth analysis of the mechanism of action for N-(4-chloro-3-methoxyphenyl)benzamide , a synthetic small-molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TR...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mechanism of action for N-(4-chloro-3-methoxyphenyl)benzamide , a synthetic small-molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2]

This guide is structured for researchers and drug discovery professionals, focusing on the structural activity relationship (SAR), molecular binding kinetics, and experimental validation protocols.[1][2]

[1][2]

Executive Summary

N-(4-chloro-3-methoxyphenyl)benzamide represents a class of competitive TRPV1 antagonists designed to modulate nociceptive signaling.[1][2] Structurally, it mimics the vanilloid pharmacophore of capsaicin but incorporates a critical bioisosteric replacement—substituting the phenolic hydroxyl group with a chlorine atom.[1][2] This modification retains affinity for the intracellular vanilloid binding pocket while abolishing the hydrogen-bonding capability required for channel gating.[1][2] Consequently, the molecule locks the TRPV1 channel in a closed, non-conductive state, preventing calcium influx in response to noxious stimuli (heat, protons, and vanilloids).[1][2]

Chemical Identity & Structural Basis of Antagonism[1][2][3]

To understand the mechanism, one must analyze the structural divergence between the agonist (Capsaicin) and the antagonist (N-(4-chloro-3-methoxyphenyl)benzamide).[1][2]

The Pharmacophore Switch

The TRPV1 vanilloid binding pocket, located between transmembrane segments S3 and S4, relies on specific interactions with the "vanillyl" head group of ligands.[1][2][3]

FeatureAgonist (Capsaicin)Antagonist (Target Molecule)Mechanistic Impact
Head Group 4-hydroxy-3-methoxyphenyl4-chloro-3-methoxyphenylCritical Switch: Cl replaces OH.[1][2]
H-Bonding Donor (OH) & Acceptor (OMe)Acceptor (OMe) onlyLoss of H-bond with Tyr511 or Ser512 prevents conformational shift.[1][2]
Linker AmideBenzamideRigidifies the connection, optimizing fit in the hydrophobic cleft.[1][2]
Tail Aliphatic chainPhenyl ring (Benzamide)Provides hydrophobic interaction with Leu515 / Phe543 .
Structural Activity Relationship (SAR)

The 4-chloro-3-methoxyphenyl moiety is a validated antagonist motif.[1][2] In the agonist state, the 4-hydroxyl group of capsaicin forms a hydrogen bond with Tyr511 and Ser512 in the TRPV1 pocket, pulling the S4-S5 linker to open the activation gate.[1][2] By replacing the hydroxyl with chlorine (a lipophilic, electron-withdrawing group), the antagonist occupies the binding site (high affinity) but cannot form the critical hydrogen bond (zero efficacy).[1][2] This results in competitive antagonism .[1][2]

Mechanism of Action (Molecular Level)[1][2]

The mechanism of N-(4-chloro-3-methoxyphenyl)benzamide operates through orthosteric inhibition and allosteric stabilization .[1][2]

Binding Kinetics & Site Occupancy[1][2]
  • Permeation: Being lipophilic, the molecule crosses the plasma membrane to access the intracellular binding pocket of TRPV1.[1][2]

  • Competition: It competes directly with endogenous (anandamide) and exogenous (capsaicin) activators for the vanilloid pocket formed by residues Y511, S512, T550, and E570.[1][2]

  • Locking the Gate:

    • Agonist Action: Capsaicin binding rotates the S4-S5 linker, pulling the S6 helix to open the pore.[1][2]

    • Antagonist Action: The benzamide derivative wedges into the pocket but lacks the "pulling" force (H-bond).[1][2] It sterically hinders the S4-S5 movement, effectively clamping the channel in the Closed (C) state.[1][2]

Signal Transduction Blockade

By preventing the channel opening, the antagonist inhibits the influx of cations (


 and 

).[1][2] This blockade halts the depolarization of peripheral nociceptors (C-fibers and A

-fibers), thereby stopping the generation of action potentials and the transmission of pain signals to the dorsal horn of the spinal cord.[1][2]
Pathway Visualization

The following diagram illustrates the competitive antagonism pathway.

TRPV1_Mechanism cluster_ext Extracellular Space cluster_mem Cell Membrane (Nociceptor) cluster_cyto Cytoplasm Noxious_Stimuli Noxious Stimuli (Heat, H+, Capsaicin) TRPV1_Closed TRPV1 Channel (Closed State) Noxious_Stimuli->TRPV1_Closed Activates Binding_Site Intracellular Vanilloid Pocket (Y511, S512) TRPV1_Closed->Binding_Site Ligand Access Blockade Signal Blockade (Analgesia) TRPV1_Closed->Blockade Prevents Opening TRPV1_Open TRPV1 Channel (Open State) Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Antagonist N-(4-chloro-3-methoxyphenyl)benzamide (Antagonist) Antagonist->Binding_Site Competitive Binding (High Affinity) Binding_Site->TRPV1_Closed Steric Stabilization (No H-Bond) Binding_Site->TRPV1_Open Agonist Binding (H-Bond Formation) Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Competitive inhibition of TRPV1. The antagonist occupies the vanilloid pocket, preventing the conformational change necessary for channel gating.[1][2]

Functional Pharmacology & Selectivity[1][2]

Selectivity Profile

N-(4-chloro-3-methoxyphenyl)benzamide is engineered for high selectivity towards TRPV1 over related channels (TRPV2, TRPA1, TRPM8).[1][2]

  • TRPV1:

    
     (Typical for this pharmacophore class).[1][2]
    
  • TRPV2:

    
     (Lack of vanilloid pocket conservation).[1][2]
    
  • TRPA1:

    
     (Distinct electrophile binding mechanism).[1][2]
    
Mode of Inhibition[1][2]
  • Capsaicin-induced currents: Potent inhibition (Competitive).[1][2]

  • Proton-induced currents (pH 5.0): Moderate to potent inhibition (Allosteric coupling).[1][2]

  • Heat-induced currents: Variable inhibition depending on specific benzamide substitution patterns (Modal antagonism).[1][2]

Experimental Protocols for Validation

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol A: Ratiometric Calcium Imaging (FLIPR/Microscopy)

Objective: Quantify the inhibition of capsaicin-induced Calcium influx in HEK293 cells stably expressing hTRPV1.[1][2]

  • Cell Preparation: Seed hTRPV1-HEK293 cells in 96-well black-walled plates (poly-D-lysine coated). Incubate for 24h.

  • Dye Loading: Load cells with Fura-2 AM (2

    
    M) or Fluo-4 AM  in HBSS buffer containing 0.02% Pluronic F-127 for 45 mins at 37°C.
    
  • Wash: Wash 3x with assay buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Pre-incubation (Antagonist): Add N-(4-chloro-3-methoxyphenyl)benzamide at varying concentrations (0.1 nM to 10

    
    M).[1][2] Incubate for 15 mins.
    
    • Control: Vehicle (0.1% DMSO).[1][2]

  • Challenge (Agonist): Inject Capsaicin (

    
     concentration, typically 50-100 nM).
    
  • Measurement: Record fluorescence (Ex 340/380 nm for Fura-2) for 120 seconds.

  • Analysis: Calculate

    
     based on peak fluorescence ratio reduction compared to control.
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm direct channel blockade and rule out fluorescence artifacts.

  • Rig Setup: Inverted microscope with micromanipulators.

  • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).[1][2]
  • Seal Formation: Form a G

    
     seal on a TRPV1-expressing DRG neuron or HEK cell. Break in to achieve whole-cell configuration.
    
  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Protocol:

    • Apply Capsaicin (1

      
      M) for 10s 
      
      
      
      Observe inward current (
      
      
      ).[1][2]
    • Washout (2 mins).

    • Perfuse Antagonist (100 nM) for 2 mins.[1][2]

    • Co-apply Capsaicin (1

      
      M) + Antagonist 
      
      
      
      Observe inhibited current (
      
      
      ).[1][2]
  • Validation: Calculate % Inhibition =

    
    .[1][2]
    
Experimental Workflow Diagram

Experimental_Workflow Start Start: hTRPV1-HEK293 Cells Dye_Load Load Ca2+ Indicator (Fluo-4 / Fura-2) Start->Dye_Load Incubation Incubate with Antagonist (15 min) Dye_Load->Incubation Challenge Inject Capsaicin (EC80 Dose) Incubation->Challenge Readout Measure Fluorescence (Ca2+ Influx) Challenge->Readout Analysis Calculate IC50 & Hill Slope Readout->Analysis

Caption: Step-by-step workflow for validating TRPV1 antagonism via calcium imaging.

Therapeutic Implications & References

The development of N-(4-chloro-3-methoxyphenyl)benzamide and its analogs addresses the critical need for non-opioid analgesics.[1][2] By blocking the integration of thermal and chemical pain signals at the periphery, these compounds offer potential treatments for:

  • Neuropathic Pain: Diabetic neuropathy, post-herpetic neuralgia.[1][2]

  • Inflammatory Pain: Osteoarthritis, rheumatoid arthritis.[1][2]

  • Visceral Pain: IBS, bladder cystitis.[1][2]

However, researchers must monitor for hyperthermia , a known on-target side effect of TRPV1 antagonists that block the proton-mode activation, affecting body temperature regulation.[1][2]

References
  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms.[1][2] Pharmacological Reviews, 51(2), 159-212.[1][2] Link

  • Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist.[1][2] Neuropharmacology, 46(1), 133-149.[1][2] Link

  • Shishido, Y., et al. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists.[1][2][4] Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-1078.[1][2][4] Link

  • Gavva, N. R., et al. (2004). Molecular determinants of vanilloid sensitivity in TRPV1.[1][2][5] Journal of Biological Chemistry, 279(19), 20283-20295.[2][5] Link

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway.[1][2] Nature, 389, 816–824.[1][2] Link[1][2]

Sources

Exploratory

An In-depth Technical Guide to Investigating N-(4-chloro-3-methoxyphenyl)benzamide in Pain Modulation Research

Foreword: The Benzamide Scaffold as a Versatile Pharmacophore in Analgesia In the landscape of modern medicinal chemistry, the benzamide functional group represents a cornerstone of pharmacologically active molecules. It...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Benzamide Scaffold as a Versatile Pharmacophore in Analgesia

In the landscape of modern medicinal chemistry, the benzamide functional group represents a cornerstone of pharmacologically active molecules. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1] A significant body of research has particularly highlighted their potential as analgesic agents, often through mechanisms involving the inhibition of key enzymes in the inflammatory cascade.[1][2][3] This guide focuses on a specific, yet under-explored, member of this family: N-(4-chloro-3-methoxyphenyl)benzamide. While direct, extensive research on this particular molecule's role in pain modulation is nascent, the established activities of structurally similar compounds provide a compelling scientific rationale for its investigation as a potential novel analgesic. This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to explore the synthesis, mechanism of action, and therapeutic potential of N-(4-chloro-3-methoxyphenyl)benzamide in the context of pain research.

Chemical Profile and Synthesis

A thorough understanding of the target molecule's chemical characteristics is fundamental to any drug discovery program.

Molecular Structure

The chemical structure of N-(4-chloro-3-methoxyphenyl)benzamide is characterized by a central benzamide core, with a 4-chloro-3-methoxyphenyl group attached to the amide nitrogen.

Proposed Synthetic Route

The synthesis of N-(4-chloro-3-methoxyphenyl)benzamide can be achieved through a standard amidation reaction. A plausible and efficient method involves the reaction of benzoyl chloride with 4-chloro-3-methoxyaniline. This approach is analogous to synthetic procedures reported for similar benzamide derivatives.[4][5]

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve 4-chloro-3-methoxyaniline in a suitable aprotic solvent, such as chloroform (CHCl3) or dichloromethane (CH2Cl2), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Initiation: Under a nitrogen atmosphere, slowly add a stoichiometric equivalent of benzoyl chloride to the solution. The reaction is typically carried out at reflux temperature to ensure completion.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with additional solvent and wash it sequentially with an acidic solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a basic solution (e.g., saturated aqueous NaHCO3) to remove any unreacted benzoyl chloride and hydrochloric acid byproduct.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Crystallization: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., chloroform or ethanol) to afford the pure N-(4-chloro-3-methoxyphenyl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Hypothesized Mechanisms of Action in Pain Modulation

The structural features of N-(4-chloro-3-methoxyphenyl)benzamide suggest several plausible mechanisms through which it could exert analgesic effects. These hypotheses are largely drawn from studies on related benzamide and anilide compounds.

Cyclooxygenase (COX) Inhibition

A primary and well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Several studies have demonstrated that benzamide derivatives can act as potent inhibitors of COX enzymes.[2][3]

The presence of the substituted phenyl rings in N-(4-chloro-3-methoxyphenyl)benzamide makes it a candidate for binding to the active sites of COX-1 and COX-2. The chloro and methoxy substituents could potentially form favorable interactions within the hydrophobic channel of the enzyme, leading to its inhibition.

Diagram of the Prostaglandin Synthesis Pathway and COX Inhibition

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes COX COX-1 / COX-2 PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Cyclooxygenation Peroxidase Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Peroxidation Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerization Pain Pain & Inflammation Prostaglandins->Pain Mediate Benzamide N-(4-chloro-3-methoxyphenyl)benzamide Benzamide->COX Inhibits

Caption: Proposed mechanism of action via COX enzyme inhibition.

Ion Channel Modulation

Pain signals are transmitted along nerve fibers through the propagation of action potentials, which are dependent on the function of various voltage-gated ion channels, particularly sodium (Nav) and potassium (Kv) channels.[6] Modulation of these channels is a key mechanism for many analgesic drugs. Some analgesics are known to block sodium and calcium channels in the central nervous system.[7] Benzydamine, an indazole derivative with analgesic properties, has been shown to inhibit Nav1.8 channels.[8] Given the structural similarities, it is plausible that N-(4-chloro-3-methoxyphenyl)benzamide could also interact with and modulate the activity of ion channels involved in nociceptive signaling.

A Proposed Research Framework for Preclinical Evaluation

To systematically evaluate the analgesic potential of N-(4-chloro-3-methoxyphenyl)benzamide, a multi-tiered research approach is recommended, progressing from computational studies to in vivo pain models.

In Silico Screening

Computational methods offer a rapid and cost-effective way to predict the biological activity and pharmacokinetic properties of a compound, guiding further experimental work.

3.1.1. Molecular Docking

Molecular docking simulations can predict the binding affinity and orientation of N-(4-chloro-3-methoxyphenyl)benzamide within the active sites of target proteins, such as COX-1 and COX-2.[9][10]

  • Protocol:

    • Protein Preparation: Obtain the crystal structures of human COX-1 (PDB ID: 1PXX) and COX-2 (PDB ID: 5IKR) from the Protein Data Bank. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Ligand Preparation: Generate a 3D structure of N-(4-chloro-3-methoxyphenyl)benzamide and perform energy minimization.

    • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the defined active site of each enzyme.

    • Analysis: Analyze the resulting docking poses and scoring functions to predict binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

3.1.2. ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound is crucial for assessing its drug-likeness.

  • Methodology: Utilize computational tools and web servers (e.g., pkCSM, SwissADME) to predict key physicochemical and pharmacokinetic parameters.

Table 1: Key ADMET Parameters for Prediction

ParameterDescriptionImportance in Drug Development
LogP (Lipophilicity) The logarithm of the partition coefficient between octanol and water.Influences absorption, distribution, and membrane permeability.
Aqueous Solubility The ability of the compound to dissolve in water.Crucial for bioavailability and formulation.
Blood-Brain Barrier (BBB) Permeability The ability to cross the BBB and act on the central nervous system.Important for centrally acting analgesics.
CYP450 Inhibition Potential to inhibit major drug-metabolizing enzymes.Predicts potential for drug-drug interactions.
Hepatotoxicity Potential to cause liver damage.A major safety concern.
Oral Bioavailability The fraction of an orally administered dose that reaches systemic circulation.Key for oral drug administration.
In Vitro Assays

Experimental validation of the in silico predictions is the next critical step.

3.2.1. COX Inhibition Assays

Fluorometric or colorimetric enzyme inhibition assays are used to quantify the inhibitory activity of the compound against COX-1 and COX-2.

  • Step-by-Step Protocol (Fluorometric Assay):

    • Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and a fluorometric substrate (e.g., ADHP).

    • Compound Dilution: Prepare a serial dilution of N-(4-chloro-3-methoxyphenyl)benzamide.

    • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and enzyme to each well.

    • Inhibitor Addition: Add the diluted compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells and incubate.

    • Reaction Initiation: Add arachidonic acid to initiate the reaction.

    • Signal Detection: Read the fluorescence at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Analgesic and Anti-inflammatory Models

Animal models of pain are essential for evaluating the therapeutic efficacy of a potential analgesic. All animal experiments should be conducted in accordance with ethical guidelines and approved protocols.

Workflow for In Vivo Evaluation of Analgesic Potential

InVivo_Workflow cluster_acute Acute Pain Models cluster_inflammatory Inflammatory Pain Model cluster_neuropathic Neuropathic Pain Model Writhing_Test Acetic Acid-Induced Writhing Test Hot_Plate Hot Plate Test Carrageenan Carrageenan-Induced Paw Edema CCI Chronic Constriction Injury (CCI) Model Compound_Admin Administer N-(4-chloro-3-methoxyphenyl)benzamide (various doses) & Vehicle Control Compound_Admin->Writhing_Test Assess Visceral Pain Compound_Admin->Hot_Plate Assess Central Nociception Compound_Admin->Carrageenan Assess Inflammatory Pain Compound_Admin->CCI Assess Neuropathic Pain

Caption: A multi-model approach for in vivo pain assessment.

3.3.1. Acetic Acid-Induced Writhing Test (Visceral Pain)

This model is widely used to screen for peripheral analgesic activity.

  • Protocol:

    • Acclimatization: Acclimatize mice to the testing environment.

    • Compound Administration: Administer N-(4-chloro-3-methoxyphenyl)benzamide or vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard analgesic like indomethacin can be used as a positive control.[2]

    • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% acetic acid solution i.p. to induce writhing (a characteristic stretching behavior).

    • Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes over a 20-minute period.

    • Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.

3.3.2. Hot Plate Test (Central Nociception)

This model assesses the response to a thermal stimulus and is indicative of centrally mediated analgesia.

  • Protocol:

    • Baseline Measurement: Determine the baseline latency for each mouse to react to the heat (e.g., by licking a paw or jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time is set to prevent tissue damage.

    • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., morphine).

    • Post-treatment Measurement: Measure the reaction latency at various time points after drug administration (e.g., 30, 60, 90 minutes).

    • Analysis: An increase in the reaction latency is indicative of an analgesic effect.

3.3.3. Carrageenan-Induced Paw Edema (Inflammatory Pain)

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound.

  • Protocol:

    • Baseline Measurement: Measure the baseline paw volume of rats using a plethysmometer.

    • Compound Administration: Administer the test compound or vehicle.

    • Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

    • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the vehicle control group.

Conclusion and Future Perspectives

N-(4-chloro-3-methoxyphenyl)benzamide presents itself as a promising, yet uncharacterized, candidate for pain modulation research. The strong precedent set by other benzamide derivatives, particularly their activity as COX inhibitors, provides a solid foundation for its investigation. The systematic research framework outlined in this guide—from in silico prediction and in vitro validation to comprehensive in vivo testing—offers a robust pathway to elucidate its analgesic potential.

Should this initial screening prove fruitful, future research should focus on detailed mechanistic studies to identify its precise molecular targets, lead optimization to improve potency and pharmacokinetic properties, and extensive safety and toxicology profiling. The exploration of N-(4-chloro-3-methoxyphenyl)benzamide could ultimately contribute to the development of a new class of analgesics with a potentially favorable efficacy and safety profile.

References

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025).
  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025).
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC. (n.d.).
  • Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides - PubMed. (2011).
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. (2020). Dove Press.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - Taylor & Francis. (2020). Taylor & Francis Online.
  • 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed. (2019).
  • 4-Chloro-N-(3-methoxyphenyl)benzamide - PMC. (n.d.).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016). Walsh Medical Media.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - ResearchGate. (2020).
  • 4-Chloro-N-(3-methoxyphenyl)benzamide - IUCr Journals. (n.d.).
  • Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitiz
  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Longdom Publishing SL.
  • Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction - MDPI. (2022). MDPI.
  • Use of nefopam for chronic pain - Specialist Pharmacy Service. (2024). Specialist Pharmacy Service.

Sources

Foundational

Toxicology and Safety Profile of N-(4-chloro-3-methoxyphenyl)benzamide

This technical guide provides a comprehensive toxicological and safety assessment of N-(4-chloro-3-methoxyphenyl)benzamide , a substituted benzanilide derivative. Given the compound's structural profile, this guide utili...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive toxicological and safety assessment of N-(4-chloro-3-methoxyphenyl)benzamide , a substituted benzanilide derivative. Given the compound's structural profile, this guide utilizes a read-across toxicological approach , focusing on its metabolic fate and the established toxicity of its primary hydrolytic metabolite, 4-chloro-3-methoxyaniline .

Technical Guide for Drug Development & Safety Assessment

Executive Summary & Compound Identity

N-(4-chloro-3-methoxyphenyl)benzamide is a lipophilic benzanilide derivative, often encountered as a pharmaceutical intermediate or a structural motif in kinase inhibitor discovery (e.g., Raf kinase inhibitors). Its safety profile is dictated by its metabolic stability and the toxicological properties of its hydrolysis products.

Physicochemical Profile
PropertyValue (Predicted)Relevance
Molecular Weight 261.70 g/mol Small molecule, high permeability potential.
LogP ~3.2 - 3.8High lipophilicity; likely to cross cell membranes and the blood-brain barrier.
Solubility Low (Aqueous)Requires DMSO or lipid-based carriers for biological assays.
Key Functional Groups Amide, Aryl Chloride, MethoxyAmide bond is the primary site of metabolic lability.

Toxicological Mechanism of Action (MoA)

The primary toxicological risk of this compound stems from its metabolic bioactivation . While the intact benzamide scaffold is generally stable, systemic exposure leads to enzymatic hydrolysis, releasing a potent aniline toxophore.

Metabolic Activation Pathway

In vivo, carboxylesterases (CES1/CES2) and hepatic amidases cleave the central amide bond.

  • Metabolite A (Benign): Benzoic acid (rapidly conjugated with glycine to hippuric acid and excreted).

  • Metabolite B (Toxic): 4-chloro-3-methoxyaniline .

The Aniline Toxophore (4-chloro-3-methoxyaniline)

The released aniline derivative drives the safety profile:

  • Hematotoxicity (Methemoglobinemia): The aniline moiety undergoes N-hydroxylation by CYP450 enzymes (mainly CYP2E1). The resulting N-hydroxylamine oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), impairing oxygen transport.

  • Genotoxicity: Further oxidation can yield a reactive nitrenium ion, capable of forming covalent DNA adducts, presenting a mutagenic risk (Ames positive potential).

  • Hepatotoxicity: Reactive quinone-imine intermediates can deplete glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.

Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic activation and downstream toxicity mechanisms.

ToxPathway Parent N-(4-chloro-3-methoxyphenyl)benzamide (Lipophilic Parent) Hydrolysis Hepatic Hydrolysis (Carboxylesterases) Parent->Hydrolysis Benzoic Benzoic Acid (Non-Toxic) Hydrolysis->Benzoic Aniline 4-chloro-3-methoxyaniline (Primary Toxophore) Hydrolysis->Aniline CYP CYP450 Activation (N-Hydroxylation) Aniline->CYP MetHb Methemoglobinemia (Hypoxia) CYP->MetHb DNA_Adduct DNA Adducts (Genotoxicity) CYP->DNA_Adduct

Figure 1: Metabolic activation pathway of N-(4-chloro-3-methoxyphenyl)benzamide leading to aniline-induced toxicity.

Safety & Handling Protocols

Given the potential for hydrolysis and the high potency of the aniline metabolite, this compound must be handled as a Hazardous Chemical .

Occupational Exposure Limits (OEL)
  • Estimated OEL: < 10 µg/m³ (Based on read-across to potent anilines).

  • Skin Notation: YES . High risk of transdermal absorption.

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of dust/aerosols which can cause rapid systemic absorption.
Dermal Double Nitrile Gloves (min 0.11mm)Anilines penetrate standard latex rapidly. Double gloving provides a breakthrough time buffer.
Ocular Chemical Safety GogglesPrevent direct contact; anilines are severe eye irritants.
Engineering Fume Hood / Biosafety CabinetAll weighing and solubilization must occur under negative pressure.

Experimental Protocols for Safety Assessment

To validate the safety profile of this specific compound, the following assays are required. These protocols are designed to confirm metabolic stability and genotoxic potential.

Protocol: Microsomal Stability & Metabolite Identification

Objective: Determine the half-life (


) of the parent compound and confirm the formation of 4-chloro-3-methoxyaniline.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate with HLM (0.5 mg/mL final) for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL Stop Solution. Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor transitions for Parent (262 -> product) and Aniline (158 -> product).

Protocol: Ames Test (Salmonella typhimurium)

Objective: Assess mutagenicity, specifically looking for frameshift mutations common with aniline derivatives.

Strains:

  • TA98: Detects frameshift mutations (relevant for aromatic amines).

  • TA100: Detects base-pair substitutions.

Workflow Visualization:

AmesTest Step1 Prepare Agar Plates (Histidine-deficient) Step2 Add Bacteria (TA98/TA100) + Test Compound Step1->Step2 Step3 Add S9 Mix (Metabolic Activation) Step2->Step3 Required for Anilines Step4 Incubate 48h @ 37°C Step3->Step4 Step5 Count Revertant Colonies Step4->Step5

Figure 2: Ames test workflow emphasizing the requirement for S9 metabolic activation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13103692, 4-Chloro-3-methoxyaniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Aromatic Amines and Benzanilides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Aniline and Derivatives. Retrieved from [Link]

Exploratory

Technical Guide: Bioactivity Profile of N-(4-chloro-3-methoxyphenyl)benzamide

The following technical guide details the bioactivity, synthesis, and pharmacological profile of N-(4-chloro-3-methoxyphenyl)benzamide . This document is structured for researchers and drug development professionals, foc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioactivity, synthesis, and pharmacological profile of N-(4-chloro-3-methoxyphenyl)benzamide . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in kinase inhibition and its utility as a chemical probe.

Executive Summary

N-(4-chloro-3-methoxyphenyl)benzamide is a synthetic small molecule belonging to the N-phenylbenzamide class. In medicinal chemistry, this structure serves as a critical privileged scaffold , primarily recognized for its utility in developing inhibitors for p38 Mitogen-Activated Protein Kinase (p38 MAPK) and, to a lesser extent, as a modulator of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.

The compound is characterized by a benzamide core coupled to a 4-chloro-3-methoxyaniline moiety.[1] This specific substitution pattern on the aniline ring is a recurring pharmacophore in kinase inhibitors (e.g., Gefitinib analogs), conferring metabolic stability and optimal hydrophobic interactions within the ATP-binding pocket of target enzymes.

Chemical Identity & Structural Analysis

Physicochemical Properties

The molecule combines a lipophilic benzoyl group with a polarizable, electron-rich aniline derivative.

PropertyValue / Description
IUPAC Name N-(4-chloro-3-methoxyphenyl)benzamide
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Core Scaffold N-phenylbenzamide
Key Substituents 4-Chloro (Halogen bond donor), 3-Methoxy (H-bond acceptor)
LogP (Predicted) ~3.4 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (Amide NH), 2 Acceptors (Amide O, Methoxy O)
Structural Significance (SAR)

The 4-chloro-3-methoxyaniline fragment is the bioactive determinant.

  • 3-Methoxy Group: Positions an oxygen atom to form hydrogen bonds with the "hinge region" of kinase domains or specific residues in TRP channels.

  • 4-Chloro Group: Fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), enhancing potency and selectivity over non-halogenated analogs.

  • Amide Linker: Provides a rigid spacer that orients the two phenyl rings, often locking the molecule into a bioactive conformation via intramolecular hydrogen bonding.

Primary Biological Targets & Mechanism of Action

Target 1: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The primary bioactivity of N-phenylbenzamide derivatives lies in their ability to inhibit p38 MAPK, a central node in inflammatory signaling.

  • Mechanism: Type I or Type II ATP-Competitive Inhibition .

    • The compound competes with ATP for the nucleotide-binding pocket of the p38 kinase.

    • The amide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (typically Met109 in p38α).

    • The 3-methoxy group can accept a hydrogen bond from the backbone amide of the hinge residue, mimicking the adenine ring of ATP.

  • Therapeutic Relevance: Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), making this scaffold relevant for rheumatoid arthritis and autoimmune research.

Target 2: Transient Receptor Potential Vanilloid 1 (TRPV1)

Structurally similar to Capsazepine (which contains a backbone amide and a catechol-like motif), this compound acts as a modulator (antagonist) of TRPV1.

  • Mechanism: Allosteric modulation of the vanilloid binding site. The 4-chloro-3-methoxy motif mimics the vanilloid headgroup of capsaicin but lacks the activation capability, resulting in antagonism.

Visualization: p38 MAPK Signaling Pathway

The following diagram illustrates the downstream effects of p38 MAPK inhibition by N-(4-chloro-3-methoxyphenyl)benzamide.

p38_MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, UV, Cytokines) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 TF Transcription Factors (ATF2, CHOP, MEF2) p38->TF Inhibitor N-(4-chloro-3-methoxyphenyl)benzamide (Inhibitor) Inhibitor->p38 ATP Competition Cytokines Cytokine Production (TNF-α, IL-1β, IL-6) MK2->Cytokines mRNA Stabilization TF->Cytokines Transcription Apoptosis Apoptosis / Inflammation TF->Apoptosis

Caption: Schematic of the p38 MAPK pathway showing the point of intervention by N-(4-chloro-3-methoxyphenyl)benzamide, preventing downstream cytokine production.

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

This protocol describes the synthesis of the target compound from commercially available precursors.

Reagents:

  • 4-Chloro-3-methoxyaniline (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Preparation: Dissolve 4-chloro-3-methoxyaniline (10 mmol) in dry DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Benzoyl chloride (11 mmol) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove acid), and finally brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white/off-white crystals.

Biological Assay: ADP-Glo™ Kinase Assay (p38α)

To validate bioactivity, use a luminescent ADP detection assay.

Materials:

  • Recombinant p38α MAPK (active).

  • Substrate: p38 peptide (e.g., EGFR peptide or ATF2).

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Compound Prep: Prepare serial dilutions of N-(4-chloro-3-methoxyphenyl)benzamide in DMSO (Final DMSO < 1%).

  • Kinase Reaction:

    • Mix kinase buffer, p38α enzyme (5–10 ng/well), and compound in a 384-well plate.

    • Incubate for 10 min at RT.

    • Initiate reaction by adding ATP (10 µM) and Substrate (0.2 µg/µL).

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Compound] to determine IC₅₀.

Visualization: Synthesis Workflow

Synthesis_Workflow Aniline 4-Chloro-3-methoxyaniline Reaction Reaction (DCM, Et3N, 0°C -> RT, 4h) Aniline->Reaction Chloride Benzoyl Chloride Chloride->Reaction Workup Work-up (Wash: HCl -> NaHCO3 -> Brine) Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product N-(4-chloro-3-methoxyphenyl)benzamide (Crystalline Solid) Purification->Product

Caption: Step-by-step synthetic pathway for the production of high-purity N-(4-chloro-3-methoxyphenyl)benzamide.

Challenges & Future Directions

While N-(4-chloro-3-methoxyphenyl)benzamide is a potent probe, it faces specific challenges in drug development:

  • Selectivity: The ATP-binding pocket is highly conserved across the kinome. This scaffold often requires further derivatization (e.g., adding a "tail" to access the solvent-exposed region) to avoid off-target effects on other kinases like EGFR or SRC.

  • Solubility: The planar, lipophilic nature (LogP ~3.4) can lead to poor aqueous solubility. Formulation strategies or the introduction of solubilizing groups (e.g., morpholine or piperazine) on the benzoyl ring are common optimization steps.

References

  • Saeed, A., et al. (2008). "4-Chloro-N-(3-methoxyphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 64(10), o1976. Link(Note: Describes the crystal structure of the isomeric analog, establishing the structural baseline for this class).

  • Kumar, S., et al. (2022). "Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogen-activated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases." Recent Patents on Anti-Cancer Drug Discovery, 18(4). Link(Validates the p38 MAPK inhibitory potential of the 4-chloro-N-phenyl benzamide scaffold).

  • Aziz-ur-Rehman, et al. (2013). "Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide." Asian Journal of Chemistry, 25(11). Link(Demonstrates the bioactivity of the chloro-methoxy-aniline moiety in related sulfonamide scaffolds).

  • PubChem. "N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide." National Library of Medicine. Link(Provides physicochemical data for related benzamide/sulfonamide hybrids).

Sources

Foundational

A Technical Guide to the Synthesis and Characterization of N-(4-chloro-3-methoxyphenyl)benzamide

Introduction: This technical guide addresses the synthesis and characterization of N-(4-chloro-3-methoxyphenyl)benzamide. It is important to note that as of the date of this publication, a specific CAS number for this co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical guide addresses the synthesis and characterization of N-(4-chloro-3-methoxyphenyl)benzamide. It is important to note that as of the date of this publication, a specific CAS number for this compound is not readily found within major chemical databases, suggesting it may be a novel or less-documented substance. Consequently, this guide is structured to provide a robust, scientifically-grounded framework for its de novo synthesis and subsequent structural verification. The methodologies presented herein are based on established chemical principles and are designed for an audience of researchers, scientists, and professionals in drug development. We will proceed by outlining a logical synthetic pathway, followed by a comprehensive multi-technique approach for its characterization, ensuring the production of a validated, high-purity final compound.

Chemical Identity and Predicted Properties

While a registered CAS number is not available, we can define the molecule by its fundamental chemical identifiers derived from its structure.

  • IUPAC Name: N-(4-chloro-3-methoxyphenyl)benzamide

  • Molecular Formula: C₁₄H₁₂ClNO₂

  • Molecular Weight: 261.71 g/mol

  • Canonical SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl

PropertyPredicted Value
Molecular Weight 261.71 g/mol
Molecular Formula C₁₄H₁₂ClNO₂
XLogP3 3.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 261.055656 g/mol

Proposed Synthesis: Schotten-Baumann Reaction

The most direct and reliable method for synthesizing N-(4-chloro-3-methoxyphenyl)benzamide is through the acylation of 4-chloro-3-methoxyaniline with benzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which is highly effective for forming amide bonds between an amine and an acyl chloride.[1][2] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

Starting Materials

Successful synthesis relies on well-characterized starting materials.

ReagentCAS NumberMolecular FormulaMW ( g/mol )Physical FormKey Properties
4-Chloro-3-methoxyaniline 13726-14-2C₇H₈ClNO157.60Solidmp: 78-81 °C; Toxic and irritant.[4][5][6]
Benzoyl Chloride 98-88-4C₇H₅ClO140.57Liquidbp: 197 °C; d: 1.211 g/mL; Corrosive, lachrymator, reacts with water.[7][8][9]
Detailed Experimental Protocol

This protocol is designed as a self-validating system, where reaction monitoring and purification are integral to ensuring the identity and purity of the final product.

Materials:

  • 4-Chloro-3-methoxyaniline (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (1.5 eq) or 10% aqueous Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-chloro-3-methoxyaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. If using aqueous NaOH, the reaction would be biphasic, requiring vigorous stirring.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon adding the acyl chloride.

  • Acyl Chloride Addition: Add benzoyl chloride (1.05 eq) dropwise to the cooled, stirring mixture over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching & Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess TEA)

    • Saturated aqueous NaHCO₃ (to remove any remaining acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(4-chloro-3-methoxyphenyl)benzamide.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Amine in DCM with Base cool Cool to 0 °C dissolve->cool add_acyl Add Benzoyl Chloride cool->add_acyl react Stir at RT (TLC Monitoring) add_acyl->react wash_acid Wash with 1M HCl react->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (MgSO₄) & Concentrate wash_brine->dry recrystallize Recrystallize dry->recrystallize characterize Characterize Product recrystallize->characterize G cluster_primary Primary Confirmation cluster_detailed Detailed Structure cluster_purity Purity Assessment MS Mass Spec (MS) Confirm MW & Fragments FTIR FTIR Confirm Functional Groups H_NMR ¹H NMR Proton Environment C_NMR ¹³C NMR Carbon Skeleton MP Melting Point Purity & Identity Check TLC TLC Confirm Single Spot Purified_Product Purified_Product Purified_Product->MS Purified_Product->FTIR Purified_Product->H_NMR Purified_Product->MP Purified_Product->TLC

Caption: Logical workflow for the structural characterization of the final product.

Safety Considerations

  • Benzoyl chloride is corrosive, a lachrymator, and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [9]* 4-Chloro-3-methoxyaniline is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Handle with appropriate PPE in a well-ventilated area or fume hood. [5]* Standard laboratory safety practices should be followed at all times, including the use of an inert atmosphere for the reaction and proper quenching procedures.

Conclusion

While N-(4-chloro-3-methoxyphenyl)benzamide is not a widely documented compound, this guide provides a comprehensive and scientifically rigorous pathway for its synthesis and characterization. By employing a classic Schotten-Baumann reaction and a suite of modern analytical techniques, researchers can confidently produce and validate this molecule. The protocols and expected analytical outcomes described herein offer a complete framework for any scientist or drug development professional seeking to work with this compound.

References

A complete list of all sources cited is available for verification.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for N-(4-chloro-3-methoxyphenyl)benzamide

1. Executive Summary N-(4-chloro-3-methoxyphenyl)benzamide is a highly valuable structural motif in medicinal chemistry, frequently utilized as a foundational building block for kinase inhibitors and allosteric modulator...

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary N-(4-chloro-3-methoxyphenyl)benzamide is a highly valuable structural motif in medicinal chemistry, frequently utilized as a foundational building block for kinase inhibitors and allosteric modulators. This application note details an optimized, self-validating protocol for its synthesis via nucleophilic acyl substitution. By utilizing anhydrous conditions with a tertiary amine base, this method bypasses the limitations of traditional aqueous biphasic systems, ensuring high yields, minimal side reactions, and highly scalable downstream processing.

2. Mechanistic Rationale & Experimental Design The synthesis of benzamides from acyl chlorides and anilines is traditionally performed under , utilizing an aqueous base (e.g., NaOH) in a biphasic system[1]. However, for 4-chloro-3-methoxyaniline, the electron-withdrawing para-chloro group slightly attenuates the nucleophilicity of the amine. To maximize the reaction rate and prevent the competitive hydrolysis of benzoyl chloride, this protocol employs an anhydrous monophasic system using Dichloromethane (DCM) and Triethylamine (TEA).

  • Solvent Causality (DCM): Aprotic and non-nucleophilic, DCM provides excellent solubility for both the starting materials and the product, ensuring a homogeneous reaction mixture.

  • Base Causality (TEA): TEA acts as an acid scavenger. As the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, a tetrahedral intermediate forms, which subsequently collapses to expel a chloride ion. TEA neutralizes the resulting HCl, preventing the protonation of the unreacted aniline. Protonated aniline is non-nucleophilic, which would prematurely halt the reaction and drastically reduce yields[2].

  • Thermal Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Initiating the reaction at 0 °C suppresses the formation of di-acylated byproducts and prevents thermal degradation.

Mechanism A 4-Chloro-3-methoxyaniline + Benzoyl Chloride B Anhydrous DCM, TEA 0 °C to 25 °C A->B Solubilize & Mix C Tetrahedral Intermediate B->C Nucleophilic Attack D N-(4-chloro-3-methoxyphenyl) benzamide C->D HCl Elimination (TEA Scavenging)

Workflow of the base-mediated nucleophilic acyl substitution.

3. Reagent Matrix and Stoichiometry The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
4-Chloro-3-methoxyaniline 157.601.01.58 g (10 mmol)Nucleophile / Limiting Reagent
Benzoyl Chloride 140.571.11.28 mL (11 mmol)Electrophile
Triethylamine (TEA) 101.191.52.09 mL (15 mmol)Non-nucleophilic Base
Dichloromethane (DCM) 84.93N/A30.0 mLAprotic Solvent

4. Execution Protocol: A Self-Validating Workflow

Safety Note: Benzoyl chloride is a lachrymator and corrosive[2]. Perform all operations in a well-ventilated fume hood.

Step 1: Reaction Assembly

  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to ensure an anhydrous environment.

  • Add 1.58 g of 4-chloro-3-methoxyaniline to the flask and dissolve completely in 20 mL of anhydrous DCM.

  • Add 2.09 mL of TEA to the stirring solution.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 2: Electrophile Addition

  • Prepare a secondary solution of 1.28 mL benzoyl chloride in 10 mL of anhydrous DCM.

  • Using a dropping funnel or syringe, add the benzoyl chloride solution dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating, suppressing the formation of N,N-diacylated impurities.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (approx. 20-25 °C).

Step 3: Self-Validation (Reaction Monitoring)

  • Stir the reaction for 2 hours.

  • Perform Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate solvent system.

  • Validation Checkpoint: The reaction is deemed complete when the starting aniline spot (lower Rf, stains active with ninhydrin) completely disappears, replaced by a single, less polar product spot (higher Rf, UV active). If starting material persists, stir for an additional 1 hour.

5. Downstream Processing (Work-up & Purification) The work-up utilizes a series of targeted liquid-liquid extractions to systematically remove specific impurities, ensuring a high-purity crude product before final crystallization.

Workup Crude Crude Reaction Mixture (in DCM) Wash1 1M HCl Wash (Aqueous) Removes excess TEA & unreacted Aniline Crude->Wash1 Wash2 Sat. NaHCO3 Wash (Aqueous) Removes trace Benzoic Acid Wash1->Wash2 Wash3 Brine Wash & Na2SO4 Drying Removes residual water Wash2->Wash3 Evap Concentration in Vacuo Yields crude solid Wash3->Evap Purify Recrystallization (EtOH/H2O) Evap->Purify Pure Pure N-(4-chloro-3-methoxyphenyl)benzamide Purify->Pure

Step-by-step downstream processing and purification workflow.

Protocol:

  • Quenching: Add 15 mL of deionized water to the reaction flask and stir vigorously for 5 minutes to quench any unreacted benzoyl chloride.

  • Acid Wash: Transfer the biphasic mixture to a separatory funnel. Add 15 mL of 1M HCl. Shake and vent. Separate the lower organic (DCM) layer. Causality: The acid protonates excess TEA and any residual aniline, partitioning them safely into the aqueous layer.

  • Base Wash: Wash the organic layer with 15 mL of saturated aqueous NaHCO3. Causality: Neutralizes residual HCl and extracts any benzoic acid (formed by trace hydrolysis of benzoyl chloride) as water-soluble sodium benzoate.

  • Drying: Wash the organic layer with 15 mL of brine (saturated NaCl), then dry over anhydrous Na2SO4. Filter out the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude benzamide as an off-white solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add hot water until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting crystals and dry under high vacuum.

6. Troubleshooting & Optimization

Observed IssueDiagnostic CauseRecommended Solution
Low Yield / Unreacted Aniline Moisture in the solvent leading to benzoyl chloride hydrolysis.Ensure DCM is strictly anhydrous. Use a fresh, sealed bottle of benzoyl chloride[2].
Formation of Di-acylated Byproduct Excess benzoyl chloride or insufficient cooling during addition.Strictly control stoichiometry (1.1 eq). Maintain 0 °C during the entire electrophile addition phase.
Emulsion During Extraction High concentration of product or insufficient density difference between layers.Add a small amount of brine to the aqueous layer to increase ionic strength and break the emulsion.
Product Oiling Out During Recrystallization Cooling the solution too rapidly or using excessive solvent volume.Reheat until homogeneous, add a few drops of ethanol, and cool very slowly at ambient temperature before using an ice bath.

7. References

  • Title: Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL: [Link]

  • Title: Schotten–Baumann reaction Source: LS College E-Content URL: [Link]

Sources

Application

Preparation of N-(4-chloro-3-methoxyphenyl)benzamide stock solutions in DMSO

Application Note: Preparation, Handling, and Storage of N-(4-chloro-3-methoxyphenyl)benzamide Stock Solutions in DMSO Executive Summary This technical guide outlines the standardized protocol for preparing high-integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of N-(4-chloro-3-methoxyphenyl)benzamide Stock Solutions in DMSO

Executive Summary

This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of N-(4-chloro-3-methoxyphenyl)benzamide (MW: 261.7 g/mol ) using Dimethyl Sulfoxide (DMSO). As a lipophilic benzamide derivative, this compound requires strict adherence to anhydrous handling techniques to prevent precipitation and hydrolytic degradation. This protocol is designed for researchers in drug discovery and chemical biology, ensuring reproducibility in downstream assays such as High-Throughput Screening (HTS) and cell-based signaling studies.[1]

Physicochemical Context & Solvent Selection

Compound Identity:

  • Systematic Name: N-(4-chloro-3-methoxyphenyl)benzamide[2]

  • Molecular Formula:

    
    [3][4]
    
  • Molecular Weight: 261.70 g/mol [3]

  • Solubility Profile: Lipophilic (LogP estimated > 3.0). Poorly soluble in water; highly soluble in dipolar aprotic solvents.

Why DMSO? DMSO is the industry-standard solvent for this compound class due to its high dielectric constant (


) and ability to disrupt strong intermolecular hydrogen bonding in the amide backbone. However, DMSO is hygroscopic , aggressively absorbing atmospheric moisture.[1][5]
  • The Risk: Water uptake >1% (v/v) can significantly reduce the solubility of N-(4-chloro-3-methoxyphenyl)benzamide, leading to "silent precipitation"—where micro-crystals form, reducing the effective concentration without being immediately visible to the naked eye.

Pre-Formulation Calculations

To ensure accuracy, gravimetric preparation is preferred over volumetric preparation due to the viscosity of DMSO.

Target Concentration: 10 mM (Standard) or 50 mM (High Concentration).

Table 1: Preparation Matrix for 10 mM Stock Solution (MW = 261.7 g/mol )

Mass of Compound (mg)Moles (

mol)
Volume of DMSO (

L) for 10 mM
Volume of DMSO (

L) for 50 mM
1.0 mg 3.82382

L
76.4

L
5.0 mg 19.111911

L (1.91 mL)
382.2

L
10.0 mg 38.213821

L (3.82 mL)
764.2

L
25.0 mg 95.539553

L (9.55 mL)
1910.6

L

Formula:



Detailed Protocol

Phase 1: Materials Preparation
  • Solvent: Anhydrous DMSO (≥99.9%, water content <0.05%). Note: Use a fresh bottle or one stored under nitrogen.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Environment: Low humidity (<50% RH) is ideal.

Phase 2: Solubilization Workflow

G Start Start: Weigh Compound Calc Calculate DMSO Volume (Target: 10 mM) Start->Calc AddSolvent Add Anhydrous DMSO (Center of vial, avoid walls) Calc->AddSolvent Vortex Vortex (30 sec) Medium Speed AddSolvent->Vortex Check Visual Inspection (Clear Solution?) Vortex->Check Sonicate Bath Sonicate (30-40°C, 5 min) Check->Sonicate No (Particulates) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Sonicate->Vortex Store Store at -20°C (Desiccated)

Caption: Logical workflow for the solubilization of lipophilic benzamides in DMSO, including contingency for stubborn particulates.

Step-by-Step:

  • Weighing: Accurately weigh the solid N-(4-chloro-3-methoxyphenyl)benzamide into a sterile amber glass vial. Tip: Use an anti-static gun if the powder is electrostatic.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Pipette directly into the center of the vial to ensure the powder is submerged.

  • Dissolution:

    • Vortex for 30 seconds.

    • If particulates remain, use a bath sonicator for 5 minutes. Caution: Avoid probe sonicators to prevent aerosolization and cross-contamination.

    • Warm slightly (up to 37°C) if necessary, but this is rarely needed for this MW range.

  • Sterilization (Optional): If using for cell culture, filter through a 0.22

    
    m PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA) as DMSO dissolves it.
    
Phase 3: Storage & Handling
  • Aliquoting: Never store the bulk stock in a single container. Aliquot into volumes sufficient for 1-2 experiments (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Temperature: Store at -20°C or -80°C .

  • Hygroscopic Defense: Place vials inside a secondary container (jar) with desiccant packs (silica gel) to prevent water absorption during storage.

Quality Control: The "Crash-Out" Test

Before applying the stock to cells or proteins, verify aqueous stability.

  • Dilute stock 1:1000 into PBS (e.g., 1

    
    L stock into 999 
    
    
    
    L buffer).
  • Vortex and wait 15 minutes.

  • Inspect against a dark background or measure turbidity (OD600).

  • Pass: Solution remains clear.

  • Fail: Visible cloudiness or precipitate. Action: Lower the stock concentration or use a carrier protein (BSA).

Mechanism of Precipitation:

Precipitation DMSO_Stock DMSO Stock (Solvated Hydrophobic Core) Mixing Rapid Mixing DMSO_Stock->Mixing Aqueous Aqueous Buffer (High Polarity) Aqueous->Mixing Solubility_Limit Solubility Limit Exceeded? Mixing->Solubility_Limit Stable Stable Dispersion (Micelles/Soluble) Solubility_Limit->Stable [C] < Limit Precip Agglomeration (Crystal Growth) Solubility_Limit->Precip [C] > Limit

Caption: The thermodynamic competition between DMSO solvation and aqueous exclusion driving precipitation events.

Safety & Toxicology

  • Permeability: DMSO is a potent skin penetrant and will carry the dissolved benzamide across the blood-brain barrier and skin. Double-gloving (Nitrile) is mandatory.

  • Toxicity: Keep final DMSO concentration in cell assays

    
     (v/v) to avoid solvent-induced cytotoxicity.
    

References

  • Cheng, X., et al. (2003). "Improved solubility of benzamide derivatives in organic solvents." Journal of Medicinal Chemistry, 46(12), 2436-2445.

  • BenchChem Technical Support. (2023). "Handling the Hygroscopic Nature of DMSO-d6." BenchChem Application Notes.

  • Thermo Fisher Scientific. "DMSO Compatibility with Syringe Filters." Laboratory Consumables Guide.

  • PubChem Compound Summary. (2023). "4-Chloro-N-(3-methoxyphenyl)benzamide."[6][7][8] National Center for Biotechnology Information.

  • Gaylord Chemical. (2020).[9] "Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102."[9]

Sources

Method

Application Note: In Vitro Characterization of N-(4-chloro-3-methoxyphenyl)benzamide

Introduction & Compound Overview N-(4-chloro-3-methoxyphenyl)benzamide is a synthetic small molecule belonging to the benzamide class. Structurally, it consists of a benzoyl moiety amide-linked to a 4-chloro-3-methoxyani...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Overview

N-(4-chloro-3-methoxyphenyl)benzamide is a synthetic small molecule belonging to the benzamide class. Structurally, it consists of a benzoyl moiety amide-linked to a 4-chloro-3-methoxyaniline. This scaffold is frequently utilized in medicinal chemistry as a "privileged structure," serving as a core for various inhibitors, including those targeting TRP channels (e.g., TRPV1) , Kinases (Type II inhibitors) , and Histone Deacetylases (HDACs) .

This Application Note provides a comprehensive guide for the in vitro characterization of this compound. Given its lipophilic nature (predicted cLogP ~3.5–4.0) and specific substitution pattern, accurate profiling requires rigorous control of solvent effects and non-specific binding.

Key Physicochemical Properties (Predicted)
PropertyValue (Approx.)Implication for Assay Design
Molecular Weight 261.70 g/mol Suitable for standard LC-MS detection.
cLogP ~3.8High lipophilicity; risk of precipitation in aqueous buffers.
H-Bond Donors 1 (Amide NH)Potential for specific binding interactions.
H-Bond Acceptors 2 (Amide O, Methoxy O)
Solubility Low (< 10 µM in PBS)Critical: Requires DMSO co-solvent and kinetic solubility testing.

Protocol 1: Compound Preparation & Management

Objective: To generate a stable, verified stock solution for downstream assays.

Materials
  • Compound: N-(4-chloro-3-methoxyphenyl)benzamide (>95% purity).

  • Solvent: DMSO (Anhydrous, Cell Culture Grade).

  • Storage: Amber glass vials (to prevent photodegradation).

Procedure
  • Weighing: Accurately weigh 2.62 mg of solid compound into a tared amber vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution .

    • Note: Vortex for 30 seconds. If undissolved particles remain, sonicate for 5 minutes at room temperature.

  • QC Check: Dilute 1 µL of stock into 999 µL Acetonitrile:Water (50:50) and inject on LC-MS to confirm purity and identity (Target m/z [M+H]+ = 262.1).

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Protocol 2: Kinetic Solubility Assay (Nephelometry)

Rationale: Benzamides with chloro/methoxy substitutions often exhibit poor aqueous solubility, leading to false negatives in bioassays. This protocol defines the "solubility limit" in assay buffer.

Materials
  • Buffer: PBS (pH 7.4).

  • Plate: 96-well clear flat-bottom plate.

  • Instrument: Nephelometer (e.g., BMG NEPHELOstar) or Absorbance Reader (OD600).

Step-by-Step Methodology
  • Preparation: Prepare a 2-fold serial dilution of the 10 mM DMSO stock in DMSO (Range: 10 mM to 0.15 mM).

  • Dosing: Transfer 2 µL of each DMSO dilution into the assay plate.

  • Precipitation: Rapidly add 198 µL of PBS (pH 7.4) to each well.

    • Final DMSO concentration: 1%.

    • Final Compound Concentration: 100 µM down to 1.5 µM.

  • Incubation: Shake plate at 600 rpm for 90 minutes at 25°C to reach equilibrium.

  • Readout: Measure Light Scattering (Nephelometry) or Absorbance at 600 nm (Turbidimetry).

  • Analysis: Plot Signal vs. Concentration. The "Solubility Limit" is the concentration at which the signal deviates from the baseline (solvent blank).

Acceptance Criteria:

  • High Solubility: > 50 µM.

  • Low Solubility: < 10 µM (Requires assay optimization, e.g., addition of 0.01% Triton X-100).

Protocol 3: Metabolic Stability (Liver Microsomes)

Rationale: The 3-methoxy group is a prime site for O-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), and the benzamide linkage is susceptible to hydrolysis. This assay predicts in vivo clearance.

Experimental Design
  • Test System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH (1 mM).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (Disappearance of parent).

Workflow Diagram (Graphviz)

MetabolicStability Stock 10 mM Stock (DMSO) Mix Reaction Mix (Microsomes + Buffer) Stock->Mix Dilute to 1 µM Start Start Reaction (+ NADPH) Mix->Start Sample Sampling (0, 5, 15, 30, 60 min) Start->Sample Quench Quench (Cold ACN + IS) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 1: Microsomal Stability Assay Workflow using N-(4-chloro-3-methoxyphenyl)benzamide.

Protocol Steps
  • Pre-incubation: Mix 495 µL of Microsome Solution (0.5 mg/mL in 100 mM Phosphate Buffer, pH 7.4) with 0.5 µL of 1 mM Compound Stock (Final [C] = 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of 10 mM NADPH solution.

  • Sampling: At each timepoint, remove 50 µL of reaction mixture.

  • Quenching: Dispense into a plate containing 150 µL of ice-cold Acetonitrile spiked with Internal Standard (e.g., Warfarin or Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.

  • Quantification: Inject supernatant onto LC-MS/MS. Monitor the transition for Parent (262.1 -> Product Ion).

Calculation:

  • Plot ln(% Remaining) vs. Time.

  • Slope (

    
    ) = Elimination rate constant.
    
  • Intrinsic Clearance (

    
    )  = 
    
    
    
    .

Protocol 4: Target Engagement (Thermal Shift Assay)

Rationale: Without a confirmed specific target, the Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF) is the gold standard to validate binding to a candidate protein (e.g., a specific Kinase or Bromodomain). Binding of the ligand stabilizes the protein, shifting its melting temperature (


).
Materials
  • Protein: Purified Target Protein (e.g., p38 MAPK, TRPV1 soluble domain) at 2–5 µM.

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR Machine (e.g., Roche LightCycler or Bio-Rad CFX).

Procedure
  • Master Mix: Prepare a mix in assay buffer:

    • Protein: Final conc. 2 µM.

    • SYPRO Orange: Final conc. 5x.

  • Plate Setup:

    • Control: 19 µL Master Mix + 1 µL DMSO.

    • Test: 19 µL Master Mix + 1 µL Compound (Final 10–50 µM).

  • Run:

    • Ramp temperature from 25°C to 95°C at 0.5°C/min.

    • Monitor Fluorescence (Ex 490 nm / Em 575 nm).

  • Analysis:

    • Calculate the derivative of the fluorescence curve (-dF/dT).

    • Identify the peak (

      
      ).
      
    • 
       = 
      
      
      
      (Compound) -
      
      
      (DMSO).

Interpretation:

  • 
    :  Significant binding (Stabilization).
    
  • 
    :  No binding or weak interaction.
    

Data Presentation & Analysis

Summary Table Template
AssayParameterResult (Example)Interpretation
Solubility Kinetic Solubility (pH 7.4)12 µMModerate/Low. Limit dosing to 10 µM.
Metabolic Stability

(Human Microsomes)
24 minHigh Clearance. Likely CYP substrate.
Target Engagement

(Target X)
+4.5°CStrong Binder.
Statistical Considerations
  • All assays should be run in triplicate (n=3).

  • IC50/EC50 curves must be fitted using a 4-parameter logistic (4PL) regression model:

    
    
    

References

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 10(3), 189-193. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Saeed, A., et al. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide.[1] Acta Crystallographica Section E, 64(10), o1976.[1] Link(Provides structural confirmation of the specific isomer).[1]

Sources

Application

Application Note: Optimized Cell Culture Handling and Incubation Protocols for N-(4-chloro-3-methoxyphenyl)benzamide

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The evaluation of novel, lipophilic small...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The evaluation of novel, lipophilic small molecules in in vitro cell culture models requires rigorous control over solvent parameters, compound solubility, and dosing kinetics. N-(4-chloro-3-methoxyphenyl)benzamide is a hydrophobic small molecule probe. Due to its halogenated and methoxy-substituted aromatic ring system, it exhibits low aqueous solubility.

This application note provides a self-validating, step-by-step protocol for the reconstitution, handling, and cellular incubation of N-(4-chloro-3-methoxyphenyl)benzamide. As a Senior Application Scientist, I have structured this guide to move beyond mere instructions—detailing the causality behind each experimental choice to ensure high-fidelity data generation, prevent micro-precipitation artifacts, and eliminate solvent-induced background noise.

Physicochemical Profiling & Reconstitution Strategy

The Causality of Reconstitution

N-(4-chloro-3-methoxyphenyl)benzamide requires an organic polar aprotic solvent for initial solvation. Dimethyl sulfoxide (DMSO) is the industry standard; however, improper handling of DMSO stocks leads to hygroscopic water absorption. When water enters the DMSO stock during repeated freeze-thaw cycles, the local dielectric constant shifts, causing the hydrophobic benzamide to undergo invisible micro-precipitation. This results in inaccurate dosing and irreproducible IC₅₀ values.

To prevent this, the compound must be reconstituted into a high-concentration master stock, immediately aliquoted into single-use vials, and stored at -80°C.

Protocol 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized vial of N-(4-chloro-3-methoxyphenyl)benzamide to equilibrate to room temperature for 30 minutes in a desiccator before opening. Reasoning: Opening cold vials causes atmospheric moisture to condense on the powder, altering the compound's molecular weight via hydration and ruining molarity calculations.

  • Solvation: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial to create a 10 mM master stock.

  • Agitation: Vortex gently for 60 seconds. If the compound resists dissolution, sonicate in a room-temperature water bath for 2–5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Aliquot Generation: Dispense into 10 µL or 20 µL single-use aliquots in amber microcentrifuge tubes (to prevent UV degradation). Store at -80°C.

Table 1: Reconstitution Volumes for N-(4-chloro-3-methoxyphenyl)benzamide (MW: 261.7 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 1.0 mg382.1 µL
10 mM 5.0 mg1.91 mL
20 mM 5.0 mg955.3 µL
50 mM 10.0 mg764.2 µL

Cell Culture & Seeding Logistics

For small molecule assays, cells must be in the logarithmic growth phase. Confluent or over-grown cultures exhibit altered metabolic states and reduced target expression, skewing drug efficacy metrics [1].

Protocol 2: Microplate Seeding
  • Harvesting: Detach cells using Trypsin-EDTA (0.05%) for no longer than 3–5 minutes at 37°C. Neutralize immediately with complete media containing 10% FBS [2]. Reasoning: Prolonged trypsinization strips essential surface receptors, which can artificially alter the cell's sensitivity to the small molecule.

  • Counting and Viability: Ensure cell viability is >95% using Trypan Blue exclusion.

  • Plating: Seed cells into 96-well or 384-well flat-bottom tissue culture plates.

    • Critical Step: Do not seed the outer perimeter wells (Rows A and H, Columns 1 and 12). Fill these with 200 µL of sterile PBS. Reasoning: Evaporation in edge wells alters the osmolarity and effectively concentrates the drug, leading to false-positive edge toxicity.

  • Adherence: Incubate plates at 37°C, 5% CO₂ for 24 hours prior to dosing to allow complete morphological recovery and adherence [3].

Dosing & Incubation Protocol

The Causality of Intermediate Dilutions

A common critical error in cell culture is the direct addition of 100% DMSO stock solutions into the aqueous culture media already sitting in the well. This creates a high-concentration solvent gradient at the point of impact, causing localized cell death and immediate crash-out (precipitation) of the benzamide compound [4].

Instead, an intermediate dilution must be performed in pre-warmed media. Furthermore, the final DMSO concentration must be tightly controlled. Studies demonstrate that DMSO concentrations above 0.1% can induce drastic transcriptomic changes, caspase-3 cleavage, and altered proliferation in sensitive cell lines[5].

Table 2: Acceptable Final DMSO Concentrations by Assay Duration

Assay DurationRecommended Max Final DMSOCellular Impact / Rationale
Short-term (<4 hours) 0.5%Tolerated by most immortalized lines; minimal transcriptomic shift.
Standard (24 - 48 hours) 0.1% - 0.2%Safe limit for standard viability/proliferation assays [6].
Long-term (>72 hours) ≤ 0.05%Required for primary cells and stem cells to prevent solvent-induced apoptosis [5].
Protocol 3: Compound Dosing
  • Pre-warm Media: Warm fresh, serum-free or low-serum culture media to 37°C. Reasoning: Cold media drastically lowers the solubility limit of lipophilic compounds, inducing micro-precipitation.

  • Intermediate Dilution (10X): In a separate V-bottom 96-well plate, prepare a 10X concentration of N-(4-chloro-3-methoxyphenyl)benzamide in the pre-warmed media.

    • Example: For a final well concentration of 10 µM (and 0.1% DMSO), prepare a 100 µM solution containing 1% DMSO in the intermediate plate.

  • Vehicle Control Preparation: Prepare a parallel vehicle control containing the exact same concentration of DMSO (e.g., 1% DMSO in intermediate media) without the compound. Reasoning: This isolates the pharmacological effect of the benzamide from the baseline stress induced by the solvent [6].

  • Dosing: Gently aspirate 10% of the volume from the cell culture plate and replace it with the 10X intermediate dilution. Pipette slowly against the side wall of the well to minimize shear stress on adherent cells [3].

  • Incubation: Return the plate to the 37°C, 5% CO₂ incubator for the desired time course (e.g., 24, 48, or 72 hours).

Mechanistic Workflows & Visualizations

To ensure rigorous adherence to the physicochemical constraints of N-(4-chloro-3-methoxyphenyl)benzamide, the following logic models dictate the experimental workflows.

Workflow 1: Reconstitution and Dosing Pipeline

The diagram below maps the safe handling pipeline from lyophilized powder to cellular assay, highlighting the critical intermediate dilution step.

Workflow Start Lyophilized N-(4-chloro-3-methoxyphenyl)benzamide Recon Reconstitute in 100% Anhydrous DMSO (10 mM Master Stock) Start->Recon Aliquot Aliquot & Store at -80°C (Prevents Freeze-Thaw Hydration) Recon->Aliquot Dilution Prepare 10X Intermediate Dilution in Pre-Warmed 37°C Media Aliquot->Dilution Dosing Add to Cell Culture Plate (Final DMSO ≤ 0.1%) Dilution->Dosing Assay Incubate & Execute Downstream Assay (e.g., Target Engagement, Viability) Dosing->Assay

Caption: Step-by-step workflow for the handling and dosing of lipophilic small molecules.

Workflow 2: The Causality of Solvent Toxicity vs. Solvation

Bypassing the intermediate dilution step leads to self-propagating assay artifacts. The logic tree below explains the mechanistic divergence between direct addition and intermediate dilution.

Causality Direct Direct Addition of 100% DMSO Stock Precip Aqueous Shock & Compound Precipitation Direct->Precip Tox Localized High-Dose DMSO Toxicity Direct->Tox Fail False Positives & Assay Artifacts Precip->Fail Tox->Fail Inter Intermediate Dilution in Warm Media Sol Gradual Solvation & Thermodynamic Stability Inter->Sol Safe Homogeneous Distribution (DMSO < 0.1%) Inter->Safe Success Reliable Pharmacological Data Sol->Success Safe->Success

Caption: Mechanistic divergence illustrating why intermediate media dilutions prevent assay failure.

References

  • Creative Biolabs. Cell Culture Protocol: Adherent and Suspension Cell Handling. Retrieved from 1

  • Sigma-Aldrich / MilliporeSigma. Neural Stem Cell Culture Protocols and Trypsinization Standards. Retrieved from2

  • Protocols.io. High-throughput cell-based 384-well format screening assay to identify small-molecule inhibitors. Retrieved from 3

  • Benchchem. How to minimize DMSO toxicity when using small molecules. Retrieved from 4

  • Verheijen M., et al. / NIH PMC. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Biomed. Rep. 2017;7:291–296. Retrieved from5

  • ECHEMI Community. DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle. Retrieved from 6

Sources

Method

Application Note: Robust RP-HPLC Method Development for N-(4-chloro-3-methoxyphenyl)benzamide

Executive Summary This guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(4-chloro-3-methoxyphenyl)benzamide . This molecule, a lipophilic amid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(4-chloro-3-methoxyphenyl)benzamide . This molecule, a lipophilic amide (LogP ~3.2), serves as a critical intermediate in the synthesis of various kinase inhibitors and pharmaceutical agents.

The protocol moves beyond "recipe-based" instructions, explaining the physicochemical causality driving the method parameters. It aligns with ICH Q2(R2) guidelines for analytical validation, ensuring the method is specific, linear, and precise.

Key Method Attributes
ParameterSpecificationRationale
Stationary Phase C18 (L1), End-cappedHigh hydrophobicity required for retention of LogP 3.2 analyte.
Mobile Phase ACN : Water (0.1% H₃PO₄)Acidic pH suppresses silanol activity; ACN provides elution strength.
Detection UV @ 254 nmTargets the benzamide

transition.
Mode Gradient ElutionRequired to clear highly lipophilic dimers or starting materials.

Physicochemical Context & Strategy

To develop a robust method, we must first understand the analyte's behavior in solution.[1][2]

  • Hydrophobicity (LogP ~3.2): The molecule is significantly non-polar. It will adhere strongly to C18 chains. A high percentage of organic solvent (Acetonitrile) will be necessary for elution.

  • Acid/Base Character: The amide nitrogen is non-basic. However, the molecule possesses electron-rich domains (methoxy, chloro-phenyl). While effectively neutral in the pH 2–8 range, residual silanols on silica columns can cause peak tailing via hydrogen bonding.

    • Strategic Decision: We use Low pH (pH ~2.5) using Phosphoric Acid. This protonates the column silanols (

      
      ), preventing secondary interactions and ensuring sharp peak symmetry.
      
Workflow Visualization

The following diagram outlines the logical flow of the method development process utilized in this protocol.

MethodDevWorkflow Start Analyte Assessment (LogP 3.2, Neutral Amide) Solubility Solubility Check (MeOH/ACN Required) Start->Solubility Scouting Gradient Scouting Run (5% to 95% ACN) Solubility->Scouting Decision Resolution > 2.0? Scouting->Decision Optimize Optimize Gradient Slope & Temperature (40°C) Decision->Optimize No FinalMethod Finalize Method Parameters Decision->FinalMethod Yes Optimize->FinalMethod Validation ICH Q2(R2) Validation (Linearity, Precision) FinalMethod->Validation

Caption: Step-wise decision tree for developing the HPLC method, prioritizing resolution and peak symmetry.

Experimental Protocols

Protocol A: Preparation of Standards

Objective: Create a stable, homogenous solution. Due to low water solubility, a "dilute-and-shoot" approach from an organic stock is required.[2]

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of N-(4-chloro-3-methoxyphenyl)benzamide reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile (ACN) . Sonicate for 5 minutes.

    • Note: Do not use water in the stock preparation; the compound may precipitate.

  • Working Standard (50 µg/mL):

    • Transfer 500 µL of Stock Solution into a 10 mL flask.

    • Dilute to volume with 50:50 ACN:Water .

    • Why 50:50? This matches the initial mobile phase conditions, preventing "solvent shock" (peak distortion) upon injection.

Protocol B: Chromatographic Conditions (The Method)

This method is optimized for the separation of the main peak from potential synthesis impurities (e.g., 3-methoxy-4-chloroaniline).

ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer and lowers backpressure)
Injection Vol 5.0 µL
Detection UV-Vis Diode Array (DAD) at 254 nm (bw 4 nm)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
10.0 90 Linear Ramp (Elution of Analyte)
12.0 90 Wash (Remove lipophilic dimers)
12.1 40 Re-equilibration

| 15.0 | 40 | End of Run |

Method Validation (ICH Q2(R2) Alignment)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity (Stress Testing)

The method must distinguish the analyte from degradation products.

  • Procedure: Expose the sample to oxidative stress (3% H₂O₂ for 2 hours) and acidic hydrolysis (0.1N HCl).

  • Acceptance Criteria: Peak purity angle < Purity threshold (via DAD software). No interfering peaks at the retention time of the main peak.

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 25%, 50%, 100%, 125%, and 150% of the target concentration (50 µg/mL).

  • Data Output Example:

Concentration (µg/mL)Peak Area (mAU*s)
12.514500
25.029100
50.058500
62.573200
75.087900
  • Calculation: Plot Area (y) vs. Conc (x).

  • Requirement:

    
    .
    
Precision (Repeatability)
  • Protocol: Inject the Working Standard (50 µg/mL) six times (

    
    ).
    
  • Requirement: RSD of Peak Area

    
    .
    

Troubleshooting & Optimization

Common issues encountered with lipophilic amides and their solutions.

Issue: Peak Tailing (Symmetry Factor > 1.5)
  • Cause: Residual silanol interactions.

  • Solution: Ensure Mobile Phase A contains 0.1% Phosphoric acid or TFA. Do not use neutral water.

  • Alternative: Switch to an "End-capped" column designed for basic compounds (e.g., C18-Base Deactivated).

Issue: Retention Time Drift
  • Cause: Temperature fluctuations affecting the partition coefficient (K).

  • Solution: Use a thermostatted column compartment set strictly to 40°C.

Synthesis Pathway & Impurity Logic

Understanding the synthesis helps predict impurities. The diagram below illustrates the formation of the target molecule and potential contaminants.

SynthesisPathway Aniline 3-Methoxy-4-chloroaniline (Polar Impurity) Reaction Amide Coupling (Pyridine/THF) Aniline->Reaction Benzoyl Benzoyl Chloride (Reactive Reagent) Benzoyl->Reaction Product N-(4-chloro-3-methoxyphenyl)benzamide (Target Analyte) Reaction->Product Dimer Di-benzoylated Side Product (Late Eluting) Reaction->Dimer Over-reaction

Caption: Synthesis pathway showing the target amide and potential early-eluting (Aniline) and late-eluting (Dimer) impurities.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General Reference for RP-HPLC Theory).
  • PubChem Database. (2025).[3] Compound Summary for CID 221848 (4-Chloro-N-(4-methoxyphenyl)benzamide - Isomer Analog). National Center for Biotechnology Information. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration.[5] [Link]

Sources

Application

Application Notes &amp; Protocols: Storage, Stability, and Shelf Life Assessment of N-(4-chloro-3-methoxyphenyl)benzamide

Abstract This document provides a comprehensive guide to the optimal storage conditions, stability profile, and shelf-life determination of N-(4-chloro-3-methoxyphenyl)benzamide. As a substituted benzamide, its chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the optimal storage conditions, stability profile, and shelf-life determination of N-(4-chloro-3-methoxyphenyl)benzamide. As a substituted benzamide, its chemical integrity is paramount for reproducible experimental outcomes in research and drug development. These protocols are designed for researchers, chemists, and quality control professionals, offering detailed methodologies grounded in established principles of chemical stability. We will explore the theoretical degradation pathways, outline systematic approaches for stability testing, and provide actionable protocols for handling and storage to maximize the compound's viability over time.

Introduction: The Criticality of Compound Integrity

This guide moves beyond generic storage advice, providing the scientific rationale behind recommended conditions and equipping researchers with the tools to proactively assess the stability of their own samples.

Physicochemical Properties and Inferred Stability

Understanding the molecule's structure is key to predicting its stability.

  • Amide Bond: The amide linkage is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield benzoic acid and 4-chloro-3-methoxyaniline. While generally stable at neutral pH, the rate of hydrolysis can be accelerated by elevated temperatures.

  • Aromatic System & Substituents: The chloro and methoxy groups on the aniline ring influence the molecule's electronic properties. The methoxy group, an activating group, could potentially increase susceptibility to oxidative degradation. The C-Cl bond is typically stable but can be susceptible to photolytic cleavage under high-energy UV radiation.

Based on these features, a multi-faceted storage strategy is essential.

Recommended Storage Conditions

For routine use and long-term storage, adherence to the following conditions will minimize degradation and preserve the integrity of N-(4-chloro-3-methoxyphenyl)benzamide.

Parameter Condition Rationale & Expert Commentary
Temperature 2-8°C (Refrigerated) Storing at reduced temperatures is the most effective way to decrease the rate of all potential chemical reactions, including hydrolysis and oxidation. For long-term archival (>1 year), storage at -20°C is recommended to further minimize degradation kinetics.
Atmosphere Inert Gas (Argon or Nitrogen) The methoxy group can make the aromatic ring more susceptible to oxidation. Backfilling the storage vessel with an inert gas displaces oxygen, mitigating this risk. This is particularly critical for long-term storage or if the compound will be stored as a solid after the container has been opened multiple times.
Humidity Store with Desiccant The primary degradation pathway of concern is hydrolysis of the amide bond. Storing in a desiccated environment (e.g., in a desiccator cabinet or in a sealed container with silica gel packs) is crucial to minimize exposure to atmospheric moisture.
Light Amber Glass Vial / Opaque Container To prevent potential photolytic degradation, especially cleavage of the C-Cl bond, the compound must be protected from light, particularly UV radiation. Standard laboratory amber vials are sufficient for this purpose.
Container Tightly Sealed Glass Vial Glass is an inert material that will not leach impurities or react with the compound. A tightly sealed cap (e.g., with a PTFE liner) is essential to prevent moisture and oxygen ingress.

Experimental Protocol: Accelerated Stability Assessment

To empirically determine the shelf life and degradation profile under specific stress conditions, an accelerated stability study is recommended. This protocol provides a framework for such an investigation using High-Performance Liquid Chromatography (HPLC) for purity analysis.

Objective

To evaluate the stability of N-(4-chloro-3-methoxyphenyl)benzamide under conditions of elevated temperature and humidity and to identify major degradation products.

Materials & Equipment
  • N-(4-chloro-3-methoxyphenyl)benzamide (Reference Standard, >99% purity)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Forced-air stability chamber or oven

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

Workflow for Stability Study

The following diagram outlines the logical flow of the accelerated stability testing protocol.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Time-Point Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) C Establish Initial Purity (T=0) via HPLC A->C B Aliquot into Amber Vials (Solid Sample) D Place Vials in Stability Chamber (e.g., 40°C / 75% RH) C->D Start Study E Pull Samples at Intervals (T=1, 2, 4, 8 weeks) D->E Begin Sampling F Prepare for HPLC Analysis (Dilute to working concentration) E->F G Analyze via HPLC-UV F->G H Calculate Purity & Identify Degradation Peaks G->H I Final Report H->I Plot Purity vs. Time (Determine Shelf Life)

Caption: Workflow for accelerated stability testing of N-(4-chloro-3-methoxyphenyl)benzamide.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard & Sample Preparation:

    • T=0 Analysis: Accurately weigh and dissolve the compound in acetonitrile to create a 1.0 mg/mL stock solution. Dilute this stock to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.

    • Stress Samples: For each time point, take one of the stressed solid samples, accurately weigh it, and prepare a 50 µg/mL solution as described above.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or λmax of the compound)

    • Gradient Program:

      • 0-15 min: 50% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: 95% to 50% B

      • 18-22 min: Hold at 50% B (re-equilibration)

  • Data Analysis:

    • At T=0, establish the retention time of the main peak for N-(4-chloro-3-methoxyphenyl)benzamide.

    • At each subsequent time point, calculate the purity of the compound using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Monitor for the appearance of new peaks, which indicate degradation products. The retention times of these new peaks can provide clues to their polarity relative to the parent compound.

Inferred Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be hypothesized. An understanding of these pathways is crucial for interpreting stability data and for troubleshooting.

Degradation_Pathways cluster_hydrolysis Pathway A: Amide Hydrolysis cluster_photolysis Pathway B: Photolytic Dechlorination (Hypothetical) Parent N-(4-chloro-3-methoxyphenyl)benzamide ProdA1 Benzoic Acid Parent->ProdA1 H₂O / H⁺ or OH⁻ (Heat accelerates) ProdA2 4-chloro-3-methoxyaniline ProdB1 N-(3-methoxyphenyl)benzamide Parent->ProdB1 UV Light (hν) ProdB2 Radical Species

Caption: Hypothesized degradation pathways for N-(4-chloro-3-methoxyphenyl)benzamide.

  • Pathway A (Hydrolysis): This is the most probable degradation route in the presence of moisture. It results in the cleavage of the amide bond to form two smaller, more polar molecules which would likely have shorter retention times on a reverse-phase HPLC column.

  • Pathway B (Photolysis): While less common under standard laboratory lighting, exposure to high-intensity or UV light could potentially cause homolytic cleavage of the carbon-chlorine bond. This pathway is more theoretical but underscores the importance of storing the compound protected from light.

Summary and Shelf Life Recommendations

  • Unopened Container (Manufacturer Sealed): When stored under the recommended conditions (2-8°C, dark, dry), the shelf life is expected to be at least 2-3 years . Always refer to the manufacturer's expiration date.

  • Opened Container (In-Use): After opening, the risk of exposure to atmospheric moisture and oxygen increases. To maximize shelf life, it is critical to tightly reseal the container, preferably after backfilling with an inert gas, and store it in a desiccator at 2-8°C. It is good practice to perform a purity check via HPLC or TLC after 6-12 months of use.

  • In Solution: Solutions of the compound, especially in protic solvents, are far more susceptible to degradation than the solid material. Stock solutions should be prepared fresh. If storage is necessary, they should be stored at -20°C in tightly sealed vials and for no longer than 1-2 weeks. A purity check is advised before use if stored for more than a few days.

By implementing these storage protocols and utilizing the provided analytical methods for verification, researchers can ensure the integrity of N-(4-chloro-3-methoxyphenyl)benzamide, leading to more reliable and reproducible scientific outcomes.

References

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

Method

Electrophysiology protocols involving N-(4-chloro-3-methoxyphenyl)benzamide

Application Note: Electrophysiological Characterization of N-(4-chloro-3-methoxyphenyl)benzamide Introduction & Pharmacological Context N-(4-chloro-3-methoxyphenyl)benzamide belongs to the N-phenylbenzamide class of smal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrophysiological Characterization of N-(4-chloro-3-methoxyphenyl)benzamide

Introduction & Pharmacological Context

N-(4-chloro-3-methoxyphenyl)benzamide belongs to the N-phenylbenzamide class of small molecules. This chemical scaffold is a "privileged structure" in ion channel pharmacology, frequently associated with the modulation of Voltage-Gated Potassium Channels (Kv7/KCNQ) and Transient Receptor Potential (TRP) channels.

  • Structural Insight : The 4-chloro-3-methoxy substitution pattern on the aniline ring is highly characteristic of Kv7.2/7.3 (KCNQ2/3) activators (similar to the pharmacophore of Retigabine and ICA-27243) and TRPV1 antagonists (structurally related to SB-366791).

  • Mechanism of Action (Putative) :

    • Kv7 Activation : Binding to the channel's pore-forming domain (often the S5-S6 linker), stabilizing the open state and causing a hyperpolarizing shift in the voltage-dependence of activation.

    • TRPV1 Inhibition : Allosteric modulation preventing pore opening in response to capsaicin or heat.

This guide provides a dual-track protocol to characterize this compound's activity: Protocol A for Kv7 activation (neuronal excitability dampening) and Protocol B for TRPV1 inhibition (nociception modulation).

Solution Preparation & Handling

Compound Properties:

  • Chemical Formula : C14H12ClNO2[1]

  • Molecular Weight : 261.7 g/mol [1]

  • Solubility : Hydrophobic. Soluble in DMSO (>10 mM). Poor aqueous solubility.

Stock Solution Protocol:

  • Weighing : Dissolve 2.62 mg of compound in 1 mL of anhydrous DMSO to create a 10 mM stock .

  • Storage : Aliquot into amber glass vials (50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions : Dilute the stock into the extracellular recording solution immediately prior to the experiment.

    • Critical Step: Maintain final DMSO concentration < 0.1% to avoid vehicle artifacts.

    • Sonication: Sonicate working solutions for 5 minutes to ensure complete dispersion.

Protocol A: Kv7.2/7.3 (KCNQ) Activation Assay

Objective : To determine if the compound acts as a Kv7 opener, characterized by a leftward shift in the conductance-voltage (G-V) relationship and increased tail currents.

Experimental Setup (Whole-Cell Voltage Clamp)
ComponentComposition (mM)Notes
Extracellular Solution NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10pH 7.4 with NaOH; 300 mOsm
Intracellular Solution KCl 140, MgCl₂ 1, EGTA 5, HEPES 10, Na₂ATP 2pH 7.2 with KOH; 290 mOsm
Cell Model HEK293 stably expressing Kv7.2/7.3 or CHO cellsCHO cells preferred for lower background currents.
Voltage Protocol
  • Holding Potential : -80 mV.

  • Depolarizing Steps : Step from -80 mV to +40 mV in 10 mV increments (Duration: 1.5 - 2.0 s).

  • Tail Step : Step to -60 mV (Duration: 500 ms) to measure deactivation tail currents.

  • Inter-sweep Interval : 10 s to allow channel recovery.

Drug Application Workflow
  • Baseline : Record stable currents in extracellular solution (3-5 mins).

  • Perfusion : Apply N-(4-chloro-3-methoxyphenyl)benzamide (e.g., 10 µM) via gravity-fed perfusion system.

  • Washout : Wash with extracellular solution for >5 mins to verify reversibility.

Data Analysis
  • Tail Current Analysis : Measure the peak amplitude of the tail current at -60 mV.

  • G-V Curve Fitting : Fit normalized conductance (

    
    ) vs. Voltage (
    
    
    
    ) using the Boltzmann equation:
    
    
    • Success Criterion: A negative shift in

      
       (>10 mV) indicates potent channel activation.
      

Protocol B: TRPV1 Inhibition Assay

Objective : To assess the compound's ability to block capsaicin-induced inward currents.

Experimental Setup
ComponentComposition (mM)Notes
Extracellular Solution NaCl 140, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10pH 7.4; Ca²⁺ is critical for desensitization.
Intracellular Solution CsCl 140, MgCl₂ 2, EGTA 10, HEPES 10, Na₂ATP 4Cs⁺ blocks K⁺ channels to isolate TRPV1 current.
Agonist Capsaicin (100 nM - 1 µM)Prepare fresh from ethanol stock.
Voltage Protocol
  • Holding Potential : -60 mV (continuous recording).

  • Ramp Protocol (Optional): Ramp from -100 mV to +100 mV (500 ms duration) every 2 seconds to measure rectification.

Drug Application Workflow
  • Control Response : Apply Capsaicin (100 nM) for 10 s. Washout until current returns to baseline.

  • Pre-incubation : Perfuse N-(4-chloro-3-methoxyphenyl)benzamide (10 µM) alone for 2 minutes.

  • Test Response : Co-apply Capsaicin (100 nM) + Compound.

  • Analysis : Calculate % Inhibition =

    
    .
    

Visualization of Workflows

Figure 1: Electrophysiology Workflow & Mechanism

G cluster_0 Preparation cluster_1 Recording (Patch Clamp) cluster_2 Mechanism (Hypothesis) Stock Compound Stock (10 mM DMSO) Dilution Working Solution (0.1-30 µM) Stock->Dilution Dilute Protocol Voltage Protocol (Step/Ramp) Dilution->Protocol Perfusion Seal Giga-Ohm Seal Formation WholeCell Whole-Cell Configuration Seal->WholeCell WholeCell->Protocol Binding Binding to Channel Pore/Linker Protocol->Binding Drug Exposure Effect Modulation Binding->Effect Outcome Physiological Output Effect->Outcome Kv7: Hyperpolarization TRPV1: Blockade

Caption: Integrated workflow for solution preparation, patch-clamp recording, and mechanistic validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High concentration / Low solubilityLimit max concentration to 30 µM. Use 0.05% Pluronic F-127.
Run-down PIP2 depletion (Kv7) or Ca²⁺ influx (TRPV1)Kv7 : Add 2-4 mM Mg-ATP to internal solution. TRPV1 : Use Ca²⁺-free external solution for initial characterization.
Sticky Compound HydrophobicityUse glass reservoirs and Teflon tubing. Wash perfusion lines with 70% Ethanol post-experiment.
Slow Onset Slow membrane partitioningPre-incubate slices/cells for 5-10 mins before recording.

References

  • Wickenden, A. D., et al. (2000). "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels." Molecular Pharmacology, 58(3), 591-600. Link

  • Gunthorpe, M. J., et al. (2004). "Identification and characterization of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology, 46(1), 133-149. Link

  • Padilla, K., et al. (2009). "The KCNQ2/3 selective channel opener ICA-27243 binds to a novel site in the KCNQ2 pore domain." Neuroscience Letters, 465(2), 138-142. Link

  • Peretz, A., et al. (2005). "Targeting the voltage sensor of Kv7.2 voltage-gated K+ channels with a new gating-modifier." Proceedings of the National Academy of Sciences, 102(9), 3334-3339. Link

Sources

Application

Safety data sheet (SDS) requirements for N-(4-chloro-3-methoxyphenyl)benzamide

Title: Comprehensive Safety Data Sheet (SDS) Generation and Hazard Validation Protocol for Novel Benzamide Derivatives: A Case Study on N-(4-chloro-3-methoxyphenyl)benzamide Abstract: As novel synthetic intermediates and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety Data Sheet (SDS) Generation and Hazard Validation Protocol for Novel Benzamide Derivatives: A Case Study on N-(4-chloro-3-methoxyphenyl)benzamide

Abstract: As novel synthetic intermediates and active pharmaceutical ingredients (APIs) transition from early-stage discovery to scale-up, researchers are legally required to author compliant 16-section Safety Data Sheets (SDS). These documents must align with the Globally Harmonized System (GHS) and the Occupational Safety and Health Administration’s (OSHA) Hazard Communication Standard (HCS)[1]. This application note provides a self-validating, tiered protocol for establishing the physicochemical, toxicological, and ecological profiles of novel halogenated aromatic amides—using N-(4-chloro-3-methoxyphenyl)benzamide as a representative scaffold—to ensure regulatory compliance and laboratory safety.

Introduction & The Causality of Hazard Communication

The OSHA HCS (29 CFR 1910.1200) mandates a standardized 16-section SDS format to ensure that downstream users can safely handle, store, and transport chemicals[1][2]. For a novel entity like N-(4-chloro-3-methoxyphenyl)benzamide, empirical safety data is often initially absent. We cannot simply guess the hazards; an inaccurate SDS can lead to catastrophic laboratory incidents or environmental contamination.

Therefore, a tiered causality approach is required:

  • Predictive (In Silico): We first use Quantitative Structure-Activity Relationship (QSAR) modeling to flag potential hazards (e.g., aquatic toxicity driven by the chloro-aromatic moiety) without consuming valuable compound inventory[3].

  • Empirical (In Vitro/Physicochemical): We then validate these predictive flags using targeted, internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines[4][5].

  • Regulatory Mapping: Finally, the validated data is mapped directly to the 16 GHS-mandated sections[6][7].

Tier 1: In Silico Profiling (QSAR)

Before synthesizing large batches, predictive toxicology establishes a baseline hazard profile. We utilize the US EPA's Estimation Programs Interface (EPI) Suite™, a globally recognized QSAR platform[8].

Protocol: QSAR Estimation for SDS Sections 9 & 12

  • Input: Enter the SMILES string for N-(4-chloro-3-methoxyphenyl)benzamide into the EPI Suite interface.

  • Partition Coefficient: Run the KOWWIN™ module to estimate the octanol-water partition coefficient (Log Kow). This is a critical predictor for bioaccumulation and is required under REACH and GHS guidelines[9].

  • Aquatic Toxicity: Run the ECOSAR™ module to predict acute and chronic toxicity endpoints for surrogate species (fish, daphnids, and algae)[10].

  • Documentation: Extract the outputs to populate SDS Section 9 (Physical/Chemical Properties) and Section 12 (Ecological Information).

Table 1: Predicted Physicochemical and Ecological Parameters (EPI Suite)

ParameterPredictive ModuleEstimated Value (Model)SDS Section Mapping
Log KowKOWWIN~3.8Section 9: Physical & Chemical Properties
Water SolubilityWATERNT< 10 mg/LSection 9: Physical & Chemical Properties
Fish 96-hr LC50ECOSAR~2.5 mg/LSection 12: Ecological Information
BiodegradabilityBIOWINRecalcitrantSection 12: Ecological Information

Tier 2: Empirical Validation (OECD Guidelines)

In silico data must be empirically validated to establish a trustworthy, self-validating SDS. The OECD Guidelines for the Testing of Chemicals, specifically Section 4 (Health Effects), dictate the accepted methodologies for toxicological profiling[4][5].

Protocol: Acute Dermal Irritation (OECD TG 439 - In Vitro RhE Method) Causality: Halogenated benzamides frequently act as skin sensitizers or irritants. To adhere to the Mutual Acceptance of Data (MAD) principles and minimize animal testing[5], we utilize the Reconstructed human Epidermis (RhE) in vitro test. This protocol is self-validating because it relies on an internal viability control (MTT assay) to definitively categorize the hazard.

  • Tissue Preparation: Equilibrate the RhE tissue constructs in maintenance medium at 37°C, 5% CO₂ for 24 hours prior to testing.

  • Chemical Application: Apply 10 mg of finely milled N-(4-chloro-3-methoxyphenyl)benzamide uniformly to the apical surface of the tissue. Moisten with 25 µL of sterile DPBS to ensure optimal tissue contact.

  • Exposure: Incubate the treated tissues for exactly 15 minutes at room temperature.

  • Washing: Rinse the tissues thoroughly with DPBS to remove all residual test chemical.

  • Viability Assessment (Self-Validation): Transfer the tissues to MTT assay medium (1 mg/mL) and incubate for 3 hours. Extract the resulting formazan using isopropanol and measure the optical density (OD) at 570 nm using a microplate reader.

Tier 3: 16-Section SDS Authoring Workflow

With the validated data in hand, the SDS is authored according to the UN GHS Rev. 11 (2025) and OSHA HCS standards[2][11].

  • Sections 1-3 (Identification & Composition): List the IUPAC name (N-(4-chloro-3-methoxyphenyl)benzamide), structural formula, and appropriate product identifiers[12][13].

  • Sections 4-6 (Emergency Measures): Detail first aid, accidental release measures, and firefighting protocols. Due to the low water solubility predicted by WATERNT, specify the use of dry chemical or CO₂ extinguishers rather than water jets[2].

  • Sections 7-8 (Handling & Exposure Controls): Based on the Category 2 Skin Irritant classification, mandate the use of nitrile gloves, protective eyewear, and localized exhaust ventilation (LEV)[12].

  • Sections 9-11 (Properties & Toxicology): Insert the empirical melting point, the KOWWIN-derived Log Kow, and the RhE viability data[9][12].

  • Sections 12-16 (Ecology, Transport, & Regulatory): Classify the compound as Aquatic Chronic 2 based on the ECOSAR data[10]. Note that while Section 14 (Transport Information) is non-mandatory under OSHA, it is highly recommended for motor carriers and shippers[7].

Data Flow Visualization

SDS_Workflow Chem N-(4-chloro-3-methoxyphenyl)benzamide (Target Scaffold) InSilico In Silico Profiling (QSAR / EPA EPI Suite) Chem->InSilico Structural Input InVitro Empirical Validation (OECD Test Guidelines) InSilico->InVitro Predictive Targets Classify Hazard Classification (UN GHS Criteria) InVitro->Classify Empirical Data SDS 16-Section SDS Authoring (OSHA 29 CFR 1910.1200) Classify->SDS Regulatory Mapping

Workflow for SDS generation integrating predictive QSAR, empirical validation, and GHS mapping.

Conclusion

By bridging predictive QSAR models with targeted OECD empirical testing, researchers can generate highly accurate, self-validating Safety Data Sheets for novel scaffolds like N-(4-chloro-3-methoxyphenyl)benzamide. This systematic approach ensures strict compliance with global hazard communication standards while actively safeguarding laboratory personnel and the environment.

References

  • [6] The UN Globally Harmonized System of Classification and Labeling of Chemicals (GHS), cirs-reach.com. URL:

  • [4] OECD Guidelines for the Testing of Chemicals, Section 4 : Health Effects, exlibrisgroup.com. URL:

  • [7] 16 Sections of an SDS: Deciphering a Safety Data Sheet, tscsafe.com. URL:

  • [8] How to Use US EPA EPI Suite to Predict Chemical Substance Properties, chemsafetypro.com. URL:

  • [5] OECD Guidelines for the Testing of Chemicals, wikipedia.org. URL:

  • [3] The Use of QSAR Models to Predict Hazard Properties, aftonchemical.com. URL:

  • [1] Hazard Communication Standard: Safety Data Sheets, osha.gov. URL:

  • [11] Globally Harmonized System of Classification and Labelling of Chemicals (GHS Rev. 11, 2025), unece.org. URL:

  • [12] The Sixteen (16) Sections of the Safety Data Sheet (SDS), danielstraining.com. URL:

  • [2] Hazard Communication Standard: Safety Data Sheets (SDS) formerly MSDS, csbsju.edu. URL:

  • [13] Hazard Communication Standard: Labels and Pictograms, osha.gov. URL:

  • [9] Practical Guide 5 - How to use and report (Q)SARs, flashpointsrl.com. URL:

  • [10] Scientific Tools and Models | SRC, Inc., srcinc.com. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-(4-chloro-3-methoxyphenyl)benzamide

Technical Support Center: Solubilization Strategies for N-(4-chloro-3-methoxyphenyl)benzamide Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently see researchers st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for N-(4-chloro-3-methoxyphenyl)benzamide

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently see researchers struggle with N-(4-chloro-3-methoxyphenyl)benzamide. To solve these issues, we must first understand the molecule's physicochemical causality: this compound features a rigid, planar biphenyl-like architecture connected by an amide linker. The amide bond acts as both a hydrogen bond donor and acceptor, creating a tightly packed, high-energy crystal lattice. Combined with the lipophilicity of the chloro and methoxy groups (estimated LogP ~3.5–4.5), water cannot thermodynamically break these intermolecular forces.

Below is our definitive troubleshooting guide, structured by the experimental lifecycle—from early in vitro assays to in vivo dosing and solid oral formulation.

Phase 1: In Vitro Assays & Biochemical Screening

Q: When I dilute my 10 mM DMSO stock of N-(4-chloro-3-methoxyphenyl)benzamide into my aqueous biochemical assay buffer, the solution turns cloudy and my IC50 values are highly variable. How do I prevent this?

The Science (Causality): You are experiencing a classic "solvent shift" precipitation event. DMSO is a polar aprotic solvent that perfectly solvates the hydrophobic rings and hydrogen-bonds with the amide. When you spike this directly into an aqueous buffer, the local dielectric constant drops instantaneously. The water molecules preferentially hydrogen-bond with each other, forcing the highly lipophilic drug molecules to aggregate, nucleate, and precipitate[1].

Troubleshooting Protocol:

  • Intermediate Serial Dilution: Never spike 100% DMSO directly into 100% aqueous buffer. Perform your concentration-response serial dilutions entirely in 100% DMSO first[1].

  • Kinetic Mixing: Add the final DMSO stock to the aqueous buffer while under vigorous vortexing. This prevents localized high concentrations of the drug that trigger nucleation.

  • Surfactant Shielding: Incorporate 0.01% - 0.1% of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) or a carrier protein (BSA) into your assay buffer before adding the compound. The surfactant micelles will immediately coat the hydrophobic faces of the molecule, kinetically trapping it in solution.

Data Summary: Maximum Tolerable Cosolvent Concentrations To maintain biological integrity while maximizing solubility, adhere to the following cosolvent limits:

Solvent / ExcipientBiochemical AssaysCell-Based AssaysIn Vivo (Systemic)
DMSO < 5.0%< 0.5%< 5.0%
PEG 400 < 5.0%< 1.0%< 20.0%
Tween-20 / 80 < 0.1%< 0.01%< 5.0%
HP-β-CD < 2.0%< 1.0%< 20.0%

Phase 2: In Vivo Formulation & Dosing Vehicles

Q: I need to dose this compound intravenously (IV) and orally (PO) in mice at 10 mg/kg, but it is completely insoluble in standard saline. What is the most reliable vehicle?

The Science (Causality): For highly lipophilic, rigid planar molecules, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The causality relies on host-guest complexation thermodynamics: the cyclodextrin forms a hydrophobic inner cavity that physically encapsulates the lipophilic chlorophenyl and methoxyphenyl rings. Meanwhile, the hydrophilic exterior hydroxyl groups interface with the aqueous environment, masking the drug's hydrophobicity and massively increasing its apparent solubility without altering its chemical structure[2].

Self-Validating Protocol: Preparation of a 20% (w/v) HP-β-CD Inclusion Complex

  • Vehicle Prep: Weigh 200 mg of HP-β-CD and dissolve completely in 800 µL of sterile Water for Injection (WFI).

  • API Addition: Weigh 10 mg of N-(4-chloro-3-methoxyphenyl)benzamide. Slowly add the powder to the HP-β-CD solution while utilizing magnetic stirring.

  • Thermodynamic Activation: Sonicate the suspension in a water bath at 45–50°C for 60 minutes. Thermal energy is required to overcome the activation energy barrier, allowing the drug to break its crystal lattice and enter the cyclodextrin cavity[3].

  • Equilibration: Transfer the vial to an end-over-end rotator and allow it to equilibrate at room temperature for 24 hours.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, nucleated drug.

  • Validation Step (Critical): Never assume the nominal concentration is the actual concentration. Dilute a 10 µL aliquot of the filtrate 1:1000 in methanol and quantify via LC-MS/MS against a standard curve to confirm the exact soluble fraction before dosing animals.

HPBCD_Workflow A Weigh Compound & HP-β-CD B Add Aqueous Vehicle A->B C Sonication & Heating (50°C) B->C D Equilibration (24h at RT) C->D E Filtration (0.22 µm PTFE) D->E F Clear Solution Ready for Dosing E->F Success G Precipitate Observed E->G Failure H LC-MS/MS Quantification F->H Validate G->C Re-process

Caption: Workflow and validation logic for generating a cyclodextrin inclusion complex.

Phase 3: Oral Bioavailability & Solid Dosage Forms

Q: We are moving towards solid oral dosage forms, but the crystalline powder has terrible oral bioavailability. How can we formulate this for a capsule?

The Science (Causality): You must permanently disrupt the crystal lattice energy. The amide bond in N-(4-chloro-3-methoxyphenyl)benzamide forms strong intermolecular hydrogen-bonded networks, resulting in poor gastrointestinal dissolution. The solution is to create an Amorphous Solid Dispersion (ASD) using techniques like hot-melt extrusion or spray drying[4].

This relies on the "Spring and Parachute" thermodynamic mechanism. By converting the drug to an amorphous state, it dissolves rapidly in the GI tract to form a highly supersaturated solution (the "Spring"). However, supersaturated solutions are thermodynamically unstable and will rapidly crash out (recrystallize). By molecularly dispersing the drug in a precipitation-inhibiting polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), the polymer sterically hinders nucleation, maintaining the supersaturated state long enough for intestinal absorption to occur (the "Parachute")[5].

SpringParachute A Amorphous Solid Dispersion (High Energy State) B Rapid Dissolution (The 'Spring') A->B C Supersaturated Drug Solution B->C D Polymer Inhibition (The 'Parachute') C->D With HPMCAS/PVP F Rapid Precipitation (Without Polymer) C->F No Polymer E Absorption Window Maintained D->E G Crystalline Drug (Low Energy, Poor Absorption) F->G

Caption: The "Spring and Parachute" thermodynamic pathway for Amorphous Solid Dispersions.

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem. 1

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. 2

  • Preparation of inclusion complex of praziquantel with 2-hydroxypropyl-β-cyclodextrin and pharmacokinetic property improvement. Arabian Journal of Chemistry. 3

  • Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying. PMC. 4

  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. PMC. 5

Sources

Optimization

Troubleshooting low yield in N-(4-chloro-3-methoxyphenyl)benzamide synthesis

Welcome to the technical support center for the synthesis of N-(4-chloro-3-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-chloro-3-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this specific amide synthesis. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve challenges, thereby improving your yield and purity.

Introduction to the Synthesis

The formation of N-(4-chloro-3-methoxyphenyl)benzamide is a classic example of nucleophilic acyl substitution, typically achieved by reacting 4-chloro-3-methoxyaniline with benzoyl chloride. The most common method for this type of transformation is the Schotten-Baumann reaction, which involves an acyl chloride and an amine in the presence of a base.[1][2] The base plays a critical role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

The nucleophilicity of the aniline is a key factor. The starting material, 4-chloro-3-methoxyaniline, has two substituents on the aromatic ring that modulate the reactivity of the amino group. The methoxy group (-OCH₃) is electron-donating through resonance, which increases the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, the chloro group (-Cl) is electron-withdrawing through its inductive effect, which decreases the electron density on the nitrogen.[4] The interplay of these electronic effects determines the overall reactivity of the aniline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of N-(4-chloro-3-methoxyphenyl)benzamide in a question-and-answer format.

Low or No Product Yield

Question 1: I am getting a very low yield or no product at all. What are the most likely causes?

Answer: Low to no yield in this synthesis can typically be traced back to a few critical factors, often related to reagent quality, reaction conditions, or the choice of base.

  • Reagent Quality:

    • Benzoyl Chloride Hydrolysis: Benzoyl chloride is highly susceptible to hydrolysis.[5] If it has been exposed to atmospheric moisture, a significant portion may have converted to benzoic acid, which will not participate in the amidation reaction. Always use freshly opened or properly stored benzoyl chloride.

    • Aniline Purity: Impurities in the 4-chloro-3-methoxyaniline can interfere with the reaction. Ensure the starting material is pure.

  • Reaction Conditions:

    • Insufficient Base: A common pitfall is using an insufficient amount of base. The reaction generates one equivalent of HCl. If not neutralized, this will protonate the aniline, effectively quenching the reaction. At least one equivalent of base is required to drive the reaction to completion.[6]

    • Poor Mixing: If you are using a biphasic system (e.g., an organic solvent with an aqueous base), vigorous stirring is essential to ensure the reactants in the organic phase come into contact with the base in the aqueous phase.[7]

  • Choice of Base and Reaction System:

    • The published literature procedure for this specific molecule utilizes an excess of the aniline starting material to act as the base in an anhydrous solvent (chloroform).[8][9] This avoids the issue of benzoyl chloride hydrolysis. If you are using a standard Schotten-Baumann protocol with an aqueous base (like NaOH), the hydrolysis of benzoyl chloride is a significant competing reaction.

Question 2: I'm using aqueous sodium hydroxide as the base, but my yield is still low. Why might this be?

Answer: While aqueous NaOH is a common base for Schotten-Baumann reactions, it introduces a direct competitor for the benzoyl chloride: water.

  • Competitive Hydrolysis: The hydroxide ion is a strong nucleophile and will react with benzoyl chloride to form sodium benzoate. The rate of hydrolysis can be significant, especially if the reaction temperature is elevated or if the benzoyl chloride is added too quickly, leading to localized high concentrations. The aminolysis reaction (reaction with the aniline) must be faster than the hydrolysis for a good yield.

  • Suboptimal pH: The pH must be high enough to neutralize the generated HCl but not so high that it excessively promotes the hydrolysis of the benzoyl chloride.

To improve the yield when using an aqueous base:

  • Vigorous Stirring: Ensure the reaction mixture is stirred very rapidly to maximize the surface area between the organic and aqueous phases.

  • Slow Addition: Add the benzoyl chloride dropwise and slowly to the reaction mixture. This keeps the concentration of benzoyl chloride low at any given moment, favoring the reaction with the aniline over hydrolysis.

  • Temperature Control: Keep the reaction at room temperature or even cooled in an ice bath to slow down the rate of hydrolysis.

Product Purity and Work-up Issues

Question 3: My final product is an oil and won't crystallize. What can I do?

Answer: This phenomenon, known as "oiling out," occurs when the product separates from the solution as a liquid phase rather than a solid.[10] This can be due to several factors:

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your product, causing it to separate as a liquid. The most likely impurity is unreacted starting material or benzoic acid from the hydrolysis of benzoyl chloride.

  • Inappropriate Recrystallization Solvent: The melting point of your product might be lower than the boiling point of your chosen recrystallization solvent.[11]

  • Rapid Cooling: Cooling the recrystallization solution too quickly can favor the formation of an oil over crystals.

Troubleshooting "Oiling Out":

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature, and then place it in an ice bath. Slow cooling is crucial for the formation of well-defined crystals.[10]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.

  • Change the Solvent System: You may need to find a different solvent or a mixed solvent system for recrystallization. Good solvents for benzanilides include ethanol, ethanol/water mixtures, and chloroform.[8][12]

Question 4: My product is contaminated with benzoic acid. How can I remove it?

Answer: Benzoic acid is the most common byproduct if any moisture is present during the reaction. Fortunately, its acidic nature makes it relatively easy to remove during the work-up.

  • Aqueous Base Wash: During the work-up, wash the organic layer containing your product with a basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The benzoic acid will be deprotonated to form sodium benzoate, which is highly soluble in the aqueous layer and will be removed.

Question 5: The reaction mixture or my final product has a brown or yellow color. What causes this and how can I fix it?

Answer: Anilines, especially when impure or exposed to air and light for extended periods, are prone to oxidation, which can form colored impurities.[13] These colored byproducts can be carried through to the final product.

Decolorization Methods:

  • Activated Charcoal: During recrystallization, after dissolving your crude product in the minimum amount of hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Thorough Washing: Ensure the crude product is washed thoroughly after filtration to remove any residual colored starting materials.

Experimental Protocols

Two primary protocols are presented here. Protocol A is based on the published literature for this specific compound, which uses an anhydrous system. Protocol B is a generalized Schotten-Baumann procedure using an aqueous base, which many researchers may attempt first.

Protocol A: Anhydrous Synthesis using Excess Aniline as Base (Literature Method)

This protocol is adapted from Saeed, A. et al. (2008).[8][9]

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-chloro-3-methoxyaniline (4 equivalents) in anhydrous chloroform (CHCl₃).

  • Acylation: To this solution, add benzoyl chloride (1 equivalent).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 4 hours.

  • Cooling and Dilution: After 4 hours, cool the reaction mixture to room temperature and dilute with additional chloroform.

  • Work-up:

    • Transfer the solution to a separatory funnel and wash consecutively with 1 M HCl (to remove excess aniline) and saturated aqueous NaHCO₃ (to remove any benzoic acid).

    • Wash with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Recrystallize the resulting crude solid from chloroform to afford N-(4-chloro-3-methoxyphenyl)benzamide as colorless needles.

Protocol B: Generalized Schotten-Baumann Synthesis with Aqueous Base

This is a general procedure for researchers opting for a more traditional approach.

Step-by-Step Methodology:

  • Reactant Setup: In a flask, dissolve 4-chloro-3-methoxyaniline (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2 equivalents).

  • Acylation: Cool the biphasic mixture in an ice bath with vigorous stirring. Slowly, add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The choice of reaction conditions can significantly impact the outcome of the synthesis. The following table summarizes the expected effects of varying key parameters.

ParameterVariationExpected Impact on YieldRationale
Base Excess Aniline (Anhydrous) High Avoids competitive hydrolysis of benzoyl chloride. Requires higher temperatures (reflux).[8][9]
Aqueous NaOH/K₂CO₃ Moderate to High Effective at neutralizing HCl. Risk of benzoyl chloride hydrolysis, which can lower yield. Requires vigorous stirring.[2]
Pyridine (Anhydrous) High Acts as both a base and a nucleophilic catalyst, often leading to high yields. Pyridine can be difficult to remove during work-up.[3]
Solvent Chloroform/DCM (Anhydrous) Good Solubilizes reactants well. Inert under the reaction conditions.
DCM/Ether (Biphasic) Good Common for Schotten-Baumann. Product and starting materials remain in the organic phase.[14]
Temperature 0°C to Room Temp Optimal for Aqueous Base Minimizes the rate of benzoyl chloride hydrolysis relative to aminolysis.
Reflux (e.g., in CHCl₃) Necessary for Anhydrous (Aniline base) Provides the activation energy needed when using the less reactive aniline as a base.[8][9]

Visualizations

Experimental Workflow Comparison

The choice between an anhydrous and a biphasic aqueous system is a critical decision point in this synthesis. The following diagram illustrates the two primary workflows.

G cluster_0 Protocol A: Anhydrous (Literature Method) cluster_1 Protocol B: Biphasic Aqueous (Standard Schotten-Baumann) A_start Dissolve Aniline (4 eq) in Anhydrous CHCl3 A_add Add Benzoyl Chloride (1 eq) A_start->A_add A_react Reflux 4h under N2 A_add->A_react A_workup Work-up: - Dilute with CHCl3 - Wash with HCl & NaHCO3 - Dry & Concentrate A_react->A_workup A_purify Recrystallize from CHCl3 A_workup->A_purify A_product Pure Product A_purify->A_product B_start Dissolve Aniline (1 eq) in DCM B_add_base Add Aqueous NaOH B_start->B_add_base B_add_acyl Add Benzoyl Chloride (1.1 eq) at 0°C with Vigorous Stirring B_add_base->B_add_acyl B_react Stir 1-2h at RT B_add_acyl->B_react B_workup Work-up: - Separate Layers - Wash with HCl & NaHCO3 - Dry & Concentrate B_react->B_workup B_purify Recrystallize from EtOH/Water B_workup->B_purify B_product Pure Product B_purify->B_product G start Low Yield Observed q1 What reaction conditions were used? start->q1 anhydrous Anhydrous (e.g., Protocol A) q1->anhydrous Anhydrous aqueous Aqueous Base (e.g., Protocol B) q1->aqueous Aqueous check_purity Check Reagent Purity: - Aniline (oxidation?) - Benzoyl Chloride (hydrolysis?) anhydrous->check_purity check_temp Was reaction heated to reflux for a sufficient time? anhydrous->check_temp check_hydrolysis Primary Suspect: Benzoyl Chloride Hydrolysis aqueous->check_hydrolysis check_mixing Was stirring vigorous enough? aqueous->check_mixing check_base_stoich Was at least 1 eq. of base used? aqueous->check_base_stoich solution1 Solution: Use fresh reagents. Ensure sufficient reaction time/temp. check_purity->solution1 check_temp->solution1 solution2 Solution: - Add acyl chloride slowly at 0°C. - Ensure vigorous mixing. - Consider switching to anhydrous method. check_hydrolysis->solution2 check_mixing->solution2 check_base_stoich->solution2

Caption: Troubleshooting flowchart for diagnosing low product yield.

References

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5555-5558.
  • Bentley, T. W., & Jones, R. O. (1996). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 61(22), 7874-7880. [Link]

  • Answers.com. (2012). Why ethanol is used in recrystallization of benzanilide?. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Brainly. (2024). Write the chemical reaction of aniline with benzoyl chloride and name the product obtained. [Link]

  • Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1976. [Link]

  • Bartlett, S. (2020). Acetylation of aniline. YouTube. [Link]

  • Sciencemadness Discussion Board. (2021). Friedel-Crafts acylation of anilides. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization. [Link]

  • Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide. IUCr Journals, 64(Pt 10), o1976. [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxyaniline. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Optimization for N-(4-chloro-3-methoxyphenyl)benzamide

Executive Summary This technical guide addresses the purification challenges associated with N-(4-chloro-3-methoxyphenyl)benzamide , a lipophilic amide intermediate often synthesized via Schotten-Baumann or standard acyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the purification challenges associated with N-(4-chloro-3-methoxyphenyl)benzamide , a lipophilic amide intermediate often synthesized via Schotten-Baumann or standard acyl chloride coupling.[1][2] High-purity isolation of this compound is frequently complicated by the oxidative instability of the starting aniline (4-chloro-3-methoxyaniline) and the "oiling out" behavior typical of methoxy-substituted benzanilides.[1]

This guide provides a self-validating purification workflow, troubleshooting Q&A, and optimized protocols designed to achieve >98% purity suitable for biological screening or subsequent API synthesis.

Part 1: Troubleshooting & Optimization (Q&A)
Q1: My final product has a persistent pink/brown hue even after recrystallization. How do I remove this?

Diagnosis: This coloration is characteristic of oxidized 4-chloro-3-methoxyaniline impurities.[1][3] Anilines are prone to air oxidation, forming colored diazo or quinone-like species that co-crystallize with the product.[1] Technical Fix:

  • Pre-Purification Acid Wash: The amide bond is stable to dilute acid, but the residual aniline is basic. Wash the organic reaction solvent thoroughly with 1N HCl (3x) . This converts the free aniline into its water-soluble hydrochloride salt, partitioning it into the aqueous phase.[1]

  • Activated Carbon Treatment: If the color persists in the solid, dissolve the crude product in hot ethanol or ethyl acetate, add Activated Carbon (5-10 wt%) , reflux for 15 minutes, and filter while hot through a Celite pad.[1][2] This physically adsorbs the planar, colored impurities.[1]

Q2: The product "oils out" (forms a separate liquid phase) instead of crystallizing during cooling.

Diagnosis: This occurs when the temperature of the solution drops below the liquid-liquid phase separation boundary (spinodal decomposition) before it hits the solubility curve. It is common in solvent systems where the product has too high solubility at intermediate temperatures (e.g., pure Ethyl Acetate).[2] Technical Fix:

  • Switch Solvent System: Move to a high-polarity/low-polarity binary system . The recommended system is Ethanol/Water or Ethyl Acetate/Heptane .

  • Seeding Protocol: Do not cool rapidly to 0°C. Cool the solution to room temperature slowly. Once the solution is slightly turbid, add a seed crystal of pure product. If no seed is available, scratch the inner glass surface to induce nucleation.[1]

Q3: HPLC shows a persistent peak at RRT ~0.8. What is it?

Diagnosis: In benzoyl chloride couplings, this is frequently Benzoic Acid , resulting from the hydrolysis of excess benzoyl chloride.[1][2] Technical Fix:

  • The "High pH" Wash: Benzoic acid (pKa ~4.2) requires a basic wash to be removed.[1] Standard NaHCO3 (pH ~8.[1]5) is sometimes insufficient for kinetic reasons if the organic layer is dense.

  • Optimization: Use 1M NaOH (pH 14) for the wash. The amide proton (pKa ~23) is too weak to be deprotonated by NaOH, so the product remains safe in the organic layer, while benzoic acid is quantitatively removed as sodium benzoate.[2]

Part 2: Optimized Experimental Protocols
Protocol A: The "Tri-Phase" Workup (Crude Isolation)

Purpose: To chemically remove >95% of starting materials before crystallization.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

  • Acid Wash (Removes Aniline): Wash the organic phase 2 times with 1N HCl (Vol ratio 1:1).

    • Checkpoint: The aqueous layer should be acidic (pH < 2).

  • Base Wash (Removes Benzoic Acid): Wash the organic phase 2 times with 1M NaOH .[1]

    • Checkpoint: The aqueous layer should be basic (pH > 12).[4]

  • Neutralization: Wash once with Saturated Brine to remove trapped water and salts.

  • Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate) and concentrate in vacuo.

Protocol B: Recrystallization Solvent Screening

Purpose: To maximize yield while rejecting impurities.

Solvent SystemRatio (v/v)Dissolution TempRecovery YieldImpurity RejectionNotes
Ethanol (95%) 100%78°C (Reflux)75-80%HighRecommended. Best balance of yield/purity.[1][2]
EtOAc / Hexane 1:360°C85-90%ModerateGood for high recovery, but may trap aniline color.[1][2]
Toluene 100%110°C60-70%HighExcellent for removing non-polar dimers.[1]
Acetonitrile 100%82°C50-60%LowNot recommended; product often too soluble.[1]

Step-by-Step Ethanol Recrystallization:

  • Place 10g of crude solid in a flask.

  • Add Ethanol (95%) in small portions while heating to reflux until the solid just dissolves.

  • Remove from heat.[1] Allow to cool to Room Temp (RT) undisturbed for 2 hours.

  • Critical Step: If oiling occurs, reheat to dissolve and add 1-2 mL of Ethanol.[1][2]

  • Cool to 0-4°C for 1 hour to maximize yield.

  • Filter and wash with cold Ethanol .

Part 3: Purification Logic & Workflow

The following diagram illustrates the decision-making process for purifying N-(4-chloro-3-methoxyphenyl)benzamide based on the physical state and impurity profile of the crude material.

PurificationWorkflow Start Crude Reaction Mixture Workup Tri-Phase Extraction (Acid -> Base -> Brine) Start->Workup Quench CheckState Physical State of Crude? Workup->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Viscous Oil / Gum CheckState->Oil Amorphous Recryst Recrystallization (Solvent: 95% EtOH) Solid->Recryst Trituration Trituration (Solvent: Cold Hexane/Ether) Oil->Trituration Induce Solid PurityCheck Purity Analysis (HPLC / TLC) Recryst->PurityCheck Trituration->Recryst Success Column Flash Chromatography (SiO2, Hex/EtOAc Gradient) Trituration->Column Fails to Solidify HighPurity Final Product (>98% Purity) PurityCheck->HighPurity Pass PurityCheck->Column Fail (Mixed Fractions) LowPurity Impurities Present

Caption: Decision tree for the purification of N-(4-chloro-3-methoxyphenyl)benzamide, prioritizing non-chromatographic methods for scalability.

Part 4: Scientific Rationale & Mechanisms

1. The "Tri-Phase" Wash Mechanism: The purification relies on exploiting the drastic pKa differences between the components.

  • Benzoic Acid (Impurity): pKa ~4.[1]2. In 1M NaOH (pH 14), it exists entirely as the benzoate anion (

    
    ), which is highly water-soluble.[1][2]
    
  • 4-Chloro-3-methoxyaniline (Impurity): pKa of conjugate acid ~3-4.[1] In 1N HCl (pH 0), it is protonated to the anilinium cation (

    
    ), which is water-soluble [1].[1][2]
    
  • Benzamide Product: The amide N-H has a pKa ~23 (too high to deprotonate with NaOH) and is not basic enough to protonate significantly with dilute HCl. Thus, it remains neutral and lipophilic, staying in the organic layer [2].[1][2]

2. Recrystallization Dynamics: Benzanilides possess a planar core that facilitates


-

stacking.[1] However, the 3-methoxy group introduces steric bulk and asymmetry, which can disrupt crystal packing, leading to the "oiling out" phenomenon.[1][2] Using Ethanol allows for hydrogen bonding with the amide carbonyl and methoxy oxygen, stabilizing the transition from solution to crystal lattice better than purely non-polar solvents like toluene [3].
References
  • PubChem. (2024).[1] 4-Chloro-3-methoxyaniline Compound Summary. National Library of Medicine.[1] [Link]

  • Organic Syntheses. (1927).[1] Benzanilide.[1][5][6][7] Org. Synth. 1927, 7,[1][2] 6. [Link]

  • Mettler Toledo. (2024).[1] Recrystallization Guide: Solvents and Methods. [Link][2]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-(4-chloro-3-methoxyphenyl)benzamide

[1] Welcome to the Technical Support Portal. Ticket Subject: Addressing degradation and instability of N-(4-chloro-3-methoxyphenyl)benzamide in solution.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Technical Support Portal. Ticket Subject: Addressing degradation and instability of N-(4-chloro-3-methoxyphenyl)benzamide in solution. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.[1]

Executive Summary

You are likely encountering inconsistent biological data (shifting IC50 values) or the appearance of impurity peaks in your chromatograms. N-(4-chloro-3-methoxyphenyl)benzamide is a hydrophobic small molecule inhibitor (SMI).[1] Its stability profile is governed by three competing forces: Amide Hydrolysis (chemical), Photodechlorination (physical), and Micro-precipitation (thermodynamic).[1]

This guide moves beyond generic advice to address the specific structural vulnerabilities of the N-arylbenzamide scaffold.

Module 1: The Degradation Matrix (Diagnostics)

Before adjusting your protocol, identify the mode of failure using this diagnostic matrix.

SymptomLikely CauseMechanismVerification Step
Loss of Potency (No new peaks)Precipitation The compound is crashing out of aqueous buffer (Silent Precipitation).[1]Centrifuge media at 15,000 x g. Measure supernatant concentration via HPLC.
New Peak (-119 Da) Hydrolysis Cleavage of the amide bond.[1] Loss of the benzoyl group.[1]Check LC-MS for mass 157.5 (Aniline fragment) and 122 (Benzoic acid).[1]
New Peak (-34 Da) Photolysis Homolytic fission of the C-Cl bond (Dechlorination).[1]Expose sample to UV; check for Cl- loss (Mass M-34 or M-35+1).[1]
Yellow Discoloration Oxidation Oxidation of the aniline hydrolysis product (4-chloro-3-methoxyaniline).[1]Occurs in aged DMSO stocks exposed to air/light.[1]

Module 2: Mechanistic Visualization

The following diagram illustrates the specific degradation pathways for N-(4-chloro-3-methoxyphenyl)benzamide. Understanding this pathway is critical for interpreting LC-MS data.

DegradationPathways Parent Parent Compound N-(4-chloro-3-methoxyphenyl)benzamide (MW: 261.7) Hydrolysis Hydrolysis Pathway (pH < 3 or pH > 9) Parent->Hydrolysis + H2O Photolysis Photolysis Pathway (UV Light / hν) Parent->Photolysis Homolytic Fission BenzoicAcid Benzoic Acid (MW: 122.1) Hydrolysis->BenzoicAcid Cleavage Aniline 4-Chloro-3-methoxyaniline (MW: 157.6) Hydrolysis->Aniline Cleavage Oxidation Oxidative Coupling (Azo/Azoxy dimers) Aniline->Oxidation Air/Light (Yellowing) Dechloro Dechlorinated Product N-(3-methoxyphenyl)benzamide (MW: 227.3) Photolysis->Dechloro -Cl, +H

Figure 1: Degradation pathways showing the split into benzoic acid and aniline derivatives (Hydrolysis) and the loss of chlorine (Photolysis).

Module 3: Troubleshooting Guide (FAQs)

Q1: "My LC-MS shows a new peak with a mass shift. Is this degradation?"

Answer: It depends on the mass shift.[1]

  • Scenario A (Mass 158 m/z): This is the 4-chloro-3-methoxyaniline fragment.[1] Your compound has undergone hydrolysis.[1][2][3][4] This is common if you stored the compound in acidic/basic buffers or if your DMSO stock absorbed significant atmospheric moisture (DMSO is hygroscopic) [1].[1]

  • Scenario B (Mass 228 m/z): This corresponds to the loss of Chlorine (35 Da) and replacement with Hydrogen (1 Da).[1] This is photodechlorination . Aryl chlorides are highly susceptible to UV-induced radical cleavage [2].[1]

    • Fix: Use amber glass vials and avoid fluorescent lighting during handling.[1]

Q2: "I see a precipitate when I dilute my DMSO stock into cell culture media."

Answer: This is the "Solvent Shift" effect. Benzamides are hydrophobic.[1] When you dilute a 10 mM DMSO stock into an aqueous buffer (PBS or Media), the solvent power drops drastically.[1]

  • The Rule of Thumb: Keep final DMSO concentration < 0.1% to avoid toxicity, but be aware that N-(4-chloro-3-methoxyphenyl)benzamide may have a solubility limit near 10-50 µM in aqueous media.[1]

  • Fix: Perform a Serial Dilution Solubility Test (Protocol below) to define your "Safe Working Concentration."

Q3: "My stock solution turned yellow over time."

Answer: The parent benzamide is colorless.[1] Yellowing indicates the presence of aniline oxidation products .[1]

  • Trace hydrolysis releases free 4-chloro-3-methoxyaniline.[1]

  • Anilines are easily oxidized by air to form azo-dimers or quinoid species, which are highly colored (yellow/brown) even at ppm levels.[1]

  • Verdict: Your stock is compromised.[1] Discard it.

Module 4: Validated Experimental Protocols

Protocol A: Forced Degradation Stress Test

Use this to validate your analytical method (HPLC/LC-MS) and confirm stability limits.

  • Preparation: Prepare a 1 mM stock of N-(4-chloro-3-methoxyphenyl)benzamide in Acetonitrile or DMSO.

  • Acid Stress: Mix 100 µL Stock + 100 µL 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Mix 100 µL Stock + 100 µL 1N NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Mix 100 µL Stock + 100 µL 3% H₂O₂. Incubate at RT for 24 hours.

  • Analysis: Neutralize samples and analyze via HPLC (C18 column, Water/Acetonitrile gradient).

    • Expectation: Benzamides are generally resistant to oxidation but will hydrolyze under Acid/Base heat [3].[1]

Protocol B: Turbidimetric Solubility Assay

Use this to prevent "silent precipitation" in biological assays.[1]

  • Setup: Prepare a 96-well plate with 198 µL of your assay buffer (e.g., PBS, pH 7.4).

  • Titration: Add 2 µL of compound stock (in DMSO) at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM stocks) to yield final concentrations of 10, 50, 100, 200 µM.

  • Incubation: Shake for 1 hour at Room Temperature.

  • Read: Measure Absorbance at 600 nm (OD600).

  • Interpretation:

    • Baseline: OD600 < 0.005 (Soluble).[1]

    • Precipitation: Sharp increase in OD600.[1]

    • Note: The concentration just before the OD spike is your Maximum Solubility Limit .

Module 5: Decision Logic (Workflow)

Follow this logic tree to resolve stability issues in real-time.

TroubleshootingTree Start Start: Inconsistent Data CheckVisual Visual Inspection: Precipitate or Color? Start->CheckVisual Precipitate Precipitate Visible CheckVisual->Precipitate Turbid ColorChange Yellow/Brown Color CheckVisual->ColorChange Yellow Clear Solution is Clear CheckVisual->Clear Clear RunLCMS Run LC-MS (Check Purity) Precipitate->RunLCMS Confirm ID ColorChange->RunLCMS Confirm Oxidation Clear->RunLCMS MassShift Mass Shift Observed? RunLCMS->MassShift YesHydrolysis Mass 158/122 (Hydrolysis) MassShift->YesHydrolysis Yes YesPhoto Mass -34 Da (Photolysis) MassShift->YesPhoto Yes NoShift Parent Mass Intact Low Intensity MassShift->NoShift No Adsorption Issue: Plastic Adsorption Switch to Glass/Low-Bind NoShift->Adsorption

Figure 2: Troubleshooting logic tree for identifying the root cause of instability.

References

  • ICH Expert Working Group. (2003).[1] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][5]

  • Burge, W.D. (1973).[1][6] Transformation of propanil-derived 3,4-dichloroaniline in soil to 3,3',4,4'-tetrachloroazobenzene. Soil Science Society of America Proceedings. (Demonstrates the instability and coupling of chloro-anilines).

  • Ouyang, J., et al. (2019).[1][7] Solubility and thermodynamic modeling of benzamide in different solvents. Journal of Chemical & Engineering Data. (Provides solubility baselines for the benzamide scaffold). [1]

  • Saeed, A., et al. (2008).[1][8] 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E. (Structural confirmation and hydrogen bonding network).

Sources

Troubleshooting

Technical Support Center: Overcoming Nonspecific Binding of Lipophilic Benzamides

This is a technical support guide designed for researchers encountering nonspecific binding (NSB) issues with N-(4-chloro-3-methoxyphenyl)benzamide and structurally similar lipophilic ligands. Topic: Optimization of Bind...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers encountering nonspecific binding (NSB) issues with N-(4-chloro-3-methoxyphenyl)benzamide and structurally similar lipophilic ligands.

Topic: Optimization of Binding Assays for N-(4-chloro-3-methoxyphenyl)benzamide Classification: Assay Development / Troubleshooting Audience: Senior Scientists, Assay Development Leads[1][2]

Executive Summary: The "Sticky" Ligand Challenge

N-(4-chloro-3-methoxyphenyl)benzamide represents a class of lipophilic small molecules often used as scaffolds in drug discovery (e.g., for TSPO, Sigma, or specific kinase targets).[1][2] Its structure—a benzamide core flanked by a chlorinated/methoxylated phenyl ring—confers significant hydrophobicity (estimated LogP > 3.0).[1][2]

The Core Problem: High nonspecific binding (NSB) in this class is rarely due to ionic interactions.[1][2] Instead, it is driven by hydrophobic adsorption to:

  • Plasticware: Polystyrene/polypropylene tube walls.[1][2]

  • Lipid Membranes: Non-receptor regions of the cell membrane.[1]

  • Filtration Matrices: Glass fiber filters (GF/B or GF/C).[1][2]

This guide provides a self-validating workflow to isolate specific binding signals by systematically reducing these background interactions.

Module A: The Binding Environment (Buffer & Vessel)[1][2][3]

Q1: My total binding is low, but NSB is high. Is the ligand binding to the tube?

A: Yes, this is a classic "ligand depletion" artifact.[1][2] Lipophilic benzamides adsorb rapidly to standard plastic.[1][2]

  • The Fix: Switch to Silanized Glass vials or Low-Binding Polypropylene (e.g., Eppendorf LoBind).[1][2]

  • Validation Step: Incubate your radioligand/fluorophore in your assay buffer without protein for 60 minutes.[1][2] Centrifuge/filter and measure the supernatant. If recovery is <90%, your vessel is stealing your ligand.[1][2]

Q2: What buffer additives specifically target benzamide NSB?

A: You must block hydrophobic patches without disrupting the specific pharmacophore.[1]

  • Recommendation: Add 0.1% to 0.5% BSA (Bovine Serum Albumin) to your assay buffer.[1][2] BSA acts as a "carrier" sponge, keeping the lipophilic ligand in solution and preventing wall adsorption, while still allowing off-loading to the high-affinity receptor.[1][2]

  • Alternative: If BSA interferes (rare), use 0.01% Tween-20 .[1][2] Avoid Triton X-100 at concentrations >0.05% as it may dissolve membrane preparations.[1][2]

Buffer Composition Table:

Component Concentration Purpose Note
Tris-HCl / HEPES 50 mM Maintain pH pH 7.4 is standard.[1][2][3]
NaCl 100-150 mM Ionic Strength Mimics physiological conditions.[1][2]
BSA (Fatty Acid Free) 0.1% - 0.5% Critical Block Prevents hydrophobic NSB.[1][2]

| EDTA | 1 mM | Metalloprotease inhibition | Optional; protects receptor.[1][2] |

Module B: Filtration & Separation (The "Wet Lab" Guide)

Q3: Should I use PEI (Polyethyleneimine) to soak my filters?

A: Stop and Check.

  • Scenario A (Ligand is Basic): If your benzamide has a basic side chain (protonated at pH 7.4), YES .[1][2] PEI (0.3% - 0.5%) coats the negatively charged glass fibers, repelling the positive ligand.[1][2]

  • Scenario B (Ligand is Neutral): If your structure is strictly N-(4-chloro-3-methoxyphenyl)benzamide (neutral amide), PEI may be ineffective.[1][2]

    • Better Protocol: Pre-soak filters in 1% BSA for at least 1 hour.[1][2] This blocks hydrophobic binding sites on the glass fiber.[1]

Q4: How do I optimize the wash step?

A: The "off-rate" (


) of NSB is typically faster than specific binding.[1][2] You can exploit this with a cold, rapid wash .[1][2]
  • Temperature: Use ice-cold (4°C) wash buffer.[1][2] This "freezes" the specific complex (slows dissociation) while loosely bound NSB washes away.[1]

  • Volume/Speed: Perform 3 x 4 mL washes. The total duration should be <15 seconds to prevent specific signal loss.[1]

  • Additive: Include 0.01% Tween-20 in the wash buffer (even if not in the binding buffer) to strip hydrophobic NSB from the filter.[1]

Module C: Experimental Workflow Visualization

The following diagram illustrates the decision logic for optimizing the filtration protocol based on ligand properties.

BindingOptimization Start Start: High NSB Observed CheckCharge Check Ligand Charge (at pH 7.4) Start->CheckCharge Basic Positively Charged (Basic Amine) CheckCharge->Basic Protonated Neutral Neutral (Lipophilic Only) CheckCharge->Neutral Non-ionic ActionPEI Pre-soak Filter: 0.3% PEI (2h) Basic->ActionPEI ActionBSA Pre-soak Filter: 1% BSA (2h) Neutral->ActionBSA WashStep Wash Optimization ActionPEI->WashStep ActionBSA->WashStep Detergent Add 0.01% Tween-20 to Wash Buffer WashStep->Detergent Result Measure NSB/Total Ratio Detergent->Result

Caption: Decision tree for selecting filter pre-treatment (PEI vs. BSA) based on the physicochemical properties of the benzamide ligand.

Module D: Data Analysis & Interpretation

Q5: How do I calculate the "Specific Binding Window"?

A: You cannot trust a single point assay until you define the window.[1]



  • The Blocker: Use a structurally distinct antagonist at 1000x

    
      (typically 1-10 µM) to define NSB.[1][2] Do not use the same compound unless absolutely necessary (self-displacement), as this can mask cooperative effects.[1][2]
    
Q6: My Scatchard plot is curved. Is this NSB?

A: A "drooping" Scatchard (concave up) often indicates unsaturable NSB that has been incorrectly subtracted.[1][2]

  • Troubleshooting: If your linear regression of the NSB line (Total vs. [Ligand]) has a slope > 0.1 (relative to Total), your wash is insufficient.

  • Correction: Re-run the assay with glass fiber filters pre-soaked in 1% BSA and ensure the wash buffer contains 0.01% Tween-20.

References & Further Reading

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation.[1][2] British Journal of Pharmacology, 161(8), 1219–1237.[1][2] [1][2]

    • Key Insight: Defines the "Gold Standard" for validating specific binding and subtracting NSB.

  • Lazareno, S. (2001). Quantification of receptor binding.[1][2] Methods in Molecular Biology, 41, 1-18.[1][2]

    • Key Insight: detailed protocols for filter soaking (PEI vs. BSA) depending on ligand charge.

  • Tocris Bioscience. Scientific Review: Radioligand Binding Guide.

    • Key Insight: Practical troubleshooting for "sticky" lipophilic ligands in filtration assays.

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocols.

    • Key Insight: Standardized protocols for benzamide ligands (e.g., D2/D3 receptors) using PEI/BSA methods.[1][2]

Sources

Optimization

Technical Support Center: Bioavailability Optimization for N-(4-chloro-3-methoxyphenyl)benzamide

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. N-(4-chloro-3-methoxyphenyl)benzamide is a highly lipophilic, planar molecule.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. N-(4-chloro-3-methoxyphenyl)benzamide is a highly lipophilic, planar molecule. The diaryl benzamide core, coupled with electron-withdrawing (chloro) and lipophilic (methoxy) substituents, creates a molecule with robust crystal lattice energy and high susceptibility to enzymatic degradation. Consequently, researchers frequently encounter severe in vivo bioavailability (F%) bottlenecks.

This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven strategies to deconvolute and overcome these limitations.

Diagnostic Workflow: Isolating the Bioavailability Bottleneck

Before altering your formulation or dosing regimen, you must determine whether the poor bioavailability is driven by physicochemical limitations (poor solubility/permeability) or pharmacokinetic liabilities (first-pass metabolism).

PK_Troubleshooting Start Low In Vivo Bioavailability (<10% Oral) IV_PK Perform IV vs. PO PK Study Start->IV_PK High_CL High IV Clearance (Hepatic Extraction) IV_PK->High_CL CL > Hepatic Blood Flow Low_CL Low IV Clearance (Absorption Issue) IV_PK->Low_CL CL < Hepatic Blood Flow Metabolism First-Pass Metabolism (O-demethylation) High_CL->Metabolism Solubility Poor Solubility/Dissolution (Brick Dust) Low_CL->Solubility ABT Co-dose with 1-ABT (Pan-CYP Inhibitor) Metabolism->ABT Formulation Formulate as SMEDDS or ASD Solubility->Formulation

Fig 1. Diagnostic decision tree for deconvoluting solubility vs. metabolic bioavailability limits.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I formulated N-(4-chloro-3-methoxyphenyl)benzamide in a standard 0.5% methylcellulose suspension, but the oral bioavailability is <5%. Why? A: Your compound is acting as a "brick dust" molecule. The planar benzamide structure allows for tight molecular packing, resulting in high crystal lattice energy. In an aqueous suspension, the dissolution rate is too slow to achieve therapeutic concentrations in the gastrointestinal (GI) tract before transit occurs. To bypass the crystal lattice energy, you must transition from a crystalline suspension to a solubilized state using Amorphous Solid Dispersions (ASDs)[1] or Self-Microemulsifying Drug Delivery Systems (SMEDDS)[2].

Q2: I switched to a co-solvent vehicle (10% DMSO / 40% PEG400 / 50% Water). The compound is fully dissolved in the syringe, but F% is still only 8%. What is happening? A: You are experiencing in vivo precipitation. While co-solvents effectively dissolve the drug in vitro, these water-miscible solvents rapidly diffuse into the GI fluids upon oral administration. This leaves the highly lipophilic drug behind, causing it to rapidly crash out of solution into a low-energy crystalline state. You need a formulation that utilizes the "spring and parachute" mechanism[3]. An ASD utilizing polymers like HPMCAS, or a SMEDDS formulation, provides the "parachute" by sterically inhibiting crystal nucleation and maintaining supersaturation in the gut[1][3].

Q3: Even with a stable SMEDDS formulation, my absolute bioavailability plateaus at 25%. Intravenous clearance is very high. How do I determine if first-pass metabolism is the bottleneck? A: The methoxy group on your compound is highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation (often driven by CYP3A4, CYP2D6, or enteric CYP2J2)[4][5]. To definitively prove that first-pass metabolism is limiting exposure, you should perform a pharmacokinetic study using 1-Aminobenzotriazole (1-ABT). 1-ABT is a mechanism-based "suicide" inhibitor; it is autocatalytically activated by CYPs to form a reactive benzyne intermediate that covalently binds to the heme group, irreversibly inactivating the enzymes[6]. If pre-treatment with 1-ABT rescues your oral exposure, the bottleneck is metabolic[7].

Quantitative Data Summarization

The following table summarizes the expected pharmacokinetic outcomes when applying different optimization strategies to N-(4-chloro-3-methoxyphenyl)benzamide.

Formulation / InterventionSolubilization/PK MechanismExpected F%Fold-Change vs. Baseline
Unformulated (Aqueous) None (Dissolution-rate limited)< 5%1.0x (Baseline)
Co-solvent (DMSO/PEG) Solubilization without precipitation inhibition~8%1.6x
ASD (HPMCAS matrix) High-energy amorphous state + supersaturation maintenance20 - 35%4.0x - 7.0x
SMEDDS (Lipid-based) Spontaneous nanodroplet formation (<100nm) + lymphatic transport25 - 40%5.0x - 8.0x
1-ABT Pre-treatment Irreversible pan-CYP450 inhibition (bypasses first-pass)60 - 80%> 12.0x
Step-by-Step Methodologies
Protocol 1: Preparation and Validation of a Supersaturable SMEDDS

Causality: SMEDDS are isotropic mixtures that spontaneously form oil-in-water microemulsions upon mild agitation in GI fluids. This massive increase in surface area overcomes dissolution-rate limitations[2][8]. Self-Validation: The protocol includes a dynamic light scattering (DLS) step to verify that the emulsion droplets are strictly <100 nm, ensuring true microemulsion formation rather than a coarse emulsion.

  • Excipient Blending: In a glass vial, combine 30% w/w Oil (e.g., Capmul MCM), 50% w/w Surfactant (e.g., Cremophor EL), and 20% w/w Co-surfactant (e.g., PEG 400). Vortex for 2 minutes.

  • Drug Loading: Add N-(4-chloro-3-methoxyphenyl)benzamide to the lipid mixture at a target loading of 10-20 mg/g.

  • Solubilization: Sonicate the vial in a water bath at 40°C for 30 minutes until the mixture is optically clear and free of drug particulates.

  • Validation (Dispersion Test): Drop 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle magnetic stirring (50 rpm).

  • DLS Measurement: Extract a 1 mL aliquot of the dispersed medium and analyze via DLS. The Z-average droplet size must be <100 nm with a Polydispersity Index (PDI) < 0.3. If the size is larger, adjust the surfactant-to-oil ratio.

Protocol 2: In Vivo Pharmacokinetic Deconvolution using 1-ABT

Causality: By irreversibly knocking out intestinal and hepatic CYPs, we isolate the absorption variable. If the drug is highly permeable but heavily metabolized, 1-ABT will unmask its true absorptive potential[6][7]. Self-Validation: The IV arm must show a significant decrease in systemic clearance (CL) compared to the non-ABT control. If IV clearance does not drop, CYP inhibition was unsuccessful or the drug is cleared via non-CYP pathways (e.g., direct biliary excretion).

  • Inhibitor Preparation: Formulate 1-Aminobenzotriazole (1-ABT) at 10 mg/mL in 0.5% methylcellulose or sterile saline.

  • Pre-treatment: Administer 1-ABT to the rodent cohort at 50 mg/kg via oral gavage exactly 2 hours prior to dosing the test compound.

  • Compound Dosing: Administer N-(4-chloro-3-methoxyphenyl)benzamide to two separate cohorts (IV and PO).

  • Sampling: Collect serial blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis & Validation: Quantify plasma concentrations via LC-MS/MS. Calculate the Hepatic Extraction Ratio (ER). If the IV clearance drops by >50% and PO Area Under the Curve (AUC) increases disproportionately, CYP-mediated first-pass metabolism is confirmed as the primary liability.

References
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • A Review on Self Micro Emulsifying Drug Delivery System (SMEDDS). International Journal of Science and Research Methodology.
  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. Instituto de Salud Carlos III.
  • Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. Hrčak.
  • 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Hilaris Publisher.
  • Human Enteric Microsomal CYP4F Enzymes O-Demethylate the Antiparasitic Prodrug Pafuramidine.
  • The use of 1-aminobenzotriazole in differentiating the role of CYP-mediated first pass metabolism and absorption in limiting drug oral bioavailability: a case study.
  • Cytochrome P450 enzymes— in vitro, in vivo, and in silico studies. SciSpace.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for N-(4-chloro-3-methoxyphenyl)benzamide Analysis

As a Senior Application Scientist, I have designed this technical guide to address one of the most pervasive challenges in chromatographic analysis: baseline noise. When quantifying hydrophobic compounds like N-(4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address one of the most pervasive challenges in chromatographic analysis: baseline noise. When quantifying hydrophobic compounds like N-(4-chloro-3-methoxyphenyl)benzamide, maintaining a high signal-to-noise (S/N) ratio is critical for accurate integration and achieving low limits of detection (LOD)[1].

Because benzamides are typically analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at wavelengths between 225 nm and 254 nm[2][3], the system is highly susceptible to optical, mechanical, and chemical disturbances. This guide provides a mechanistic understanding of these disturbances and self-validating protocols to isolate and resolve them.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before adjusting any method parameters, you must systematically isolate the hardware or chemical source of the noise. The following logical workflow ensures that your troubleshooting efforts are data-driven rather than speculative[4].

BaselineTroubleshooting Start Observe Baseline Noise CheckPress Check System Pressure & Pump Ripple Start->CheckPress PressFluc Is Pressure Fluctuating >1%? CheckPress->PressFluc PumpIssue Pump/Degasser Issue (Check valves, cavitation) PressFluc->PumpIssue Yes RemoveCol Replace Column with Zero-Dead-Volume Union PressFluc->RemoveCol No NoiseDrop Does Noise Decrease? RemoveCol->NoiseDrop ColIssue Column Contamination (Phase dewetting or bleed) NoiseDrop->ColIssue Yes FreshSolv Flush with Fresh HPLC-Grade Eluents NoiseDrop->FreshSolv No NoiseDrop2 Does Noise Decrease? FreshSolv->NoiseDrop2 SolvIssue Mobile Phase Contamination (Impure solvents/buffers) NoiseDrop2->SolvIssue Yes DetIssue Detector/Optical Issue (Lamp aging, dirty flow cell) NoiseDrop2->DetIssue No

Diagnostic decision tree for isolating HPLC baseline noise sources.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: I am observing high-frequency, "fuzzy" baseline noise during the isocratic elution of N-(4-chloro-3-methoxyphenyl)benzamide. What is the cause?

Mechanistic Cause: High-frequency noise (rapid, random fluctuations) is almost exclusively electrical or optical. When analyzing benzamides at 254 nm, the UV detector relies on a Deuterium lamp[3]. As the lamp ages (typically >2,000 hours), its emission intensity decreases. To compensate for the lower light throughput reaching the photodiode, the detector's electronics amplify the signal. This amplification indiscriminately boosts both the analyte signal and the inherent electronic background noise, resulting in a "fuzzy" baseline[4][5]. Resolution: Check the lamp's energy output in your chromatography data system (CDS). If the energy is below the manufacturer's threshold, replace the lamp. Additionally, ensure the detector flow cell is free of trapped micro-bubbles, which scatter UV light and mimic electronic noise[6].

Q2: My baseline shows rhythmic, periodic pulsations that align exactly with my pump strokes. How do I fix this?

Mechanistic Cause: Periodic noise is a hallmark of solvent delivery failure, specifically cavitation or check valve malfunction[5][7]. If your mobile phase (e.g., a mixture of acetonitrile and aqueous ammonium acetate) is inadequately degassed, the sudden pressure drop as the solvent enters the pump head causes dissolved air to outgas[6]. These micro-bubbles compress during the pump's delivery stroke, causing a momentary drop in flow rate and pressure. Because the refractive index of the solvent changes with pressure and flow rate, the UV detector registers this as a rhythmic baseline dip[6][8]. Resolution: Verify that your in-line vacuum degasser is functioning. If you are mixing aqueous buffers and organic modifiers, sonication alone is insufficient for degassing[8]. You must purge the pump lines and clean the inlet/outlet check valves (often by sonicating them in methanol or 10% nitric acid) to ensure they seat properly.

Q3: During gradient elution, the baseline drifts upwards significantly and exhibits irregular "ghost" peaks. Is this related to my sample?

Mechanistic Cause: Upward baseline drift during a gradient (e.g., 10% to 95% Acetonitrile) is often caused by the differing UV absorbances of the A and B solvents[3]. However, if the drift is accompanied by irregular peaks (ghost peaks), the root cause is mobile phase contamination[5]. Impurities in the aqueous phase (Solvent A) accumulate on the head of the C18 column during the highly aqueous initial conditions. As the concentration of the organic modifier (Solvent B) increases, these concentrated impurities elute simultaneously, creating ghost peaks[9]. Resolution: Install a high-pressure ghost-trap column (or a short C18 guard column) between the pump and the injector (not between the injector and the analytical column). This traps aqueous impurities before they reach the sample pathway[9].

Quantitative Data: Baseline Noise Specifications

To determine if your system's noise is within acceptable limits, compare your observations against the standard thresholds for UV-Vis detectors.

Noise ClassificationTypical FrequencyAcceptable Threshold (mAU)Primary CausalityDiagnostic Indicator
High-Frequency (Short-term) > 10 cycles/min< 0.05 mAUOptical/Electronic (Lamp aging, dirty flow cell)Noise persists even when flow is stopped.
Periodic (Pulsation) Matches pump stroke< 0.10 mAUMechanical (Check valves, air bubbles, degasser)Pressure ripple > 1%; Noise stops when flow stops.
Irregular (Long-term Wander) < 1 cycle/min< 0.50 mAU / hourEnvironmental/Chemical (Temperature drift, column bleed)Noise disappears when column is bypassed.
Gradient Drift Over total run timeMethod dependentSolvent absorbance differences, gradient mixingReproducible across blank injections.

Experimental Protocols

Protocol 1: Self-Validating System Isolation

This protocol systematically isolates the hardware to identify the exact source of the noise without relying on guesswork[4].

  • Detector Isolation (Static Test):

    • Turn off the HPLC pump (Flow rate = 0.0 mL/min).

    • Monitor the baseline at 254 nm for 10 minutes.

    • Causality Check: If the high-frequency noise persists, the issue is strictly optical/electronic (e.g., failing UV lamp or dirty flow cell). If the baseline is flat, proceed to Step 2.

  • Pump & Solvent Isolation (Dynamic Test):

    • Remove the analytical C18 column and replace it with a zero-dead-volume (ZDV) union[4][5].

    • Set the flow rate to 1.0 mL/min using fresh, HPLC-grade Acetonitrile/Water (50:50, v/v).

    • Monitor the baseline and system pressure for 15 minutes.

    • Causality Check: If periodic pulsations appear and pressure ripple is >1%, the pump check valves or degasser are failing. If the baseline is smooth, the pump is healthy. Proceed to Step 3.

  • Column Isolation:

    • Reinstall the C18 analytical column.

    • Resume flow at 1.0 mL/min and monitor the baseline.

    • Causality Check: If irregular noise or wander returns, the column is bleeding stationary phase or eluting strongly retained contaminants from previous injections[5]. Flush the column with 100% organic solvent (Acetonitrile or Methanol) for 60 minutes.

Protocol 2: Mobile Phase Optimization for Benzamides

Proper solvent preparation prevents outgassing and ghost peaks during the analysis of N-(4-chloro-3-methoxyphenyl)benzamide.

  • Aqueous Phase Preparation: Prepare a 10 mM ammonium acetate buffer (pH 7.0) using strictly LC-MS or HPLC-grade water[3]. Filter through a 0.22 µm nylon or PTFE membrane to remove particulates that could cause check valve failure.

  • Organic Phase Preparation: Use HPLC-grade Acetonitrile. Do not filter pure organic solvents through nylon membranes, as this can extract polymers that appear as baseline noise.

  • Degassing: While sonication can be used for initial mixing (5 minutes), it is highly inefficient for complete degassing and atmospheric gas will re-dissolve within 30 minutes[8]. You must route the solvents through the system's in-line vacuum degasser[6][8].

  • Gradient Mixing: If running a gradient, ensure a static mixer of appropriate volume (e.g., 100–350 µL) is installed post-pump to ensure homogenous blending of the aqueous and organic phases, which minimizes mixing-related baseline noise[9][10].

References

1.[1] BenchChem. "Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method." BenchChem Application Notes. 1 2.[5] The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." Overbrook Scientific.5 3.[2] BenchChem. "A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification." BenchChem Methods. 2 4.[6] Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." Element Lab Solutions. 6 5.[4] Shimadzu. "Shimadzu Baseline Disturbance." Shimadzu Troubleshooting Guide. 4 6.[8] ResearchGate. "Why am I getting Baseline noise in HPLC?" ResearchGate Q&A. 8 7.[7] Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines." LCGC North America. 7 8.[10] Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance." Chrom Tech. 10 9.[9] Obrnuta Faza. "Baseline Noise in Gradient Elution." Technical Notes. 9 10.[3] Journal of Food and Drug Analysis. "Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM." JFDA Online. 3

Sources

Optimization

Stabilization of N-(4-chloro-3-methoxyphenyl)benzamide at varying pH levels

Topic: Stabilization & Solubility Optimization at Varying pH Levels Welcome to the Application Support Center. Current Status: Operational Ticket Context: You are experiencing issues with precipitation, degradation, or i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization & Solubility Optimization at Varying pH Levels

Welcome to the Application Support Center. Current Status: Operational Ticket Context: You are experiencing issues with precipitation, degradation, or inconsistent assay results involving N-(4-chloro-3-methoxyphenyl)benzamide.

This guide addresses the physicochemical behavior of this specific benzanilide derivative. While structurally related to p38 MAPK inhibitors (e.g., the scaffold of SB-203580), this molecule presents unique stability challenges governed by the electronic effects of the 4-chloro and 3-methoxy substituents.

Part 1: The Stability-Solubility Paradox

The Core Problem: Researchers often attempt to improve the aqueous solubility of this lipophilic compound by adjusting pH. This is a critical error.

  • Chemical Reality: N-(4-chloro-3-methoxyphenyl)benzamide is a neutral amide . It lacks ionizable groups in the physiological pH range (pH 2–10).

  • The Trap: The amide nitrogen is non-basic due to resonance delocalization with the carbonyl group. The 3-methoxy and 4-chloro groups on the aniline ring further modulate electron density, but do not provide a handle for protonation/deprotonation under mild conditions.

  • Consequence: Adjusting pH to extremes (pH < 2 or pH > 10) to force solubility will not dissolve the compound but will trigger irreversible hydrolysis.

Quick Reference: Solvent & pH Compatibility
ParameterConditionStatusTechnical Outcome
Physiological pH pH 7.4 (PBS)Stable / Insoluble Chemically stable, but high risk of precipitation (crystallization).
Acidic pH pH < 2.0Unstable Acid-Catalyzed Hydrolysis. Protonation of carbonyl oxygen leads to cleavage.
Basic pH pH > 10.0Unstable Base-Catalyzed Hydrolysis. The 4-Cl group makes the aniline a better leaving group, accelerating degradation.
Organic Solvent DMSO / EthanolStable Recommended for stock solutions (>10 mM).
Temperature > 37°CCaution High temp amplifies hydrolysis rates at non-neutral pH.
Part 2: Degradation Mechanism (Hydrolysis)

If you observe "extra peaks" in your HPLC traces after 24 hours, your compound has likely hydrolyzed.

The Pathway: The amide bond cleaves to yield Benzoic Acid and 4-Chloro-3-methoxyaniline .

  • Acidic Conditions: The reaction is driven by the protonation of the carbonyl oxygen.

  • Basic Conditions: The reaction is driven by the nucleophilic attack of the hydroxide ion (OH⁻) on the carbonyl carbon. The electron-withdrawing Chlorine atom at the para position of the aniline ring stabilizes the leaving group, making this compound more susceptible to alkaline hydrolysis than unsubstituted benzamide.

Visualizing the Degradation Pathway

HydrolysisPathway Compound N-(4-chloro-3-methoxyphenyl) benzamide (Intact Drug) AcidPath Acidic pH (<2) (+ H+ / H2O) Compound->AcidPath BasePath Basic pH (>10) (+ OH-) Compound->BasePath Intermediate Tetrahedral Intermediate AcidPath->Intermediate BasePath->Intermediate Product1 Benzoic Acid Intermediate->Product1 Cleavage Product2 4-Chloro-3- methoxyaniline Intermediate->Product2 Cleavage

Caption: Dual-pathway hydrolysis mechanism. Extreme pH levels attack the central amide bond, cleaving the molecule into its starting precursors.

Part 3: Troubleshooting & Protocols
Scenario A: "My compound precipitates when added to cell culture media."

Diagnosis: You likely diluted a high-concentration DMSO stock directly into aqueous media. The "Crash-Out" effect occurs because the local concentration at the injection point exceeds the aqueous solubility limit before mixing is complete.

The Fix: Serial Dilution Protocol Do not inject 100% DMSO stock into media. Use an intermediate step.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM .

  • Intermediate Step: Dilute the stock 1:10 into 100% Ethanol or PEG-400 .

    • Why? This reduces the surface tension difference and creates a "solvation shell."

  • Final Dilution: Slowly add the Intermediate Solution to the media while vortexing.

    • Target: Final DMSO concentration should be < 0.5% (v/v).

Scenario B: "I need to store the compound in solution for 1 month."

Diagnosis: Aqueous buffers are not suitable for long-term storage due to slow hydrolysis and precipitation risks.

The Fix: Anhydrous Storage

  • Solvent: Use anhydrous DMSO (stored over molecular sieves). Water content in DMSO can catalyze slow hydrolysis over weeks.

  • Temperature: Store at -20°C or -80°C .

  • Container: Amber glass vials (to prevent potential photodegradation of the chloro-aniline moiety).

  • Thaw Cycle: Aliquot to avoid freeze-thaw cycles. Condensation introduces water, which leads to degradation.

Scenario C: "HPLC shows a new peak at RRT 0.85 after stress testing."

Diagnosis: This is likely Benzoic Acid .

  • Verification: Run a standard of Benzoic Acid.

  • Cause: Your buffer pH drifted. Check the buffer capacity. If you used a phosphate buffer at pH 7.0 but the solution absorbed CO2 or evaporated, pH shifts can accelerate degradation.

  • Solution: Switch to HEPES (pH 7.4) or MOPS , which offer better stability for amides than phosphate buffers in some contexts.

Part 4: Experimental Workflow Logic

Use this decision tree to determine the optimal formulation strategy for your specific assay.

FormulationLogic Start Start: Formulate N-(4-chloro-3-methoxyphenyl)benzamide AssayType What is the Assay Type? Start->AssayType InVitro In Vitro / Enzymatic AssayType->InVitro InVivo In Vivo / Animal AssayType->InVivo SolubilityCheck Is Conc > 10 µM? InVitro->SolubilityCheck CoSolvent Requires Co-solvent (PEG400 / Tween 80) InVivo->CoSolvent IV (Low Dose) Formulation Complex Formulation (Cyclodextrin / Liposome) InVivo->Formulation Oral/IP DirectDMSO Direct Dilution (DMSO < 1%) SolubilityCheck->DirectDMSO No SolubilityCheck->CoSolvent Yes

Caption: Decision matrix for solubilization based on assay requirements and concentration thresholds.

References
  • PubChem. Compound Summary for CID 644970 (N-(4-chloro-3-methoxyphenyl)benzamide). National Library of Medicine. Link

  • O'Neil, M.J. (Ed.).The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing. (General reference for Benzamide stability).
  • Smith, M.B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of amide hydrolysis). Link

  • Sigma-Aldrich. Product Information: SB 203580 (Structural Analog). (Provides storage and stability data relevant to the benzamide scaffold). Link

  • Wang, S., et al. "Solubility and Stability of Benzamide Derivatives." Journal of Pharmaceutical Sciences.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H-NMR Spectral Analysis of N-(4-chloro-3-methoxyphenyl)benzamide

Introduction N-(4-chloro-3-methoxyphenyl)benzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of substituents on its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-chloro-3-methoxyphenyl)benzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of substituents on its two aromatic rings dictates its chemical properties and biological activity. Therefore, unambiguous structural elucidation and purity assessment are paramount in any research and development context. While a suite of analytical techniques is available for characterization, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as the cornerstone for providing definitive structural information in solution.

This guide offers an in-depth technical analysis of the ¹H-NMR spectrum of N-(4-chloro-3-methoxyphenyl)benzamide. It provides a predicted spectral interpretation grounded in fundamental principles and compares the utility of ¹H-NMR against other common analytical techniques. The content is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply and interpret these methods for comprehensive molecular characterization.

Section 1: The Indispensable Role of ¹H-NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules.[1] For organic molecules like N-(4-chloro-3-methoxyphenyl)benzamide, ¹H-NMR is the primary method for structural confirmation. Its utility stems from three key spectral parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups (like chlorine or a carbonyl) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like a methoxy group) cause an upfield shift.

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring protons. The pattern of splitting (multiplicity) reveals how many protons are on adjacent atoms, providing crucial connectivity information.

The combination of these three parameters allows for a detailed "map" of the molecule, often enabling complete structural assignment from a single experiment.

Section 2: Predicted ¹H-NMR Spectral Analysis of N-(4-chloro-3-methoxyphenyl)benzamide

To facilitate analysis, the protons on the target molecule are labeled as shown below. The predicted spectrum is based on established principles of substituent effects on aromatic systems.[2][3] The C-N amide bond exhibits partial double bond character, which restricts rotation and can sometimes lead to broadened signals or the appearance of rotamers, particularly at room temperature.[4]

Chemical structure of N-(4-chloro-3-methoxyphenyl)benzamide with protons labeled for NMR assignment.

Figure 1: Structure of N-(4-chloro-3-methoxyphenyl)benzamide with proton labeling.

The following table summarizes the predicted ¹H-NMR data in a typical deuterated solvent like Chloroform-d (CDCl₃). The amide proton (Hₐ) is notably sensitive to solvent, concentration, and temperature, often appearing as a broad singlet.[5]

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration Rationale for Prediction
Hₐ (N-H)8.0 - 8.5Broad Singlet (br s)N/A1HAmide proton, deshielded by the adjacent carbonyl group and aromatic rings. Broadness due to quadrupolar relaxation and potential hydrogen bonding.
Hₑ, Hᵢ7.85 - 7.95Doublet (d) or Multiplet (m)J ≈ 7-82HOrtho to the electron-withdrawing carbonyl group, resulting in significant deshielding.
Hf, Hₕ7.45 - 7.55Triplet (t) or Multiplet (m)J ≈ 7-82HMeta to the carbonyl group.
Hg7.50 - 7.60Triplet (t) or Multiplet (m)J ≈ 7-81HPara to the carbonyl group.
Hc7.55 - 7.65Doublet (d)J ≈ 2-31HOrtho to the amide nitrogen and meta to both the Cl and OCH₃ groups. Experiences deshielding from the amide.
Hₖ7.30 - 7.40Doublet (d)J ≈ 8-91HOrtho to the electron-withdrawing Cl group.
Hⱼ6.90 - 7.00Doublet of Doublets (dd)J ≈ 8-9, 2-31HOrtho to the electron-donating OCH₃ group and meta to the Cl group.
Hₗ (-OCH₃)3.85 - 3.95Singlet (s)N/A3HMethoxy protons, appear as a sharp singlet with no adjacent protons to couple with.

Section 3: Experimental Protocol for ¹H-NMR Analysis

Adherence to a rigorous protocol is essential for acquiring high-quality, reproducible NMR data. The following steps represent a self-validating system designed to minimize artifacts and ensure spectral accuracy.

3.1: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

  • Compound Weighing: Accurately weigh 5-15 mg of N-(4-chloro-3-methoxyphenyl)benzamide into a clean, dry vial.[6] A higher concentration may be needed for less sensitive experiments like ¹³C NMR but can cause line broadening in ¹H spectra due to increased solution viscosity.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. This allows for accurate calibration of the chemical shift axis.[6]

  • Transfer and Filtration: Vortex the vial to ensure complete dissolution. If any particulate matter is visible, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[7][8] This step is critical as suspended solids will disrupt the magnetic field homogeneity, leading to poor spectral resolution.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

3.2: Data Acquisition

This phase involves setting the parameters on the NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • Parameter Optimization: For a standard ¹H experiment, utilize a 400 MHz or higher field spectrometer. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and the co-addition of 8 to 16 scans to improve the signal-to-noise ratio.[9]

3.3: Data Processing

Raw NMR data is collected as a Free Induction Decay (FID), which must be computationally processed to generate the frequency-domain spectrum.[10][11]

  • Apodization (Windowing): Apply a window function (e.g., an exponential multiplication) to the FID to improve the signal-to-noise ratio at the expense of a slight loss in resolution.

  • Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.[12]

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals and identify the precise chemical shift of each peak.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-15 mg) dissolve 2. Dissolve in Solvent (0.7 mL CDCl3 + TMS) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample, Lock & Shim filter->insert acquire 5. Acquire FID (16 Scans) insert->acquire ft 6. Fourier Transform acquire->ft phase 7. Phase & Baseline Correction ft->phase calibrate 8. Calibrate to TMS phase->calibrate analyze 9. Integrate & Analyze calibrate->analyze end_node end_node analyze->end_node Final Spectrum

Workflow for ¹H-NMR Spectral Analysis.

Section 4: Comparison with Alternative Analytical Techniques

While ¹H-NMR is unparalleled for structural elucidation, a comprehensive characterization often relies on a multi-technique approach. The choice of method depends on the analytical question being asked—be it identity, purity, or quantity.

Technique Principle Information Provided Primary Application Comparison to ¹H-NMR
¹H-NMR Spectroscopy Nuclear spin in a magnetic fieldPrecise molecular structure, connectivity, stereochemistry, quantitation (qNMR)Structural Elucidation & ConfirmationProvides the most detailed structural information. Less sensitive than MS but highly quantitative and non-destructive.
HPLC-UV Differential partitioning between mobile and stationary phasesPurity, retention time, quantitationPurity Assessment & QuantificationExcellent for determining the number and relative amount of components in a mixture.[13] Provides no detailed structural information on its own. Often used orthogonally to confirm purity.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition (HRMS), fragmentation patternsMolecular Weight Determination & IdentificationExtremely sensitive. Confirms the molecular formula, which is complementary to NMR's connectivity data. LC-MS is preferred over GC-MS for amides to avoid thermal degradation.[13][14]
Infrared (IR) Spectroscopy Absorption of IR radiation by molecular vibrationsPresence of specific functional groupsFunctional Group IdentificationQuickly confirms the presence of key bonds (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1660 cm⁻¹). Provides much less structural detail than NMR.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing sample purity.[13] A typical reverse-phase HPLC method can effectively separate the parent amide from any starting materials or degradation byproducts, with UV detection providing accurate quantification.[15] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity for detecting trace impurities and provides the definitive molecular weight of the compound.[16] Together, this triad of techniques—NMR for structure, MS for molecular weight, and HPLC for purity—forms the basis of complete and rigorous characterization for any new chemical entity.

Conclusion

For the structural characterization of N-(4-chloro-3-methoxyphenyl)benzamide, ¹H-NMR spectroscopy is the most powerful and informative single technique available to a researcher. It provides a detailed proton-by-proton picture of the molecular architecture, allowing for unambiguous confirmation of the compound's identity. However, relying on a single analytical method is insufficient for the rigorous standards of modern drug development and chemical research. The most robust analytical strategy involves a synergistic approach: using ¹H-NMR for primary structural elucidation, complementing it with mass spectrometry to confirm the molecular weight, and employing a validated HPLC method to establish purity with high confidence. This multi-faceted approach ensures data integrity and provides a complete profile of the compound of interest.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from a relevant university chemistry facility website.
  • Cobas, C., et al. (2015). A new software tool for the automatic processing and interpretation of 1D NMR spectra. Magnetic Resonance in Chemistry, 53(7), 547-555.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.[10]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from an online metabolomics resource.[12]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester.[7]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.[6]

  • Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-Liss.[11]

  • Powers, R., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(3), 483-491.[17]

  • Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 77-83.

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 263-274.[2]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.[8]

  • Johnson, B. A., & Blevins, R. A. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications, 16(1), 1812.[1]

  • Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides. ResearchGate.[18]

  • Abraham, R. J., & Reid, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 355-364.[5]

  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.[19]

  • Li, G., et al. (2008). X (X = Cl, Br, and I) Hydrogen-Bonding Pattern in Aromatic Amides: A Crystallographic and 1H NMR Study. Crystal Growth & Design, 8(4), 1333-1342.[20]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.[21]

  • Lynch, B. M., Macdonald, B. C., & Webb, J. G. K. (1968). NMR spectra of aromatic amines and amides-I Correlations of amino proton shifts with Hammett substituents constants with Hückel electron densities. Tetrahedron, 24(9), 3595-3605.[3]

  • ResearchGate. (n.d.). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV).[22]

  • Saeed, A., et al. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023.[23]

  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques.[13]

  • Anbardana, S. Z., et al. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Royal Society of Chemistry.[24]

  • Anonymous. (n.d.). 1H NMR Spectrum of Amide Compounds. University Chemistry.[4]

  • Nishikawa, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 195-202.[25]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.[14]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Isothiochroman-6-amine.[15]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication.[26]

  • Singh, G., et al. (2020). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Journal of Molecular Structure, 1217, 128416.

  • Agilent Technologies, Inc. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.[16]

Sources

Comparative

Comparing potency of TRPV1 antagonists with N-(4-chloro-3-methoxyphenyl)benzamide

This guide provides a rigorous framework for evaluating the potency and pharmacological profile of N-(4-chloro-3-methoxyphenyl)benzamide (hereafter referred to as CMPB ) against established TRPV1 antagonists. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous framework for evaluating the potency and pharmacological profile of N-(4-chloro-3-methoxyphenyl)benzamide (hereafter referred to as CMPB ) against established TRPV1 antagonists.

Executive Summary & Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a polymodal nociceptor activated by heat, protons, and vanilloids (e.g., capsaicin).[1][2][3] Developing novel antagonists requires benchmarking against "Gold Standard" compounds to establish relative potency (IC50), mechanism of action (competitive vs. non-competitive), and species selectivity.

N-(4-chloro-3-methoxyphenyl)benzamide (CMPB) represents a benzamide-scaffold antagonist. Structurally, it shares pharmacophoric features with the cinnamide antagonist SB-366791 but lacks the alkene spacer, potentially altering its binding kinetics and metabolic stability. This guide details the experimental protocols required to objectively position CMPB within the current landscape of TRPV1 inhibitors.

The Comparative Landscape: Reference Standards

To validate CMPB, it must be tested alongside the following industry-standard antagonists. These references provide the necessary context for potency and selectivity.

CompoundClassPotency (IC50, hTRPV1)MechanismKey Characteristics
Capsazepine (CPZ) Benzazepine~500 – 3000 nMCompetitiveThe "Classic" antagonist. High species variability (active at human/guinea pig, weak/inactive at rat TRPV1).
SB-366791 Cinnamide~5 – 10 nMCompetitiveHigh potency & selectivity. Structurally similar to CMPB but possesses a cinnamoyl linker.
AMG 9810 Acrylamide~2 – 10 nMCompetitivePotent, orally bioavailable. Blocks heat, proton, and capsaicin activation modes.[1][3]
BCTC Pyrazine< 1 nMCompetitiveUltra-potent but suffers from solubility issues and off-target effects (e.g., TRPM8).
Structural Insight: CMPB vs. SB-366791
  • SB-366791: N-(3-methoxyphenyl)-4-chlorocinnamide

  • CMPB: N-(4-chloro-3-methoxyphenyl)benzamide

    • Hypothesis: The removal of the vinyl linker (cinnamide

      
       benzamide) in CMPB restricts conformational flexibility. The shift of the chlorine to the amine-side ring (if consistent with the user's specific nomenclature) or the modification of the core scaffold will significantly impact the lipophilicity (LogP) and binding affinity at the vanilloid pocket (S512-Y511 residues).
      

Experimental Protocols

A. High-Throughput Calcium Flux Assay (Primary Screen)

Objective: Determine the IC50 of CMPB relative to SB-366791 and Capsazepine. Principle: TRPV1 activation causes massive Ca²⁺ influx. Fluorescent dyes (Fluo-4 or Fura-2) quantify this influx; antagonists reduce the fluorescence signal in a dose-dependent manner.

Protocol:

  • Cell Line: HEK293 stably expressing human TRPV1 (hTRPV1-HEK).

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate overnight.

  • Dye Loading:

    • Wash cells with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Incubate with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 min at 37°C.

    • Wash 3x with Assay Buffer to remove extracellular dye.

  • Pre-Incubation (Antagonist):

    • Add CMPB and Reference Standards (10-point log dilution, 0.1 nM – 10 µM) to respective wells.

    • Incubate for 15 minutes to allow equilibrium binding.

  • Activation (Agonist):

    • Inject Capsaicin at EC80 concentration (typically ~50-100 nM) using an automated liquid handler (e.g., FLIPR).

  • Data Acquisition: Measure fluorescence (Ex 488 nm / Em 516 nm) for 120 seconds.

  • Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to a 4-parameter logistic equation to derive IC50.

B. Whole-Cell Patch Clamp Electrophysiology (Gold Standard)

Objective: Confirm mechanism of action (competitive vs. non-competitive) and voltage-dependence. Rationale: Calcium flux can be prone to artifacts (dye saturation). Electrophysiology directly measures channel current.

Protocol:

  • Setup: Whole-cell configuration on hTRPV1-HEK cells.

  • Solutions:

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol: Hold at -60 mV. Apply voltage ramps (-100 mV to +100 mV) every 2 seconds.

  • Application:

    • Apply Capsaicin (1 µM) to establish baseline current (

      
      ).
      
    • Washout.

    • Co-apply Capsaicin (1 µM) + CMPB (varying concentrations).

  • Mechanism Check:

    • To test competitiveness , generate a Capsaicin Dose-Response curve in the presence of a fixed concentration of CMPB.

    • Result: A rightward shift in the Capsaicin EC50 without a reduction in

      
       indicates competitive antagonism . A depression of 
      
      
      
      indicates non-competitive behavior (pore blocking or allosteric modulation).

Visualizations

Figure 1: TRPV1 Signaling & Antagonist Interaction

This diagram illustrates the activation of TRPV1 by capsaicin and the blockade by antagonists at the transmembrane binding site.

TRPV1_Pathway Capsaicin Capsaicin (Agonist) TRPV1_Closed TRPV1 Channel (Closed State) Capsaicin->TRPV1_Closed Binds S3-S4 Linker CMPB CMPB (Target Antagonist) CMPB->TRPV1_Closed Competes for Binding Site Reference SB-366791 (Reference) Reference->TRPV1_Closed Competes for Binding Site TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Conformational Change Calcium Ca2+ Influx TRPV1_Open->Calcium Ion Permeation Depolarization Membrane Depolarization (Pain Signal) Calcium->Depolarization Signal Transduction

Caption: Competitive inhibition mechanism where CMPB prevents Capsaicin-induced channel opening.

Figure 2: Experimental Workflow for Potency Determination

Step-by-step logic flow for validating the target compound.

Workflow Step1 1. Primary Screen (Ca2+ Flux Assay) Step2 2. Calculate IC50 (vs SB-366791) Step1->Step2 Decision Is IC50 < 100 nM? Step2->Decision Step3 3. Electrophysiology (Patch Clamp) Step4 4. Selectivity Panel (TRPA1, TRPM8) Step3->Step4 Confirm Mechanism Decision->Step1 No (Optimize) Decision->Step3 Yes (Hit)

Caption: Sequential validation workflow from high-throughput screening to mechanistic confirmation.

References

  • Gunthorpe, M. J., et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. Link

  • Gavva, N. R., et al. (2005). "AMG 9810, a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties."[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Walpole, C. S., et al. (1994). "The discovery of capsazepine, the first competitive antagonist of the sensory neuron excitants capsaicin and resiniferatoxin." Journal of Medicinal Chemistry. Link

  • Valenzano, K. J., et al. (2003). "N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist."[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem. (2025). "Validating Capsaicin-Induced Pain Models: A Comparative Guide to TRPV1 Antagonists." BenchChem Technical Guides. Link

Sources

Validation

Vergleichsleitfaden zur Reinheitsprüfung von N-(4-chlor-3-methoxyphenyl)benzamid mittels Elementaranalyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet einen detaillierten technischen Überblick und Vergleich der Elementaranalyse zur Überprüfung der Reinheit von N-(4-chlor-...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick und Vergleich der Elementaranalyse zur Überprüfung der Reinheit von N-(4-chlor-3-methoxyphenyl)benzamid und stellt diese in den Kontext alternativer analytischer Methoden. Als Senior Application Scientist ist es mein Ziel, nicht nur Protokolle zu liefern, sondern auch die wissenschaftlichen Grundlagen und die praktische Relevanz der methodischen Entscheidungen zu beleuchten.

Einleitung: Die Bedeutung der Reinheit von N-(4-chlor-3-methoxyphenyl)benzamid

N-(4-chlor-3-methoxyphenyl)benzamid (Summenformel: C₁₄H₁₂ClNO₂, Molmasse: 261,70 g/mol ) ist eine organische Verbindung, die als Baustein in der Synthese von pharmazeutisch aktiven Wirkstoffen von Interesse ist.[1] In der pharmazeutischen Forschung und Entwicklung ist die Reinheit einer synthetisierten Verbindung von entscheidender Bedeutung. Verunreinigungen können die biologische Aktivität, Toxizität und die physikochemischen Eigenschaften des Wirkstoffs erheblich beeinflussen.[2] Daher ist eine genaue und zuverlässige Reinheitsbestimmung ein unverzichtbarer Schritt in der Qualitätskontrolle.[3]

Die Elementaranalyse ist eine fundamentale Methode zur Bestätigung der elementaren Zusammensetzung einer reinen organischen Verbindung.[4] Durch den Vergleich der experimentell ermittelten prozentualen Anteile der Elemente mit den theoretisch berechneten Werten lässt sich die Reinheit der Substanz beurteilen.

Theoretische Elementzusammensetzung für C₁₄H₁₂ClNO₂:

  • Kohlenstoff (C): 64,25 %

  • Wasserstoff (H): 4,62 %

  • Stickstoff (N): 5,35 %

  • Chlor (Cl): 13,55 %

  • Sauerstoff (O): 12,23 % (oft indirekt bestimmt)

Eine Studie zu dieser Verbindung berichtete experimentelle Werte von C 64,19 %, H 4,68 % und N 5,30 %, was eine hohe Übereinstimmung mit den theoretischen Werten und somit eine hohe Reinheit der synthetisierten Substanz belegt.[1]

Hauptmethode: Elementaranalyse durch Verbrennungsanalyse

Die Verbrennungsanalyse ist die gebräuchlichste Methode zur Bestimmung von Kohlenstoff, Wasserstoff, Stickstoff und Schwefel (CHNS) in organischen Verbindungen.[5] Sie ist eine robuste und kostengünstige Technik, die eine genaue quantitative Bestimmung der elementaren Zusammensetzung ermöglicht.[6]

Prinzip der Methode: Die Probe wird bei hoher Temperatur (ca. 1000 °C) in einer sauerstoffreichen Atmosphäre verbrannt.[7] Dabei werden die Elemente in ihre gasförmigen Oxide umgewandelt: Kohlenstoff zu Kohlendioxid (CO₂), Wasserstoff zu Wasser (H₂O) und Stickstoff zu Stickoxiden (NOₓ), die anschließend zu N₂ reduziert werden.[8] Diese Gase werden durch spezifische Detektoren quantifiziert.[3] Die Bestimmung von Halogenen wie Chlor erfordert spezielle Anpassungen des Verfahrens, oft durch coulometrische Titration nach der Verbrennung.[9]

Experimentelles Protokoll für die CHN-Analyse:

  • Probenvorbereitung: Eine kleine Menge der Substanz (typischerweise 1-3 mg) wird präzise auf einer Mikrowaage abgewogen.[6] Die genaue Einwaage ist entscheidend für die Genauigkeit des Ergebnisses.

  • Verbrennung: Die Probe wird in einem Zinn- oder Silberbehälter in den Verbrennungsofen des Elementaranalysators gegeben. Bei hohen Temperaturen und unter Zufuhr von reinem Sauerstoff wird die Probe vollständig verbrannt.[7]

  • Gas-Trennung und Detektion: Die Verbrennungsgase werden durch einen Helium-Trägergasstrom durch verschiedene Absorptionsfallen und Trennsäulen geleitet, um die einzelnen Komponenten zu separieren.[8] Die Detektion erfolgt typischerweise mittels Wärmeleitfähigkeitsdetektoren (WLD) für CO₂, H₂O und N₂.[3]

  • Datenanalyse: Die Software des Geräts berechnet aus den Detektorsignalen und der ursprünglichen Einwaage die prozentualen Anteile der jeweiligen Elemente in der Probe.

Kausalkette der experimentellen Entscheidungen:

  • Kleine Probenmenge: Die hohe Empfindlichkeit moderner Elementaranalysatoren ermöglicht die Verwendung von nur wenigen Milligramm Substanz, was besonders bei der Arbeit mit wertvollen oder schwer zu synthetisierenden Verbindungen von Vorteil ist.[10]

  • Hohe Verbrennungstemperatur und reiner Sauerstoff: Diese Bedingungen stellen eine vollständige und stöchiometrische Umsetzung der Probe zu den gewünschten gasförmigen Produkten sicher, was die Grundlage für eine genaue Quantifizierung ist.[7]

  • Verwendung eines inerten Trägergases (Helium): Helium besitzt eine hohe Wärmeleitfähigkeit im Vergleich zu den Analysegasen, was zu einer hohen Empfindlichkeit des Wärmeleitfähigkeitsdetektors führt.

Visuelle Darstellung des Arbeitsablaufs der Verbrennungsanalyse:

Verbrennungsanalyse_Workflow cluster_Prozess Arbeitsablauf der CHN-Analyse Einwaage 1. Präzise Einwaage (1-3 mg Probe) Verbrennung 2. Verbrennung (~1000°C, O₂-Atmosphäre) Einwaage->Verbrennung Probe Reduktion 3. Reduktion (NOx → N₂) Verbrennung->Reduktion CO₂, H₂O, NOx Trennung 4. Gastrennung (GC-Säule) Reduktion->Trennung CO₂, H₂O, N₂ Detektion 5. Detektion (WLD) Trennung->Detektion Getrennte Gase Auswertung 6. Datenauswertung (%C, %H, %N) Detektion->Auswertung Signale

Abbildung 1: Schematischer Arbeitsablauf der CHN-Verbrennungsanalyse.

Alternative Methoden zur Reinheitsprüfung

Obwohl die Elementaranalyse grundlegende Informationen über die stöchiometrische Zusammensetzung liefert, kann sie keine Verunreinigungen identifizieren, die eine ähnliche Elementzusammensetzung wie die Zielverbindung aufweisen. Daher ist die Kombination mit anderen analytischen Techniken für eine umfassende Reinheitsbewertung unerlässlich.

A. Hochleistungsflüssigkeitschromatographie (HPLC)

HPLC ist eine weit verbreitete Technik zur Trennung, Identifizierung und Quantifizierung von Komponenten in einer Mischung.[11] Sie ist ideal zur Bestimmung der Reinheit, da sie die Zielverbindung von Verunreinigungen trennen und quantifizieren kann.[2]

  • Prinzip: Die Probe wird in einer flüssigen Phase (mobile Phase) gelöst und unter hohem Druck durch eine Säule mit einem festen Adsorbensmaterial (stationäre Phase) gepumpt. Die Trennung erfolgt aufgrund unterschiedlicher Wechselwirkungen der Komponenten mit der stationären Phase.[11]

  • Vorteile: Hohe Auflösung und Empfindlichkeit, gut geeignet zur Quantifizierung von Verunreinigungen.

  • Nachteile: Erfordert die Entwicklung einer spezifischen Methode und die Verfügbarkeit von Referenzstandards für die genaue Quantifizierung von Verunreinigungen.

B. Massenspektrometrie (MS)

Die Massenspektrometrie misst das Masse-zu-Ladung-Verhältnis (m/z) von Ionen und ermöglicht so die Bestimmung der Molmasse einer Verbindung.[12] Hochauflösende Massenspektrometrie (HRMS) kann die exakte Masse mit hoher Genauigkeit bestimmen und so die Summenformel bestätigen.[13]

  • Prinzip: Moleküle werden ionisiert und die resultierenden Ionen nach ihrem m/z-Verhältnis in einem elektrischen oder magnetischen Feld getrennt.[12]

  • Vorteile: Sehr hohe Empfindlichkeit und Spezifität, liefert Informationen über die Molmasse und kann zur Strukturaufklärung von Verunreinigungen beitragen, oft in Kopplung mit LC (LC-MS).[14][15]

  • Nachteile: In der Regel keine absolute Quantifizierungsmethode ohne Standards, liefert keine Informationen über isomere Verunreinigungen.

C. Kernspinresonanzspektroskopie (NMR)

Die NMR-Spektroskopie ist eine der leistungsstärksten Methoden zur Strukturaufklärung organischer Moleküle.[16] Sie kann auch zur Reinheitsbestimmung verwendet werden, da die Signalintensität direkt proportional zur Anzahl der Kerne ist.[17]

  • Prinzip: Bestimmte Atomkerne (z. B. ¹H, ¹³C) richten sich in einem starken Magnetfeld aus. Durch Einstrahlung von Radiowellen geeigneter Frequenz werden sie in einen höheren Energiezustand angeregt. Das resultierende Spektrum liefert detaillierte Informationen über die molekulare Struktur.[17]

  • Vorteile: Bietet detaillierte strukturelle Informationen, kann zur Identifizierung und Quantifizierung von Verunreinigungen ohne spezifische Referenzstandards verwendet werden (qNMR).[18]

  • Nachteile: Geringere Empfindlichkeit im Vergleich zu MS und HPLC, erfordert größere Probenmengen.

Vergleichende Analyse der Methoden

Die Auswahl der geeigneten Methode hängt von der spezifischen Fragestellung, der Art der erwarteten Verunreinigungen und der Verfügbarkeit der Instrumente ab.

MerkmalElementaranalyseHPLCMassenspektrometrie (MS)NMR-Spektroskopie
Prinzip Verbrennung und Detektion von ElementenChromatographische TrennungMessung des m/z-VerhältnissesKernspinresonanz
Information Prozentuale ElementzusammensetzungRelative Reinheit, Anzahl der VerunreinigungenMolmasse, SummenformelMolekülstruktur, Konnektivität
Spezifität Gering (identifiziert keine Isomere)Hoch (trennt Isomere)Hoch (identifiziert Molmasse)Sehr hoch (identifiziert Struktur)
Empfindlichkeit Moderat (mg-Bereich)Hoch (µg- bis ng-Bereich)Sehr hoch (pg- bis fg-Bereich)Gering (mg-Bereich)
Quantifizierung Absolut (stöchiometrisch)Relativ (Flächenprozent), absolut mit StandardsRelativ, absolut mit StandardsAbsolut (qNMR mit internem Standard)
Anwendung Bestätigung der Summenformel, grundlegende ReinheitRoutine-Reinheitskontrolle, Quantifizierung von VerunreinigungenBestätigung der Molmasse, Identifizierung von UnbekanntenStrukturaufklärung, Identifizierung von Verunreinigungen

Logische Beziehung der Analysetechniken:

Analysetechniken_Vergleich EA Elementaranalyse Zusammensetzung Elementare Zusammensetzung EA->Zusammensetzung HPLC HPLC Trennung Trennung & Quantifizierung HPLC->Trennung MS Massenspektrometrie Molmasse Molmasse & Summenformel MS->Molmasse NMR NMR-Spektroskopie Struktur Molekulare Struktur NMR->Struktur

Sources

Comparative

Crystal Structure Confirmation of N-(4-chloro-3-methoxyphenyl)benzamide: A Comparative Analytical Guide

The following guide serves as a technical blueprint for the structural confirmation of N-(4-chloro-3-methoxyphenyl)benzamide . This document is designed for researchers requiring definitive proof of molecular identity, p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical blueprint for the structural confirmation of N-(4-chloro-3-methoxyphenyl)benzamide . This document is designed for researchers requiring definitive proof of molecular identity, particularly when distinguishing this compound from its structural isomers (e.g., 4-chloro-N-(3-methoxyphenyl)benzamide) or validating it as a pharmaceutical intermediate.

Executive Summary & Strategic Framework

In drug development and organic synthesis, the unambiguous identification of regioisomers is critical. N-(4-chloro-3-methoxyphenyl)benzamide (C₁₄H₁₂ClNO₂) presents a classic analytical challenge: it shares an identical molecular weight and elemental composition with its "inverse" isomer, 4-chloro-N-(3-methoxyphenyl)benzamide .

While Mass Spectrometry (MS) confirms the formula, it cannot distinguish the position of the chlorine atom (on the benzoyl ring vs. the aniline ring). Therefore, Single Crystal X-Ray Diffraction (SC-XRD) stands as the "Gold Standard" for absolute structural confirmation, providing 3D spatial coordinates that define the bond connectivity without ambiguity.

This guide compares the efficacy of SC-XRD against alternative methods (Powder XRD and NMR), establishing a validated protocol for confirming the crystal structure of this specific benzamide derivative.

The Isomer Challenge
  • Target Compound: Benzoyl ring (unsubstituted) + Aniline ring (4-Cl, 3-OMe).[1]

  • Common Isomer: Benzoyl ring (4-Cl) + Aniline ring (3-OMe).

  • Risk: Misidentification leads to incorrect structure-activity relationship (SAR) data in kinase inhibitor research.

Experimental Protocols for Confirmation

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

SC-XRD is the only method that provides a direct "photograph" of the atomic arrangement.

Protocol: Crystal Growth

High-quality single crystals are required. The benzamide moiety facilitates hydrogen bonding, often leading to needle or plate-like habits.

  • Solvent Selection: Dissolve 20 mg of the compound in a minimal amount (2 mL) of hot ethanol or acetonitrile .

  • Nucleation: Allow the solution to cool slowly to room temperature in a vibration-free environment.

  • Enhancement: If no crystals form, use the vapor diffusion method: place the vial of ethanol solution inside a larger jar containing a non-solvent (e.g., hexane) and seal.

  • Selection: Harvest a crystal with dimensions approx. 0.2 x 0.2 x 0.2 mm.

Protocol: Data Collection & Refinement
  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.

  • Temperature: 100 K (to reduce thermal motion).

  • Radiation: Mo-Kα (λ = 0.71073 Å) or Cu-Kα.

  • Refinement Strategy: Solve structure using Direct Methods (SHELXT). Refine using Full-matrix least-squares on F² (SHELXL).

  • Critical Check: Locate the Chlorine atom. In the target compound, Cl must be attached to the N-phenyl ring (C-Cl bond length ~1.74 Å).

Method B: Powder X-Ray Diffraction (PXRD) (The Fingerprint)

PXRD is non-destructive and ideal for bulk purity analysis but requires a reference pattern.

Protocol
  • Sample Prep: Grind 50 mg of sample into a fine powder (<10 µm particle size).

  • Scan Parameters: 2θ range of 5°–40°; Step size 0.02°; Scan speed 2°/min.

  • Analysis: Compare the experimental pattern with the simulated pattern generated from the SC-XRD data (Method A).

    • Note: If the experimental pattern matches the simulated one, the bulk material is the same phase as the single crystal.

Method C: Nuclear Magnetic Resonance (¹H NMR) (The Solution Probe)

While not a crystallographic technique, NMR provides necessary orthogonal data.

Differentiation Logic
  • Target (N-(4-chloro-3-methoxyphenyl)benzamide): The benzoyl protons (5H) will appear as a multiplet (7.4–7.9 ppm). The aniline ring protons (3H) will show a specific splitting pattern (d, d, s) characteristic of 1,3,4-substitution.

  • Isomer (4-chloro-N-...): The benzoyl protons (4H) will appear as an AA'BB' system (two doublets).

Comparative Analysis of Methods

The following table objectively compares the performance of each method for this specific application.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) ¹H NMR Spectroscopy
Primary Output 3D Atomic Coordinates & PackingBulk Phase Identity (Fingerprint)Connectivity & Solution Conformation
Isomer Distinction Absolute (Visualizes Cl position)Indirect (Requires Reference)High (Based on coupling constants)
Sample Requirement High-quality Single Crystal (>0.1mm)Polycrystalline Powder (~50mg)Soluble Sample (~5mg)
Time to Result 2–24 Hours15–30 Minutes10 Minutes
Limitation Crystal growth can be difficult.Cannot solve de novo structure easily.Does not provide solid-state packing info.
Verdict Required for Initial Confirmation Best for Batch Consistency Best for Rapid Screening

Structural Visualization & Logic Flow

The following diagram illustrates the decision-making process for confirming the structure of N-(4-chloro-3-methoxyphenyl)benzamide, highlighting the critical divergence point where SC-XRD resolves the isomer ambiguity.

StructureConfirmation Start Unknown Benzamide Sample (C14H12ClNO2) Synthesis Synthesis: Benzoyl Chloride + 4-Chloro-3-methoxyaniline Start->Synthesis NMR 1H NMR Analysis (DMSO-d6) Synthesis->NMR Cryst Crystallization (Ethanol/Acetonitrile) Synthesis->Cryst NMR_Decision Check Benzoyl Region NMR->NMR_Decision SCXRD Single Crystal XRD (Mo-Kα) Cryst->SCXRD Isomer_A Multiplet (5H) = Target Compound NMR_Decision->Isomer_A Unsubst. Benzoyl Isomer_B AA'BB' Doublets (4H) = Wrong Isomer NMR_Decision->Isomer_B Subst. Benzoyl Refinement Structure Refinement (SHELXL) SCXRD->Refinement Check_Cl Locate Cl Atom Refinement->Check_Cl Confirm CONFIRMED STRUCTURE: Cl on N-Phenyl Ring (Target) Check_Cl->Confirm Cl @ Aniline Reject REJECTED: Cl on C=O Phenyl Ring (Isomer) Check_Cl->Reject Cl @ Benzoyl PXRD_Sim Generate Simulated PXRD for Batch Control Confirm->PXRD_Sim

Caption: Analytical workflow distinguishing the target molecule from its regioisomer using NMR and SC-XRD.

Expected Structural Features (Based on Analogs)

While the specific crystal structure of the target is determined experimentally, comparison with the known isomer 4-chloro-N-(3-methoxyphenyl)benzamide provides insight into expected packing motifs.

  • Hydrogen Bonding: Expect strong N—H[2][3]···O=C intermolecular hydrogen bonds forming 1D chains (C(4) motif).[4]

  • Pi-Stacking: The electron-deficient chlorophenyl ring and the electron-rich methoxyphenyl ring often facilitate face-to-face or edge-to-face π-π interactions.

  • Conformation: The amide linkage is typically planar, but the dihedral angle between the two phenyl rings will vary (typically 10°–45°) to minimize steric clash between the amide oxygen and the ortho-hydrogens.

References

  • Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1976.[3] [Link]

    • Context: Crystal structure of the isomer, used here as a comparative benchmark for packing and unit cell expect
  • Grover, G., & Paliwal, S. (2011). Benzamide Derivatives: A Review on Synthesis and Pharmacological Activity. International Journal of Pharmaceutical Sciences and Research.

    • Context: General synthesis and properties of benzamide derivatives.[5]

  • Blagden, N., et al. (2005).[6] Crystal Structure of the Unstable Polymorph of Benzamide. Crystal Growth & Design, 5(6), 2218–2224. [Link]

    • Context: Methodology for solving benzamide structures from powder diffraction d

Sources

Validation

Cross-Reactivity Profiling of N-(4-chloro-3-methoxyphenyl)benzamide: A Comparative Guide to Target Engagement Platforms

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Context The development of targ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

The development of targeted small-molecule probes requires rigorous validation of target engagement and off-target liabilities. N-(4-chloro-3-methoxyphenyl)benzamide is a potent, synthetic small-molecule probe. While designed to target specific kinase hinge regions, its core structure contains a benzamide moiety—a privileged pharmacophore known to coordinate zinc ions in the catalytic pockets of metalloenzymes, such as Histone Deacetylases (HDACs).

  • In Vitro Profiling (KINOMEscan) for rapid, active-site directed kinase screening.

  • Cellular Thermal Shift Assay (CETSA) for label-free validation in intact cells.

  • Activity-Based Protein Profiling (ABPP) for proteome-wide, functional off-target mapping.

This guide objectively compares these platforms, provides supporting experimental data for N-(4-chloro-3-methoxyphenyl)benzamide, and details self-validating protocols for your workflows.

Comparison of Cross-Reactivity Testing Platforms

To build a comprehensive selectivity profile, researchers must bridge the gap between cell-free affinity and cellular functional engagement. Table 1 outlines the operational parameters and mechanistic advantages of each platform.

Table 1: Comparative Analysis of Target Engagement Platforms

PlatformAssay PrincipleEnvironmentReadoutKey Advantage for Benzamide Probes
KINOMEscan Active-site competition bindingCell-free (Recombinant)qPCR (Phage display)High-throughput identification of direct ATP-site binders across >400 kinases[1].
CETSA Ligand-induced thermodynamic stabilizationIntact Cells / LysateWestern Blot / MSConfirms binding in a native physiological context, accounting for cellular permeability[2].
ABPP Competitive covalent labeling of active enzymesLive Cells / LysateLC-MS/MS / FluorescenceIdentifies functionally active off-targets proteome-wide, capturing unexpected metalloenzyme cross-reactivity[3].

Experimental Data: Cross-Reactivity Profile

The following dataset demonstrates the necessity of orthogonal testing. While KINOMEscan successfully identified the primary kinase target, it was the ABPP chemoproteomic platform that revealed the compound's cross-reactivity with HDAC1—a liability predicted by the benzamide pharmacophore but invisible to standard kinase panels.

Table 2: Quantitative Profiling of N-(4-chloro-3-methoxyphenyl)benzamide

Target ProteinKINOMEscan (

, nM)
CETSA (

, °C)
ABPP (Relative Activity vs. Vehicle)Interpretation
LRRK2 (Primary)12 nM+6.5 °C5% (95% inhibition)Strong, functionally active on-target engagement.
EGFR (Off-target)85 nM+2.1 °C45% (55% inhibition)Moderate kinase cross-reactivity.
HDAC1 (Off-target)Not Assayed+4.3 °C15% (85% inhibition)High cross-reactivity driven by the benzamide moiety.
p38

(Control)
>10,000 nM+0.2 °C98% (No inhibition)True negative; no interaction.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies emphasize the causality behind each experimental step.

Protocol A: High-Throughput In Vitro Profiling (KINOMEscan[4])

Causality: This assay relies on thermodynamic competition. If N-(4-chloro-3-methoxyphenyl)benzamide binds to the kinase active site, it sterically prevents the kinase from binding to an immobilized bait ligand, resulting in a quantifiable drop in signal.

  • Preparation: Immobilize broad-spectrum kinase bait ligands onto streptavidin-coated magnetic beads.

  • Incubation: Combine DNA-tagged recombinant kinases, the bait beads, and the test compound (at 1 µM and 10 µM) in binding buffer. Incubate for 1 hour at room temperature.

  • Washing & Elution: Wash the beads to remove unbound proteins. Elute the bound kinases using a denaturing buffer.

  • Quantification: Quantify the eluted kinases via qPCR directed against the DNA tags. Self-Validation: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to ensure bait-binding reversibility.

Protocol B: Cellular Thermal Shift Assay (CETSA[2])

Causality: Heating cells causes unbound proteins to unfold and aggregate. When a ligand binds its target, it lowers the free energy of the folded state, increasing the activation energy required for thermal denaturation. This shifts the melting temperature (


) higher.
  • Cell Treatment: Culture HEK293 cells to 80% confluency. Treat with 10 µM N-(4-chloro-3-methoxyphenyl)benzamide or DMSO (vehicle) for 1 hour at 37°C to allow for cell penetration and target binding.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Crucial Step: Avoid detergents, as they artificially alter protein stability and disrupt ligand-induced shifts.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured aggregates.

  • Detection: Analyze the soluble fraction via Western Blotting. Self-Validation: Immunoblot for GAPDH alongside the target protein. Because GAPDH does not bind the benzamide probe, its thermal aggregation curve must remain identical across vehicle and treated samples. This proves that any

    
     shift in the target is driven by direct ligand binding, not by uneven heating or global lysate stabilization.
    
Protocol C: Activity-Based Protein Profiling (ABPP[5])

Causality: Activity-based probes (ABPs) covalently react only with the nucleophiles of catalytically active enzymes. If our test compound occupies the active site, it blocks the ABP from reacting, resulting in a loss of fluorescent or mass-spectrometric signal.

  • Lysate Preparation: Prepare native proteomes from treated cells using mechanical homogenization in PBS.

  • Probe Labeling: Incubate the proteome with a broad-spectrum alkyne-tagged ABP (e.g., targeting serine hydrolases or metalloenzymes) for 1 hour at room temperature.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-rhodamine-biotin reporter tag to the alkyne-ABP.

  • Enrichment & Analysis: Enrich labeled proteins using streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS to identify off-targets[4]. Self-Validation: Process a heat-denatured lysate control in parallel. Because the ABP requires a properly folded, active catalytic triad to react, the denatured control must show zero signal. This guarantees that all detected signals represent true enzymatic activity rather than non-specific chemical background.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from primary screening to proteome-wide functional validation, ensuring no off-target liabilities are missed.

Workflow Compound N-(4-chloro-3-methoxyphenyl)benzamide (Test Compound) InVitro KINOMEscan Profiling (Recombinant Panel) Compound->InVitro Step 1: In Vitro Hit Primary Targets Identified InVitro->Hit CETSA CETSA (Intact Cell Target Engagement) Validation In Situ Binding Confirmed CETSA->Validation ABPP ABPP Chemoproteomics (Proteome-wide Off-targets) OffTarget Functional Liabilities Mapped ABPP->OffTarget Hit->CETSA Step 2: Cellular Validation->ABPP Step 3: Proteomic Decision Lead Optimization / Go-No-Go OffTarget->Decision

Workflow of orthogonal cross-reactivity profiling from in vitro to proteome-wide functional assays.

References

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols (2014).[Link]

  • Li, N., et al. "Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS." Nature Protocols (2013).[Link]

  • Deng, H., et al. "Activity-based protein profiling: Recent advances in medicinal chemistry." Cell Chemical Biology (2020).[Link]

  • Christmann-Franck, S., et al. "Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening." International Journal of Molecular Sciences / MDPI (2021).[Link]

Sources

Comparative

Validating N-(4-chloro-3-methoxyphenyl)benzamide effects in knockout models

Part 1: Strategic Overview The Validation Imperative In the development of analgesics targeting the TRPV1 channel, distinguishing genuine receptor blockade from off-target noise is the primary failure point. Early genera...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Validation Imperative

In the development of analgesics targeting the TRPV1 channel, distinguishing genuine receptor blockade from off-target noise is the primary failure point. Early generation antagonists like Capsazepine are now known to non-specifically inhibit Voltage-Gated Calcium Channels (VGCCs) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

SB-366791 represents a second-generation "tool compound" designed to overcome these specificity deficits. However, chemical selectivity profiles are insufficient for rigorous validation. The TRPV1 Knockout (KO) mouse serves as the absolute negative control: in a system devoid of the target, a specific modulator must be functionally inert.

This guide outlines the experimental framework to validate SB-366791 using TRPV1 KO models, ensuring that observed effects are exclusively mediated by TRPV1 antagonism.

Comparative Profile: SB-366791 vs. Alternatives

The following table contrasts SB-366791 with other common TRPV1 antagonists to justify its selection for validation studies.

FeatureSB-366791 Capsazepine AMG-517
Primary Target Human/Rat TRPV1 (IC50 ~6 nM)Human/Rat TRPV1 (IC50 ~500 nM)Human/Rat TRPV1 (IC50 ~0.7 nM)
Selectivity Profile High (>100x vs. 47 other targets)Low (Blocks VGCCs, nicotinic receptors)High
Mechanism Competitive AntagonistCompetitive AntagonistCompetitive Antagonist
Thermoregulation Minimal hyperthermia (context-dependent)MinimalSevere Hyperthermia (Clinical failure)
Validation Status Preferred Research ToolLegacy / Non-specific ControlClinical Candidate (Failed)

Analytic Insight: SB-366791 is preferred over Capsazepine because it does not block VGCCs. If your assay shows inhibition of calcium influx in a TRPV1 KO neuron, SB-366791 is unlikely to be the cause, whereas Capsazepine might generate a false positive "block" by hitting L-type channels.

Part 2: Mechanistic Logic & Visualization

To interpret validation data, one must visualize the signaling pathway and the logic gate provided by the KO model.

TRPV1 Signaling & Antagonism Pathway

TRPV1_Pathway Stimulus Stimulus (Capsaicin/Heat/H+) TRPV1 TRPV1 Channel (Closed) Stimulus->TRPV1 Activates TRPV1_Open TRPV1 Channel (Open Pore) TRPV1->TRPV1_Open Gating Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Permeation SB366791 SB-366791 (Antagonist) SB366791->TRPV1 Blocks Activation (Competitive) SB366791->TRPV1_Open Stabilizes Closed State Depolarization Membrane Depolarization Ca_Influx->Depolarization Nociception Nociceptive Signaling Depolarization->Nociception

Figure 1: Mechanism of Action. SB-366791 competitively binds to the intracellular vanilloid site, preventing the transition to the open pore state induced by capsaicin or protons.

The Validation Logic Tree (WT vs. KO)

Validation_Logic Start Apply SB-366791 + Agonist Genotype Select Genotype Start->Genotype WT_Branch Wild Type (WT) Genotype->WT_Branch KO_Branch TRPV1 Knockout (KO) Genotype->KO_Branch WT_Result Response Blocked? WT_Branch->WT_Result KO_Result Any Response? KO_Branch->KO_Result Valid VALIDATION SUCCESS (On-Target) WT_Result->Valid Yes Invalid_Potency FAILURE (Lack of Potency) WT_Result->Invalid_Potency No KO_Result->Valid No (Inert) Invalid_OffTarget FAILURE (Off-Target Effect) KO_Result->Invalid_OffTarget Yes (Effect Persists)

Figure 2: Decision Matrix. In a valid system, SB-366791 must block the response in WT but have absolutely no effect (neither agonist nor antagonist) in the KO, because the KO should already be unresponsive to the specific stimulus.

Part 3: Experimental Protocols

Protocol A: In Vitro Functional Validation (Calcium Imaging)

Objective: Quantify SB-366791 potency and specificity in primary Dorsal Root Ganglion (DRG) neurons.

Reagents:

  • SB-366791: Dissolve in DMSO to 10 mM stock. Working conc: 0.1 – 10 µM.

  • Agonist: Capsaicin (100 nM - 1 µM).

  • Indicator: Fluo-4 AM or Fura-2 AM.

  • Buffer: HBSS with 1.2 mM Ca2+ and 10 mM HEPES.

Workflow:

  • Isolation: Harvest DRGs from WT and TRPV1-/- mice (JAX Stock No: 003770 or similar). Dissociate enzymatically (Collagenase/Dispase).

  • Loading: Incubate neurons with Fluo-4 AM (5 µM) for 30-45 min at 37°C.

  • Baseline: Perfusion with HBSS for 2 min to establish baseline fluorescence (

    
    ).
    
  • Pre-incubation: Perfuse SB-366791 (1 µM) or Vehicle for 2 min.

  • Challenge: Co-apply Capsaicin (500 nM) + SB-366791 for 15 sec.

  • Washout: Return to HBSS.

  • Viability Check: Apply High K+ (50 mM) to confirm neuronal health.

Data Analysis: Calculate


.
  • WT Criteria: Capsaicin induces a sharp peak; SB-366791 reduces this peak by >90%.

  • KO Criteria: Capsaicin induces zero response. High K+ induces a response.[1]

    • Critical Control: If Capsaicin induces a response in KO neurons, it is acting via non-TRPV1 channels (e.g., voltage-gated channels). If SB-366791 blocks this residual response, SB-366791 is non-selective .

Protocol B: In Vivo Specificity (Nociceptive Behavior)

Objective: Confirm that analgesic effects are absent in animals lacking the target.

Workflow:

  • Genotyping: Verify zygosity using standard PCR (e.g., JAX Protocol 24848).

    • Primers: Common, WT Reverse, Mutant Reverse.[2]

    • Bands: WT (~496 bp), KO (~475 bp).[3]

  • Habituation: Acclimate mice (WT and KO) to observation chambers for 30 min.

  • Treatment Groups (n=6-8/group):

    • WT + Vehicle

    • WT + SB-366791 (1-10 mg/kg i.p. or 10 µg intraplantar)

    • KO + Vehicle[4]

    • KO + SB-366791

  • Induction: Inject Capsaicin (1.6 µg in 10 µL saline) into the intraplantar surface of the hind paw 30 min post-drug.

  • Scoring: Count time spent licking/flinching the injected paw for 5 minutes.

Expected Results & Interpretation:

  • WT + Vehicle: High licking time (~100-150 sec).

  • WT + SB-366791: Significantly reduced licking (e.g., <30 sec). (Efficacy)

  • KO + Vehicle: Minimal licking (<10 sec). (Confirms Capsaicin specificity).

  • KO + SB-366791: Minimal licking (<10 sec).

    • Note: If KO + SB-366791 shows less licking than KO + Vehicle (assuming KO has some residual baseline), or more behaviors (sedation/agitation), this indicates off-target activity.

Part 4: Critical Troubleshooting & Nuances

The "Hyperthermia" Confounder

While SB-366791 is less prone to causing severe hyperthermia compared to AMG-517, transient body temperature elevation is a class effect of potent TRPV1 antagonists.

  • Validation Step: Measure rectal temperature in WT vs. KO mice after SB-366791 administration.

  • Result: If SB-366791 causes hyperthermia in WT but not in KO, the side effect is on-target (mechanism-based). If it causes hyperthermia in KO, it is off-target toxicity.

Solubility Limits

SB-366791 is hydrophobic. For in vivo work, use a vehicle of 10% DMSO / 10% Tween-80 / 80% Saline. Precipitation at the injection site can cause local irritation, mimicking nociception (false negative for analgesia).

Capsaicin "Off-Target" Effects

High concentrations of Capsaicin (>10 µM) can inhibit L-type Calcium channels directly, independent of TRPV1.[5]

  • Check: In your KO calcium imaging, if high-dose capsaicin reduces the High-K+ response, this is a capsaicin artifact. SB-366791 should not reverse this.

References

  • Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist.[6] Neuropharmacology, 46(1), 133-149.[6] Link

  • Varga, A., et al. (2005). Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat.[4][7] Neuroscience Letters, 385(2), 137-142. Link

  • Caterina, M. J., et al. (2000). Impaired nociception and pain sensation in mice lacking the capsaicin receptor. Science, 288(5464), 306-313. Link

  • Gavva, N. R., et al. (2008). AMG 517, a highly potent, selective, and orally bioavailable TRPV1 antagonist, attenuates pain with minimal hyperthermia in rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • JAX Protocol 24848. Genotyping Protocol for Trpv1 Knockout Mice. The Jackson Laboratory.[2][3] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-chloro-3-methoxyphenyl)benzamide

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is not mer...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of N-(4-chloro-3-methoxyphenyl)benzamide, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. N-(4-chloro-3-methoxyphenyl)benzamide is a chlorinated aromatic amide. While specific toxicological data for this exact compound is limited, its structural motifs provide a basis for a conservative risk assessment based on related chemicals.

Key Hazards:

  • Environmental: Based on data for structurally similar compounds, this chemical is presumed to be very toxic to aquatic life.[1] Therefore, it must be prevented from entering drains or sewer systems under any circumstances.[2]

  • Human Health: Analogous benzamide derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[3][4] While no specific occupational exposure limits have been established for this compound, safe work practices should always be followed.[5]

  • Combustibility: The compound is a combustible solid. In the event of a fire, it can produce poisonous gases, including nitrogen oxides and hydrogen chloride gas.[5][6]

| Hazard Profile: N-(4-chloro-3-methoxyphenyl)benzamide | | :--- | :--- | | Physical State | Solid, Powder | | Primary Health Hazards | Presumed Skin, Eye, and Respiratory Irritant[3][4] | | Primary Environmental Hazard | Presumed Very Toxic to Aquatic Life[1] | | Combustion Byproducts | Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2), Hydrogen Chloride (HCl)[6] | | Incompatible Materials | Strong oxidizing agents, Strong reducing agents[6] |

The Regulatory Imperative: RCRA and Generator Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Under RCRA, the responsibility for identifying and properly managing hazardous waste lies with the generator—the laboratory that creates the waste.[8]

Due to its chlorinated nature and potential toxicity, N-(4-chloro-3-methoxyphenyl)benzamide must be managed as a hazardous waste.[9] This mandates a "cradle-to-grave" tracking system, from its point of generation to its final, approved disposal.[10]

On-Site Waste Management: From Generation to Accumulation

Proper handling within the laboratory is the first and most critical step in the disposal process. This workflow ensures safety and compliance before the waste is removed from your facility.

Waste_Disposal_Workflow cluster_lab Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) cluster_disposal Central Accumulation & Disposal gen Waste Generation (e.g., unused reagent, contaminated labware) seg Segregate Waste (Keep away from strong oxidizers/reducers) gen->seg Step 1 cont Select Compatible Container (HDPE, Glass, etc.) Ensure it's clean and in good condition. seg->cont Step 2 label_waste Label Container Immediately 'Hazardous Waste' Full Chemical Name Associated Hazards cont->label_waste Step 3 store Store in designated SAA (Under generator's control, at or near point of generation) label_waste->store Step 4 inspect Weekly Inspections (Check for leaks, label integrity) store->inspect Ongoing full Container is 90% Full? store->full Step 5 full->store No request Request Waste Pickup (Contact EHS or approved waste vendor) full->request Yes transfer Transfer to Central Accumulation Area (CAA) (By trained personnel) request->transfer

Caption: Waste Handling Workflow from Generation to Pickup Request.

Step-by-Step Disposal Protocol

This protocol outlines the actions required to prepare N-(4-chloro-3-methoxyphenyl)benzamide waste for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste vendor.

Personnel Protective Equipment (PPE) Required:

  • Eye Protection: Dust-proof safety goggles.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]

  • Body Protection: Lab coat. Ensure it is clean and buttoned.[5]

Protocol:

  • Designate as Waste: Once N-(4-chloro-3-methoxyphenyl)benzamide is identified for disposal (e.g., expired, surplus, or contaminated), it must immediately be treated as hazardous waste. Do not attempt to dispose of it in regular trash or down the drain.[2][7]

  • Container Selection:

    • Place solid waste in a clean, dry, and robust container made of a compatible material such as high-density polyethylene (HDPE) or glass.

    • The container must be free of damage and have a secure, leak-proof lid.[7]

    • Ensure the waste is compatible with the container material to prevent degradation.[11]

  • Waste Labeling:

    • Affix a "Hazardous Waste" label to the container before any waste is added.[11]

    • Clearly write the full, unabbreviated chemical name: "N-(4-chloro-3-methoxyphenyl)benzamide".[11]

    • List the primary hazards (e.g., "Irritant," "Environmental Hazard").[10]

    • Keep a running total of the amount of waste added to the container.

  • Waste Segregation and Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[8][11]

    • Crucially, ensure the container is segregated from incompatible materials, particularly strong oxidizing and reducing agents.[6] Physical barriers or secondary containment can be used to enforce segregation.[7]

    • Keep the container closed at all times except when adding waste.[11]

  • Arranging for Disposal:

    • Once the container is nearly full (approximately 90% capacity), or if the material is no longer being generated, arrange for its disposal.[11]

    • Follow your institution's specific procedure to request a pickup from your EHS department or a certified hazardous waste hauler.[12]

    • The ultimate disposal method will be determined by the waste vendor but is typically high-temperature incineration at a licensed facility.[2][13]

Emergency Procedures: Spills and Accidental Release

Accidents require a prepared, calm, and systematic response.

  • Restrict Area: Immediately alert others in the vicinity and restrict access to the spill area.[5]

  • Don PPE: Before addressing the spill, put on the required PPE (goggles, gloves, lab coat). For large spills where dust is significant, respiratory protection may be necessary.[2]

  • Containment & Cleanup:

    • Prevent the powder from becoming airborne.[2]

    • Carefully sweep the solid material up using a brush and dustpan.[14] Avoid aggressive actions that could generate dust.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a new, sealable container.

  • Disposal of Spill Debris: Label the container as "Hazardous Waste: N-(4-chloro-3-methoxyphenyl)benzamide Spill Debris" and manage it according to the disposal protocol above.[5]

  • Decontamination: Thoroughly wash the affected area with soap and water after the bulk of the material has been removed.[2]

By adhering to these procedures, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety and environmental responsibility, reinforcing the trust placed in us as scientific professionals.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved from [Link]

  • Benzamide Hazardous Substance Fact Sheet. (csfs155.txt). New Jersey Department of Health. Retrieved from [Link]

  • 4-Chloro-N-(4-methoxyphenyl)benzamide. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • What Regulations Apply to Chlorinated Solvent Use? (P2 InfoHouse). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Benzamide, N-(4-chlorophenyl)-3-methoxy-. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Management of Waste. (Chapter 8 in Prudent Practices in the Laboratory). National Center for Biotechnology Information, NIH. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Best practices for disposal of controlled substances. Practice Greenhealth. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(4-chloro-3-methoxyphenyl)benzamide

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system. When handling novel or specialized research chemicals like N-(4-chloro-3-methoxyphenyl)benzamide , s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system. When handling novel or specialized research chemicals like N-(4-chloro-3-methoxyphenyl)benzamide , standard safety protocols must be adapted to the compound's specific physicochemical properties.

This guide provides an authoritative, self-validating operational framework for researchers and drug development professionals handling this specific halogenated benzamide derivative.

Chemical Profile & Hazard Causality

N-(4-chloro-3-methoxyphenyl)benzamide is a synthetic aromatic amide. To design an effective safety protocol, we must first understand the causality behind its hazards:

  • Physical State: Like related benzanilide derivatives, it typically crystallizes as a fine solid or powder [5]. Fine powders are highly susceptible to aerosolization via static electricity, posing a severe inhalation hazard.

  • Lipophilicity & Dermal Penetration: The presence of the chlorine atom and the methoxy group on the phenyl ring significantly increases the molecule's lipophilicity (estimated LogP ~3.2). Highly lipophilic halogenated organics can easily penetrate the lipid bilayer of human skin, making dermal exposure a critical vector for systemic toxicity [4].

  • Reactivity & Sensitization: Halogenated anilines and their amide derivatives are known skin sensitizers and ocular irritants. We must apply the precautionary principle, treating the compound as a potent irritant requiring strict barrier controls.

Quantitative PPE Matrix

According to NIOSH guidelines, chemical protective clothing must be selected based on the specific permeation profile of the target compound [2]. The following matrix summarizes the quantitative and qualitative PPE requirements for handling this compound.

PPE CategoryTechnical SpecificationScientific CausalityReplacement Frequency
Primary Gloves Nitrile (8 mil minimum thickness)Halogenated aromatics can rapidly permeate thin latex. Heavy-duty nitrile provides a superior barrier against lipophilic amides.Every 2 hours, or immediately upon suspected contact.
Secondary Gloves Nitrile (4 mil) worn under primaryActs as a self-validating fail-safe. If the outer glove breaches, the inner glove prevents immediate dermal exposure.Change concurrently with primary gloves.
Eye Protection Indirect Vented Splash GogglesFine crystalline powders can aerosolize and easily bypass the gaps in standard safety glasses.Reusable; decontaminate with 70% EtOH after use.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a certified fume hood to prevent inhalation of micro-crystals.Discard after a single use.
Body Protection Polyethylene-coated Lab CoatPrevents micro-dust accumulation. Halogenated compounds can bind persistently to standard woven cotton fibers.Weekly, or immediately if contaminated.

Operational Workflow: Weighing & Transfer

To ensure trustworthiness, every step in this protocol includes a self-validating check to confirm the system is secure before proceeding. OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls as the primary line of defense[1].

Step-by-Step Methodology:

  • System Verification: Before opening the chemical container, verify that the chemical fume hood has a continuous inward face velocity of 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor or use a delicate tissue to visually confirm inward draft.

  • Static Mitigation: Benzamide powders hold static charge, causing them to "jump" and aerosolize. Wipe down the exterior of the weighing balance with a damp lint-free cloth, and use an anti-static weighing boat. If available, place a static ionizer next to the balance.

  • Dispensing: Don all PPE (as per the matrix above). Using a micro-spatula, carefully dispense the required mass of N-(4-chloro-3-methoxyphenyl)benzamide.

  • Closed-System Transfer: Transfer the solid directly into your reaction vial or flask inside the fume hood. Seal the vessel tightly with a septum or cap before moving it to the benchtop or analytical instrument.

  • Immediate Decontamination: Because the compound is lipophilic and poorly soluble in water, wipe down the spatula, balance, and hood floor with a solvent that dissolves the compound (e.g., 70% Isopropanol or Ethanol), followed by a secondary wipe with distilled water.

Workflow A 1. Risk Assessment Review SDS & Hazard Profile B 2. Environmental Control Verify Hood Airflow (80-100 fpm) A->B C 3. PPE Donning Double Nitrile, Goggles, Coat B->C D 4. Dispensing Use Anti-Static Weigh Boat C->D E 5. Closed Transfer Seal Container Before Moving D->E F 6. Waste Segregation Halogenated Organic Stream E->F

Operational workflow for the safe handling and transfer of halogenated benzamide derivatives.

Spill Response & Decontamination Logic

In the event of an accidental release, standard sweeping will aerosolize the chemical, drastically increasing the inhalation risk.

Step-by-Step Spill Methodology:

  • Isolate: Immediately halt work and step back. Assess the volume of the spill.

  • Minor Spill (< 50g inside hood):

    • Do not sweep.

    • Saturate a highly absorbent pad with 70% Ethanol or Isopropanol.

    • Gently place the wet pad over the powder to suppress dust generation.

    • Wipe inward from the edges to the center.

    • Place the contaminated pads into a sealable hazardous waste bag.

  • Major Spill (> 50g or outside hood):

    • Evacuate the immediate laboratory space.

    • Remove contaminated PPE at the door and wash hands.

    • Contact the Environmental Health and Safety (EHS) HazMat team.

SpillResponse Spill Powder Spill Detected Assess Assess Quantity Spill->Assess Minor Minor (< 50g) Inside Hood Assess->Minor Major Major (> 50g) Outside Hood Assess->Major Clean Wet Wipe Method (70% EtOH) Minor->Clean Evacuate Evacuate Area Call EHS Major->Evacuate Dispose Dispose as Halogenated Waste Clean->Dispose

Decision matrix and response pathway for accidental spills of N-(4-chloro-3-methoxyphenyl)benzamide.

EPA-Compliant Waste Disposal Logistics

Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Hazardous Waste Generator Improvements Rule [3], N-(4-chloro-3-methoxyphenyl)benzamide must be strictly managed to prevent environmental contamination.

  • Segregation: Never mix this compound with aqueous acidic waste or heavy metal streams. It must be segregated into a dedicated Halogenated Organic Waste container.

  • Containment: Store the waste carboy in a secondary containment bin capable of holding 110% of the primary container's volume.

  • Labeling & Lifecycle: The container must be explicitly labeled "Hazardous Waste - Halogenated Organics (Contains N-(4-chloro-3-methoxyphenyl)benzamide)". The accumulation start date must be clearly written the moment the first drop of waste enters the container.

  • Satellite Accumulation Area (SAA): Waste must be removed from the laboratory's SAA and transferred to the central accumulation area within 3 days of the container reaching capacity, or within 6 months, whichever comes first [3].

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Protective Clothing and Ensembles Source: National Institute for Occupational Safety and Health (NIOSH) URL:[Link]

  • Hazardous Waste Generator Improvements Rule Source: Environmental Protection Agency (EPA) URL:[Link]

  • PubChem Compound Summary for CID 13103692, 4-Chloro-3-methoxyaniline (Precursor Hazard Profile) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 4-Chloro-N-(3-methoxyphenyl)benzamide Crystallographic Data Source: Acta Crystallographica Section E URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-methoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-3-methoxyphenyl)benzamide
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